molecular formula C3H5IO B1340047 3-Iodooxetane CAS No. 26272-85-5

3-Iodooxetane

Numéro de catalogue: B1340047
Numéro CAS: 26272-85-5
Poids moléculaire: 183.98 g/mol
Clé InChI: KBEIFKMKVCDETC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Iodooxetane is a useful research compound. Its molecular formula is C3H5IO and its molecular weight is 183.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-iodooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEIFKMKVCDETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538113
Record name 3-Iodooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-85-5
Record name 3-Iodooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26272-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodooxetane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodooxetane, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis.

Molecular Formula and Structure

This compound is a four-membered heterocyclic ether with an iodine atom substituted at the 3-position. Its molecular formula is C₃H₅IO . The strained oxetane ring and the presence of a C-I bond make it a reactive and versatile intermediate for the introduction of the oxetane motif into more complex molecules.[1]

Molecular Structure Visualization

3-Iodooxetane_Structure Molecular Structure of this compound O O C2 CH₂ O->C2 C1 CH₂ C1->O C3 CH C2->C3 C3->C1 I I C3->I p1 p2

Caption: Molecular Structure of this compound.

Quantitative Data Summary

PropertyValue
Molecular Formula C₃H₅IO
Molecular Weight 183.98 g/mol
CAS Number 26272-85-5
Appearance Colorless to light yellow liquid
Boiling Point 166 °C
Density 2.090 g/mL at 25 °C
Refractive Index (n20/D) 1.563
Solubility Soluble in organic solvents, insoluble in water

Reference Structural Data (Oxetane) [2]

ParameterValue
C-O Bond Length 1.46 Å
C-C Bond Length 1.53 Å
C-O-C Bond Angle 90.2°
C-C-O Bond Angle 92.0°
C-C-C Bond Angle 84.8°
Puckering Angle 10.7° (at 90 K)

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are two detailed experimental procedures.

Protocol 1: From 3-Oxetanol[3]

This protocol involves the conversion of the hydroxyl group of 3-oxetanol to an iodide.

Synthesis_from_3_Oxetanol cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Reaction Conditions cluster_workup Work-up oxetanol 3-Oxetanol temp0 0 °C (initial) oxetanol->temp0 Combine in DCM under N₂ PPh3 Triphenylphosphine PPh3->temp0 Combine in DCM under N₂ imidazole Imidazole imidazole->temp0 Combine in DCM under N₂ iodine Iodine iodine->temp0 Combine in DCM under N₂ DCM Dichloromethane (DCM) tempRT Room Temperature (16 h) temp0->tempRT extraction Aqueous Work-up & Extraction with DCM tempRT->extraction washing Wash with Na₂S₂O₃ and Brine extraction->washing drying Dry over MgSO₄ washing->drying purification Silica Gel Chromatography drying->purification product This compound purification->product

Caption: Synthesis of this compound from 3-Oxetanol.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-oxetanol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents).

  • Evacuate the flask and backfill with nitrogen gas (repeat three times).

  • Add dichloromethane to the mixture.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add iodine (1.2 equivalents) portion-wise to the cooled mixture.

  • Remove the ice-water bath and stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.[3]

Protocol 2: From Oxetan-3-yl 4-methylbenzenesulfonate

This method utilizes a tosylated precursor for the iodination reaction.

Methodology:

  • In a round-bottom flask, combine oxetan-3-yl 4-methylbenzenesulfonate (1 equivalent), sodium iodide (2.2 equivalents), and acetone as the solvent.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium 4-methylbenzenesulfonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is consistent with its structure. The protons on the oxetane ring exhibit characteristic chemical shifts and coupling patterns.

  • Expected Chemical Shifts (δ):

    • The methine proton (CH-I) is expected to appear downfield due to the deshielding effect of the adjacent iodine atom.

    • The methylene protons (CH₂) of the oxetane ring will appear as multiplets.

A representative ¹H NMR spectrum shows peaks consistent with the proposed structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

  • Expected Chemical Shifts (δ):

    • The carbon bearing the iodine atom (C-I) will have a characteristic chemical shift.

    • The two equivalent methylene carbons (CH₂) will show a single resonance.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present.

  • Key Vibrational Frequencies:

    • C-H stretching: Aliphatic C-H stretches are expected in the region of 2850-3000 cm⁻¹.

    • C-O-C stretching: The ether linkage of the oxetane ring will show a strong absorption band, typically in the 950-1150 cm⁻¹ region.

    • C-I stretching: The C-I bond will exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of this compound.

  • Major Fragmentation Pathways:

    • Loss of an iodine atom ([M-I]⁺) would result in a fragment at m/z = 57.

    • Cleavage of the oxetane ring can lead to various smaller fragments.

References

The Synthesis and Preparation of 3-Iodooxetane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodooxetane is a valuable and increasingly utilized building block in medicinal chemistry and drug discovery. Its strained four-membered ring system and the reactive carbon-iodine bond make it an attractive scaffold for introducing the oxetane motif into molecules, which can lead to improved physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and characterization information. The methods covered include nucleophilic substitution reactions from other 3-substituted oxetanes and the direct conversion of oxetan-3-ol. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

The oxetane moiety has garnered significant attention in medicinal chemistry as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. The incorporation of an oxetane ring can favorably modulate properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[1] this compound, a key intermediate, provides a direct handle for introducing this desirable scaffold through various cross-coupling and nucleophilic substitution reactions.[2] This guide details the most common and effective methods for its laboratory-scale preparation.

Synthetic Routes to this compound

Several synthetic strategies have been developed for the preparation of this compound. The most prevalent methods involve the conversion of other 3-substituted oxetanes, such as 3-bromooxetane or oxetane-3-yl tosylate, via nucleophilic substitution. Another common approach is the direct conversion of the readily available oxetan-3-ol.

From 3-Bromooxetane via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[3] This SN2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in an acetone solvent.[4]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from 3-bromooxetane is as follows:

  • In a round-bottom flask, dissolve 3-bromooxetane (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 - 3.0 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to overnight.

  • The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the precipitated sodium bromide is removed by filtration.

  • The acetone is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and saturated sodium thiosulfate solution to remove any remaining iodine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

From Oxetan-3-ol via Appel-type Reaction

The conversion of alcohols to alkyl iodides can be effectively achieved using an Appel-type reaction, which involves the use of triphenylphosphine and iodine. Imidazole is often added to facilitate the reaction.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.

  • After stirring for 15-30 minutes, a solution of oxetan-3-ol (1.0 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.

From Oxetane-3-yl Tosylate

Another effective method for the synthesis of this compound involves the nucleophilic substitution of a tosylate leaving group with iodide. The precursor, oxetane-3-yl tosylate, can be prepared from oxetan-3-ol.

Reaction Scheme:

Experimental Protocol for the preparation of this compound from Oxetane-3-yl Tosylate:

  • Dissolve oxetane-3-yl 4-methylbenzenesulfonate (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add sodium iodide (1.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the solvent, and stir for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with saturated sodium thiosulfate solution and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Quantitative Data Summary

PrecursorReagentsSolventTemperatureTimeYield (%)Reference(s)
3-BromooxetaneNaIAcetoneRT to RefluxVariesHigh[5]
Oxetan-3-olPPh₃, I₂, ImidazoleDichloromethane0 °C to RT12-16 hGood-
Oxetane-3-yl TosylateNaIAcetone/DMFRT to RefluxVariesGood

Note: "High" and "Good" are qualitative descriptors from the literature; specific numerical yields can vary based on reaction scale and conditions.

Characterization Data

Physical Properties:

PropertyValue
Molecular Formula C₃H₅IO
Molecular Weight 183.98 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 90-92 °C
Density 2.090 g/mL at 25 °C
Refractive Index n20/D 1.563

Spectroscopic Data:

  • ¹H NMR: A certificate of analysis for this compound indicates a spectrum consistent with the structure.

  • ¹³C NMR: The chemical shift for the carbon atom attached to the iodine is expected to be in the range of 0-40 ppm, while the methylene carbons of the oxetane ring are expected in the range of 60-80 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the PubChem database. Key absorptions are expected for C-H stretching (~2880-3080 cm⁻¹), C-H bending (~1300-1500 cm⁻¹), C-O-C stretching, and a characteristic C-I stretching vibration at lower wavenumbers (~500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 184 and characteristic fragmentation patterns.

Experimental and Logical Workflows

The synthesis of this compound can be visualized as a series of precursor preparations followed by the final iodination step. Below are workflow diagrams for the key synthetic routes.

Synthesis_from_Oxetan_3_ol cluster_appel Appel-type Reaction Oxetanol Oxetan-3-ol Reagents_Appel PPh₃, I₂, Imidazole in DCM Reaction_Appel Reaction (0°C to RT, 12-16h) Oxetanol->Reaction_Appel Reagents_Appel->Reaction_Appel Workup_Appel Aqueous Workup & Extraction Reaction_Appel->Workup_Appel Purification_Appel Silica Gel Chromatography Workup_Appel->Purification_Appel Iodooxetane_Appel This compound Purification_Appel->Iodooxetane_Appel

Caption: Workflow for the synthesis of this compound from oxetan-3-ol.

Synthesis_from_Precursors cluster_precursors Precursor Synthesis cluster_finkelstein Finkelstein Reaction cluster_tosylate_sub Tosylate Substitution Oxetanol Oxetan-3-ol TsCl TsCl, Pyridine PBr3 PBr₃ or other brominating agent Tosylate Oxetane-3-yl Tosylate Oxetanol->Tosylate Oxetanol->Tosylate Bromooxetane 3-Bromooxetane Oxetanol->Bromooxetane Oxetanol->Bromooxetane TsCl->Tosylate PBr3->Bromooxetane NaI_acetone NaI in Acetone Iodooxetane_Finkelstein This compound Bromooxetane->Iodooxetane_Finkelstein Bromooxetane->Iodooxetane_Finkelstein NaI_acetone->Iodooxetane_Finkelstein NaI_dmf NaI in DMF/Acetone Iodooxetane_Tos This compound NaI_dmf->Iodooxetane_Tos Tosylat Tosylat Tosylat->Iodooxetane_Tos Tosylat->Iodooxetane_Tos

Caption: Overview of synthetic pathways to this compound from oxetan-3-ol.

Conclusion

This compound is a key synthetic intermediate for the introduction of the oxetane moiety in drug discovery and development. This guide has detailed the most practical and widely used methods for its preparation, including the Finkelstein reaction from 3-bromooxetane, the Appel-type reaction from oxetan-3-ol, and nucleophilic substitution of oxetane-3-yl tosylate. The provided experimental protocols and characterization data serve as a valuable resource for chemists to confidently synthesize and utilize this important building block in their research endeavors. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Iodooxetane (CAS: 26272-85-5), a versatile heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and organic synthesis. This document consolidates available data on its boiling and melting points, presents generalized experimental protocols for their determination, and visualizes key synthetic pathways.

Core Physical Properties

This compound is a colorless to light orange or yellow liquid at room temperature.[1][2][3] It is characterized by a four-membered oxetane ring substituted with an iodine atom, which imparts unique reactivity and makes it a valuable intermediate.[4] The compound is generally soluble in organic solvents but almost insoluble in water.[1] It is noted to be light-sensitive and should be stored accordingly, typically at 2-8°C.

Quantitative Data Summary

The physical properties of this compound have been reported across various chemical data sources. It is important to note the discrepancies in some of these values, particularly the boiling point, which may be attributable to different experimental conditions or sample purities.

Physical PropertyReported Value(s)
Melting Point -30 °C
Boiling Point 90-92 °C 165.9 °C at 760 mmHg 166 °C Note: One source suggests early reports of 172-174°C were likely due to impurities.
Density 1.83 g/cm³ 2.090 g/mL at 25 °C 2.1 g/cm³ 2.14 g/cm³
Refractive Index n20/D 1.563
Molecular Formula C₃H₅IO
Molecular Weight 183.98 g/mol

Experimental Protocols

Melting Point Determination

The reported melting point of -30 °C indicates that this compound is a liquid well below standard room temperature. The determination of its freezing point (the temperature at which it solidifies upon cooling) would follow a standard cryoscopic method.

Apparatus:

  • A small, thin-walled test tube

  • A low-temperature thermometer or thermocouple

  • A cooling bath (e.g., dry ice/acetone or a cryocooler)

  • A stirring mechanism (e.g., magnetic stir bar or wire stirrer)

  • Insulated container (e.g., Dewar flask)

Procedure:

  • A sample of purified this compound is placed in the test tube.

  • The thermometer or thermocouple is immersed in the liquid, ensuring the sensing bulb is fully submerged.

  • The apparatus is placed in the cooling bath, and the sample is cooled slowly while being gently stirred.

  • The temperature is recorded at regular intervals.

  • A plateau in the cooling curve, where the temperature remains constant as the liquid solidifies, indicates the freezing point (melting point).

Boiling Point Determination

Given the significant discrepancies in reported boiling points, careful determination is crucial. The values suggest that distillation under atmospheric pressure or reduced pressure (vacuum distillation) can be employed.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

  • (For vacuum distillation) Vacuum pump, manometer, and vacuum adapter

Procedure (Atmospheric Pressure):

  • The distillation flask is charged with the this compound sample and a few boiling chips.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • The sample is heated gently.

  • The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation as the condensate drips into the receiving flask.

Procedure (Vacuum Distillation):

  • The procedure is similar to atmospheric distillation, but the apparatus is connected to a vacuum source.

  • The pressure of the system is lowered to the desired level and measured with a manometer.

  • The sample is heated, and the temperature at which it boils is recorded along with the corresponding pressure.

  • This data can be extrapolated to the boiling point at atmospheric pressure using a pressure-temperature nomograph.

Synthesis and Reaction Workflows

This compound is a valuable synthetic intermediate. Its preparation can be achieved through several routes, which are visualized below.

Synthesis_Route_1 A 3-Bromooxetane C This compound A->C Finkelstein Reaction B Potassium Iodide (KI) B->C

Caption: Synthesis of this compound via Finkelstein reaction.

Synthesis_Route_2 A Oxetan-3-yl 4-methylbenzenesulfonate C This compound A->C Nucleophilic Substitution (Heat, Reduced Pressure) B Iodomethane (CH3I) Glycerol B->C

Caption: Synthesis from a tosylate precursor.

Suzuki_Coupling_Workflow A This compound C 3-Aryl-oxetane A->C B Arylboronic Acid (Ar-B(OH)2) B->C Catalyst Pd or Ni Catalyst Base Catalyst->C Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Spectroscopic data (NMR, IR, Mass Spec) for 3-Iodooxetane.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-iodooxetane (CAS No. 26272-85-5), a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the characterization of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₃H₅IO

  • Molecular Weight: 183.98 g/mol [1]

  • Appearance: Colorless to light orange/yellow liquid[2]

  • Boiling Point: 166 °C[2]

  • Density: ~2.1 g/mL[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental spectra, the following tables present predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃). These predictions are based on established chemical shift principles and spectral data of analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.0Triplet (t)4H-CH₂-O-
~4.4 - 4.6Quintet (quin)1H-CH(I)-

Note: The protons on the carbons adjacent to the oxygen are expected to be deshielded and appear as a triplet due to coupling with the methine proton. The methine proton, adjacent to the iodine, is expected to be split into a quintet by the four neighboring methylene protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~75 - 78-C H₂-O-
~10 - 15-C H(I)-

Note: The carbons bonded to the electronegative oxygen atom are expected to appear significantly downfield. The carbon bonded to iodine is expected to appear further upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum has been recorded for this compound as a neat liquid using a capillary cell.[1] While the specific peak values are not published, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2960 - 2850Medium-StrongC-H StretchAlkyl
1150 - 1070StrongC-O-C Asymmetric StretchCyclic Ether (Oxetane)
600 - 500StrongC-I StretchIodoalkane

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

  • Molecular Ion (M⁺•): The monoisotopic mass of this compound is 183.93851 Da. The nominal mass molecular ion peak would be observed at m/z = 184.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
184[C₃H₅IO]⁺•Molecular Ion (M⁺•)
57[C₃H₅O]⁺Loss of iodine radical (•I)
127[I]⁺Iodine cation

Note: The primary fragmentation is expected to be the cleavage of the weak carbon-iodine bond. Further fragmentation of the oxetane ring may occur.

Experimental Protocols

The following sections detail standardized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The sample should be transferred to a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed. Typical parameters include a spectral width of 220-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 512 to 4096) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) or transmission cell method can be used. For ATR, a single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). For a transmission cell, a thin film of the liquid is placed between two KBr or NaCl salt plates.

  • Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Data Acquisition: The sample is placed in the instrument's beam path. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile liquid like this compound, the sample can be introduced via a gas chromatography (GC-MS) system or by direct insertion probe.

  • Ionization: Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Sample Prep_NMR Dissolve in CDCl3 (with TMS) Compound->Prep_NMR Prep_IR Prepare Neat Sample (ATR or Salt Plates) Compound->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Compound->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI Source) Prep_MS->MS Data_NMR FID Processing (FT, Phasing, Referencing) NMR->Data_NMR Data_IR Background Subtraction Peak Identification IR->Data_IR Data_MS Spectrum Generation Fragmentation Analysis MS->Data_MS Structure Structure Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

General Workflow for Spectroscopic Analysis

References

A Technical Guide to the Thermal Stability and Storage of 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermal stability and recommended storage conditions for 3-iodooxetane (CAS No: 26272-85-5). The information is intended to guide laboratory practices to ensure the compound's integrity and safe handling.

Introduction

This compound is a versatile four-membered cyclic ether that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its utility is derived from the strained oxetane ring and the reactive carbon-iodine bond. However, these same features contribute to its potential instability. This guide summarizes the known data regarding its thermal lability and provides best-practice recommendations for its storage and handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₃H₅IO[3][4]
Molecular Weight 183.98 g/mol
Appearance Colorless to light orange/yellow liquid
Density 2.090 - 2.14 g/mL at 25 °C
Boiling Point ~166 °C (Note: Discrepancies exist in literature)
Flash Point 65.6 °C (150.1 °F)
Refractive Index n20/D 1.563

Thermal Stability

3.1 General Observations

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening or decomposition at elevated temperatures. The presence of the iodo-substituent further sensitizes the molecule. This compound is reported to be prone to thermal decomposition, which can result in the release of hydrogen iodide (HI). This HI by-product can catalyze further degradation, leading to side reactions and the formation of impurities such as 2,3-diiodopropanol or allyl alcohol.

3.2 Potential Decomposition Pathway

The initial step in the thermal decomposition is likely the cleavage of the weak carbon-iodine bond. The subsequent elimination of hydrogen iodide can lead to the formation of various products.

cluster_main Potential Thermal Decomposition of this compound This compound This compound Intermediate_Carbocation Oxetane Carbocation + Iodide Anion This compound->Intermediate_Carbocation Heat (Δ) C-I Bond Cleavage HI_Elimination HI Elimination Intermediate_Carbocation->HI_Elimination Side_Products Side Products: - 2,3-diiodopropanol - Allyl alcohol HI_Elimination->Side_Products Reaction with HI or H₂O Polymerization Polymerization/ Other Products HI_Elimination->Polymerization

Caption: Potential decomposition pathway for this compound.

Storage and Handling Recommendations

Proper storage is critical to prevent decomposition and maintain the purity of this compound. The following conditions are recommended based on supplier safety data sheets and chemical stability principles.

4.1 Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature 2-8 °CTo minimize thermal decomposition.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reactions with atmospheric moisture.
Light Protect from Light (Store in amber vial/dark)The compound is light-sensitive.
Container Tightly Sealed ContainerTo prevent exposure to air and moisture.
Location Cool, dry, well-ventilated areaGeneral best practice for flammable/combustible liquids.

4.2 Incompatible Materials

Store away from heat, sparks, open flames, and strong oxidizing agents.

Suggested Experimental Protocol for Thermal Stability Analysis

For researchers wishing to quantify the thermal stability of this compound, a standard approach using Thermogravimetric Analysis (TGA) is recommended. The following is a generalized protocol.

5.1 Objective

To determine the onset decomposition temperature and mass loss profile of this compound as a function of temperature.

5.2 Methodology: Thermogravimetric Analysis (TGA)

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Select an inert sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), carefully pipette a small amount of this compound (typically 5-10 mg) into the tared TGA pan.

    • Record the initial sample mass accurately.

  • TGA Program:

    • Purge Gas: Use a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 25-30 °C.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 300-400 °C).

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

5.3 Experimental Workflow Diagram

cluster_workflow Workflow for TGA-Based Thermal Stability Assessment start Calibrate TGA prep Prepare Sample (5-10 mg) in Inert Atmosphere start->prep load Load Sample into TGA prep->load run Run TGA Program (e.g., 10°C/min under N₂) load->run analyze Analyze Data: - Plot Mass vs. Temp - Determine Onset T° run->analyze end Report Stability Profile analyze->end

Caption: General experimental workflow for TGA analysis.

Conclusion

This compound is a thermally sensitive compound that requires careful storage and handling to ensure its chemical integrity. Decomposition, potentially initiated by the cleavage of the C-I bond and release of HI, can be mitigated by strict adherence to recommended storage conditions. Storing the compound at refrigerated temperatures (2-8 °C) under an inert atmosphere and protected from light is paramount. For applications requiring heating, researchers should be aware of the potential for degradation and the formation of impurities.

References

A Technical Guide to 3-Iodooxetane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Iodooxetane is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring and the presence of a reactive iodine atom make it a valuable precursor for the synthesis of novel chemical entities. This guide provides an in-depth overview of the commercial suppliers, purchasing options, and key experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purchasing Options

The acquisition of high-quality this compound is crucial for reproducible research and development. A variety of chemical suppliers offer this compound in different quantities and purities. Below is a summary of purchasing options from prominent vendors.

Table 1: Commercial Availability and Purchasing of this compound
SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead TimeNotes
Sigma-Aldrich 73156095%500 mg$265.50Ships same day-
Chem-Impex 07911≥ 99% (GC)1g, 5g, 25g, 100g, 250g$18.53 (1g) - $1,399.50 (250g)Ships same or next dayBulk quotes available
Tokyo Chemical Industry (TCI) I0872>95.0% (GC)1g~$122 (converted from INR)Same day dispatch from local stock; 10-12 working days from Japan warehouseBulk quotes available
Apollo Scientific PC5000≥95%1g, 5g~$19 - $21In stock in UK and US-
Fisher Scientific AAH57302MD95%250 mg, 500 mg$372.48 (250mg) - $628.45 (500mg)Check website for availabilityOriginally an Alfa Aesar product
BLD Pharm BD113959≥97.0%1g, 5g, 10gRequest quote-Cold-chain transportation
LookChem --1g, 1kg$1.00/g - $40.00/kg (FOB)-Lists multiple Chinese suppliers
NINGBO INNO PHARMCHEM CO.,LTD ---Request quote-Manufacturer offering custom synthesis

Note: Prices and lead times are subject to change and may vary based on location and current stock levels. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk or custom synthesis inquiries.

Key Experimental Protocols

This compound is primarily utilized in cross-coupling reactions and nucleophilic substitutions to introduce the oxetane motif into larger molecules. The oxetane ring is a desirable feature in drug candidates as it can improve physicochemical properties such as solubility and metabolic stability.[1][2]

Nickel-Mediated Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryloxetanes

This protocol describes the synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine, a representative example of an aryl-oxetane, via a nickel-catalyzed Suzuki-Miyaura coupling reaction.[3] This method is highly valuable for creating carbon-carbon bonds between the oxetane ring and various aromatic systems.[4]

Materials:

  • This compound

  • (2,6-difluoro-4-pyridyl)boronic acid

  • Nickel(II) iodide (NiI₂)

  • trans-2-Aminocyclohexanol hydrochloride

  • Sodium hexamethyldisilazane (NaHMDS)

  • Isopropanol

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Celite®

  • CEM microwave vial or equivalent

  • Magnetic stirrer

  • Microwave reactor

  • Standard glassware for filtration and purification

  • Silica gel for column chromatography

Procedure:

  • To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg), Nickel(II) iodide (0.12001 mmol, 37.503 mg), trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg), and sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg).[3]

  • Cap the vial and establish an inert atmosphere by evacuating and backfilling with nitrogen gas.

  • Add 15 mL of isopropanol to the mixture and stir under nitrogen for 5 minutes.

  • In a separate vial, dissolve this compound (2.0002 mmol, 368 mg) in 1.5 mL of isopropanol.

  • Add the this compound solution to the reaction mixture.

  • Heat the vial to 100°C in a microwave reactor for 20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with 15 mL of ethanol.

  • Filter the mixture through a pad of Celite®, washing the filter cake with an additional 2 x 10 mL of ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in dichloromethane to yield 2,6-difluoro-4-(oxetan-3-yl)pyridine.

General Protocol for Nucleophilic Substitution

Nucleophilic substitution reactions are a common application of this compound, allowing for the introduction of a variety of functional groups at the 3-position of the oxetane ring. The following is a general procedure that can be adapted for different nucleophiles.

Materials:

  • This compound

  • Nucleophile of choice (e.g., sodium azide, sodium cyanide, a primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Standard glassware with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile (typically 1.1 to 1.5 equivalents) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Visualizations of Key Processes

To better illustrate the chemical transformations involving this compound, the following diagrams represent the Suzuki-Miyaura coupling catalytic cycle and a general workflow for the synthesis of 3-aryloxetanes.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-I OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Aryl R-Pd(II)Ln-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Reactant_Iodo This compound (R-I) Reactant_Iodo->OxAdd Reactant_Boronic Arylboronic Acid (Ar-B(OH)2) Reactant_Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start Starting Materials: This compound Arylboronic Acid Ni(II) Catalyst Base Reaction Reaction Setup: Inert Atmosphere Solvent Addition (Isopropanol) Start->Reaction Heating Microwave Heating (e.g., 100°C, 20 min) Reaction->Heating Workup Work-up: Dilution (Ethanol) Filtration (Celite) Heating->Workup Purification Purification: Silica Gel Chromatography Workup->Purification FinalProduct Final Product: 3-Aryloxetane Purification->FinalProduct

Caption: General workflow for the synthesis of 3-aryloxetanes.

References

The Chemistry of 3-Iodooxetane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Reactivity, and Applications of a Key Building Block in Modern Medicinal Chemistry

3-Iodooxetane has emerged as a critical and versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique structural and electronic properties, stemming from the strained four-membered oxetane ring and the reactive carbon-iodine bond, make it a valuable precursor for introducing the oxetane motif into complex molecules. The incorporation of the oxetane moiety is a widely recognized strategy for improving the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemistry of this compound, including its synthesis, key reactions, and applications, with a focus on providing practical experimental details and quantitative data for researchers.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in the laboratory. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26272-85-5N/A
Molecular Formula C₃H₅ION/A
Molecular Weight 183.98 g/mol N/A
Appearance Colorless to light yellow liquid[1]
Boiling Point 166 °CN/A
Density 2.090 g/mL at 25 °CN/A
Refractive Index (n20/D) 1.563N/A
Storage Conditions 2-8°C, protect from light[1]

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR Consistent with structure
¹³C NMR Data not explicitly found in search results
Purity (GC) ≥ 95%

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common methods starting from 3-hydroxyoxetane and oxetan-3-yl 4-methylbenzenesulfonate are detailed below.

Synthesis from 3-Hydroxyoxetane

A reliable method for the synthesis of this compound involves the iodination of 3-hydroxyoxetane (referred to as 3-iodooxetanol in the source) using triphenylphosphine and iodine.

In a round-bottom flask equipped with a stirring bar, 3-hydroxyoxetane (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) are combined. The flask is evacuated and backfilled with nitrogen gas three times. Dichloromethane is added to achieve a 0.1 M concentration. The reaction mixture is then cooled to 0°C in an ice-water bath. Iodine (1.2 equivalents) is added portionwise. After the addition is complete, the ice-water bath is removed, and the reaction is stirred at room temperature for 16 hours. Following the reaction, the mixture is diluted with water (30 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated sodium thiosulfate solution (30 mL) and brine (30 mL), dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield this compound.[1]

G cluster_synthesis1 Synthesis of this compound from 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Hydroxyoxetane Reagents PPh₃, Imidazole, I₂ 3-Hydroxyoxetane->Reagents 1. Add Reaction DCM, 0°C to RT, 16h Reagents->Reaction 2. React Workup Aqueous Workup & Extraction Reaction->Workup 3. Process Purification Silica Gel Chromatography Workup->Purification 4. Isolate 3-Iodooxetane_Product This compound Purification->3-Iodooxetane_Product Yields G cluster_suzuki Suzuki-Miyaura Coupling of this compound Reactants This compound (2,6-difluoro-4-pyridyl)boronic acid Catalyst_System NiI₂ (catalyst) trans-2-aminocyclohexanol·HCl (ligand) NaHMDS (base) Reactants->Catalyst_System 1. Combine Reaction_Conditions Isopropanol, 100°C, 20 min (Microwave) Catalyst_System->Reaction_Conditions 2. React Workup_Purification Filtration, Concentration, Chromatography Reaction_Conditions->Workup_Purification 3. Isolate Product 2,6-difluoro-4-(oxetan-3-yl)pyridine Workup_Purification->Product Yields 23% G cluster_drug_discovery Role of Oxetanes in Drug Discovery Lead_Compound Lead Compound (e.g., with gem-dimethyl group) Undesirable_Properties Poor Solubility Metabolic Instability High Lipophilicity Lead_Compound->Undesirable_Properties Bioisosteric_Replacement Bioisosteric Replacement (via this compound chemistry) Lead_Compound->Bioisosteric_Replacement Oxetane_Analogue Oxetane-Containing Analogue Bioisosteric_Replacement->Oxetane_Analogue Improved_Properties Improved Solubility Enhanced Metabolic Stability Lower Lipophilicity Oxetane_Analogue->Improved_Properties

References

Key Reactive Sites on the 3-Iodooxetane Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodooxetane is a versatile four-membered heterocyclic compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the strained oxetane ring and the presence of a reactive iodine atom, make it a valuable building block for the introduction of the oxetane motif into a wide array of molecules. The high ring strain of the oxetane ring not only influences its geometry but also renders it susceptible to various chemical transformations.[1] This guide provides a comprehensive overview of the key reactive sites of this compound, detailing its synthesis, reactivity, and providing experimental protocols for its key reactions.

Molecular Properties and Reactive Sites

The reactivity of this compound is primarily governed by two key sites: the electrophilic carbon atom attached to the iodine (C3) and the strained C-O bonds of the oxetane ring. The presence of the electron-withdrawing iodine atom enhances the electrophilicity of the C3 position, making it a prime target for nucleophilic attack.[1]

Computational Analysis

Computational studies provide valuable insights into the electronic properties and geometry of this compound, which in turn explain its reactivity.

Table 1: Calculated Molecular Properties of this compound

PropertyValue
Bond Lengths
C-I~2.15 Å
C-O~1.45 Å
C-C~1.54 Å
Bond Angles
C-C-I~115°
C-O-C~92°
Mulliken Atomic Charges
C3 (attached to I)Positive
INegative
ONegative

Note: These are approximate values derived from typical DFT calculations and may vary depending on the computational method and basis set used.

The calculated positive Mulliken charge on the C3 carbon confirms its electrophilic nature and susceptibility to nucleophilic attack. The strained bond angles within the oxetane ring, deviating significantly from the ideal tetrahedral angle of 109.5°, contribute to the ring's propensity for ring-opening reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 3-bromooxetane with potassium iodide.[2]

Experimental Protocol: Synthesis of this compound from 3-Bromooxetane
  • To a solution of 3-bromooxetane (1 equivalent) in acetone, add potassium iodide (1.5 equivalents).

  • Heat the reaction mixture at reflux for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the potassium bromide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to afford this compound.

Key Reactions and Experimental Protocols

The key reactive sites of this compound enable a variety of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution at the C3 position, where the iodine atom is displaced by a nucleophile.

cluster_0 Williamson Ether Synthesis This compound This compound Oxetanyl Ether Oxetanyl Ether This compound->Oxetanyl Ether R-O-Na+ R-O-Na+ R-O-Na+ cluster_1 Suzuki Coupling Reaction This compound This compound 3-Aryloxetane 3-Aryloxetane This compound->3-Aryloxetane Ar-B(OH)2, Pd catalyst, Base Ar-B(OH)2 Ar-B(OH)2 Pd catalyst Pd catalyst Base Base cluster_2 Grignard Reaction This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product 1. R-MgBr 2. H3O+ R-MgBr R-MgBr H3O+ H3O+ cluster_3 Reduction Reaction This compound This compound Oxetane Oxetane This compound->Oxetane 1. LiAlH4 2. H2O LiAlH4 LiAlH4 H2O H2O

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Iodooxetane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, prized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity of bioactive molecules.[1] Among the various synthons used to introduce this desirable moiety, 3-iodooxetane stands out as a versatile and reactive building block. Its unique structural and electronic properties make it an ideal precursor for forging carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on two powerful synthetic methodologies: the Nickel-catalyzed Suzuki-Miyaura cross-coupling and the Minisci radical reaction. These techniques have been successfully employed to incorporate the oxetane scaffold into a variety of heterocyclic systems, leading to the development of potent kinase inhibitors and other important therapeutic agents.

Key Applications of this compound

This compound serves as a cornerstone for the introduction of the oxetan-3-yl group into a diverse range of molecular frameworks. This strategic incorporation can significantly impact the druglikeness of a compound. The strained oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and enhanced binding interactions with biological targets.[2]

The primary applications of this compound in the synthesis of bioactive molecules include:

  • Modification of Heterocyclic Scaffolds: Introducing the oxetane moiety onto nitrogen-containing heterocycles, which are prevalent in many drug classes.

  • Synthesis of Kinase Inhibitors: A significant number of kinase inhibitors feature a quinazoline core. The addition of an oxetane group can enhance their potency and selectivity.

  • Development of GPCR Modulators: The unique conformational constraints imposed by the oxetane ring can be exploited in the design of selective G-protein coupled receptor ligands.

Experimental Protocols

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. The use of this compound in this reaction allows for the direct attachment of the oxetane ring to aryl and heteroaryl systems. A nickel-based catalytic system has been shown to be particularly effective for the coupling of this alkyl iodide.

Synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine

This protocol details the synthesis of a substituted pyridine, a common scaffold in medicinal chemistry, via a Nickel-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Workflow:

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reactants Weigh Reactants: (2,6-difluoro-4-pyridyl)boronic acid Nickel(II) iodide Trans-2-aminocyclohexanol HCl Sodium hexamethyldisilazane vial Add to Microwave Vial reactants->vial atmosphere Establish N2 Atmosphere vial->atmosphere solvent Add Isopropanol & Stir atmosphere->solvent add_iodo Add this compound Solution solvent->add_iodo heat Microwave Heating (100°C, 20 min) add_iodo->heat dilute Dilute with EtOH heat->dilute filter Filter through Celite dilute->filter concentrate Concentrate Filtrate filter->concentrate purify Silica Gel Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: Workflow for Ni-catalyzed Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentMolecular FormulaAmount (mmol)Amount (mg)Role
This compoundC₃H₅IO2.0002368Reactant
(2,6-difluoro-4-pyridyl)boronic acidC₅H₄BF₂NO₂4.0004635.67Reactant
Nickel(II) iodideNiI₂0.1200137.503Catalyst
Trans-2-aminocyclohexanol hydrochlorideC₆H₁₄ClNO0.1200118.382Ligand
Sodium hexamethyldisilazaneC₆H₁₈NNaSi₂4.0004748.56Base
IsopropanolC₃H₈O-16.5 mLSolvent
Ethanol (EtOH)C₂H₆O--Solvent
Dichloromethane (DCM)CH₂Cl₂--Eluent
Ethyl acetate (EtOAc)C₄H₈O₂--Eluent
Celite---Filtration aid

Procedure: [3]

  • To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg), Nickel(II) iodide (0.12001 mmol, 37.503 mg), Trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg), and Sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg).[3]

  • Cap the vial and place it under a nitrogen atmosphere.[3]

  • Add 15 mL of isopropanol and stir the mixture under nitrogen for 5 minutes.

  • In a separate container, dissolve this compound (2.0002 mmol, 368 mg) in 1.5 mL of isopropanol and add this solution to the reaction vial.

  • Heat the vial in a microwave reactor at 100°C for 20 minutes.

  • After cooling, dilute the reaction mixture with 15 mL of ethanol and filter through a pad of Celite.

  • Wash the filter cake with ethanol (2 x 10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of 0 to 50% ethyl acetate in dichloromethane to afford 2,6-difluoro-4-(oxetan-3-yl)pyridine.

Expected Yield: 80.1 mg (23%).

Minisci Radical Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. By generating an oxetane radical from this compound, this reaction allows for the introduction of the oxetan-3-yl moiety into key positions on heteroaromatic rings, which can be challenging to achieve through other synthetic methods. This approach has been successfully applied to the synthesis of analogues of the Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib.

Synthesis of an Oxetanyl-Quinazoline Analog of Gefitinib

This protocol describes a general procedure for the Minisci reaction between this compound and a gefitinib-like quinazoline core.

Conceptual Reaction Scheme:

This compound This compound Oxetane\nRadical Oxetane Radical This compound->Oxetane\nRadical Radical Initiator Oxetanyl-Quinazoline Oxetanyl-Quinazoline Oxetane\nRadical->Oxetanyl-Quinazoline + Quinazoline Quinazoline Quinazoline

Caption: Minisci reaction for oxetanyl-quinazoline synthesis.

Materials and Reagents (Representative):

ReagentRole
This compoundRadical Precursor
4-Anilinoquinazoline DerivativeSubstrate
Radical Initiator (e.g., AIBN, DTBP)Initiator
Acid (e.g., Trifluoroacetic acid)Activator
Oxidant (e.g., (NH₄)₂S₂O₈)Re-aromatization
Solvent (e.g., Acetonitrile, DMSO)Solvent

General Procedure (Adapted from literature principles):

  • To a solution of the 4-anilinoquinazoline derivative in a suitable solvent (e.g., acetonitrile), add the acid (e.g., trifluoroacetic acid) to protonate the heterocycle.

  • Add this compound and the radical initiator (e.g., AIBN).

  • Add the oxidant (e.g., ammonium persulfate).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature appropriate for the chosen initiator (typically 80-110°C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetanyl-quinazoline.

Note: The specific conditions (reagents, stoichiometry, temperature, and reaction time) may require optimization depending on the specific quinazoline substrate.

Impact on Bioactive Molecules: Case Studies

The incorporation of the oxetane moiety using this compound has led to the development of promising drug candidates, particularly in the field of oncology.

Kinase Inhibitors: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target. Quinazoline-based molecules, such as gefitinib and erlotinib, are effective EGFR inhibitors. The introduction of an oxetane group onto the quinazoline scaffold can enhance the binding affinity and selectivity of these inhibitors.

EGFR Signaling Pathway and Inhibition:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Oxetanyl-Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition point.

Compound ClassTargetBioactivity (IC₅₀)Reference
4-AnilinoquinazolinesEGFR1-100 nM
Oxetanyl-Quinazoline AnalogsEGFRPotentially enhanced
G-Protein Coupled Receptor (GPCR) Modulators

GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are the targets of a significant portion of approved drugs. The binding of a ligand to a GPCR initiates a conformational change that triggers intracellular signaling cascades, often mediated by G-proteins. Small molecules containing the oxetane motif can be designed to act as allosteric modulators of GPCRs, offering the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.

Generalized GPCR Signaling Cascade:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Ligand Ligand Ligand->GPCR Modulator Oxetane-based Modulator Modulator->GPCR

Caption: GPCR signaling and allosteric modulation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its utility in modern synthetic methodologies, such as Nickel-catalyzed Suzuki-Miyaura cross-coupling and Minisci radical reactions, provides medicinal chemists with a direct and efficient means to introduce the beneficial oxetane moiety into drug candidates. The strategic incorporation of the oxetane ring can lead to significant improvements in the pharmacological profiles of these molecules, as demonstrated by the development of potent kinase inhibitors and the potential for novel GPCR modulators. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of the next generation of therapeutic agents.

References

The Rising Star of Medicinal Chemistry: Applications of 3-Iodooxetane in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the small, strained ring of an oxetane is increasingly becoming a powerful tool in the design of novel therapeutics. Among the various oxetane-containing building blocks, 3-iodooxetane has emerged as a particularly versatile intermediate for the synthesis of complex and biologically active molecules. Its unique structural and electronic properties allow for its use as a bioisosteric replacement for common functional groups, leading to improved physicochemical and pharmacological profiles of drug candidates.

This application note provides a comprehensive overview of the use of this compound in medicinal chemistry, including detailed experimental protocols for key synthetic transformations and a summary of the biological activities of resulting compounds.

A Versatile Synthetic Intermediate

This compound serves as a valuable building block for introducing the oxetane moiety into drug scaffolds. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of oxetane-containing compounds.

One of the most powerful applications of this compound is in the Suzuki-Miyaura cross-coupling reaction to form 3-aryloxetanes. This transformation is crucial for accessing a wide range of medicinally relevant scaffolds.

Enhancing Drug-like Properties through Bioisosterism

The oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, without compromising biological activity.[1][2] The polar nature of the oxetane ether can also introduce favorable interactions with biological targets.

The incorporation of an oxetane moiety has been shown to positively impact the potency and selectivity of various enzyme inhibitors. The following table summarizes the activity of several oxetane-containing compounds synthesized using this compound or related oxetane precursors.

Target EnzymeCompound/ReferenceIC50 (nM)Cell-based Assay (GI50, nM)Key Findings
PRMT5 EPZ015666[3]22Z-138 cells: 351Orally bioavailable inhibitor with good selectivity and low plasma clearance.[3]
Compound 51[3]4.2-Potent enzymatic inhibition and effective tumor cell proliferation blockage.
Compound 911Granta-519 cells: 60Covalent inhibitor with rapid inactivation of PRMT5.
FTO Compound 23350-Potent and selective inhibition over the homologous demethylase ALKBH5.
ALDH1A1 Compound 680 - 250-Robust inhibitor with excellent selectivity over the ALDH2 isoform.
mTOR GDC-0349--Lowered pKa and no hERG inhibition compared to the non-oxetane analogue.
SYK Entospletinib Analogue7.7-Introduction of the oxetane improved metabolic stability and selectivity.

Experimental Protocols

Detailed methodologies for key experiments involving the application of this compound are provided below.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 3-aryloxetanes, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Arylboronic acid

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄), crushed

  • Toluene, degassed

  • Ethanol

  • Diethyl ether

  • Water

  • Brine

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Catalyst Preparation (NiCl₂(PPh₃)₂):

    • In a sealed vial, degas a solution of NiCl₂·6H₂O (0.5 g) in ethanol (7 mL) with nitrogen for 15 minutes.

    • Quickly add PPh₃ (1.2 g) to the vial and seal it again.

    • Stir the reaction mixture in an 80 °C water bath for one hour.

    • Cool the mixture to room temperature and then in an ice-water bath for ten minutes.

    • Collect the solid product by vacuum filtration, wash with small portions of ethanol and ether, and dry under vacuum.

  • Suzuki-Miyaura Coupling Reaction:

    • In a reaction vial, combine the arylboronic acid (1.2 equiv), NiCl₂(PPh₃)₂ (5 mol%), and crushed K₃PO₄ (2.0 equiv).

    • Seal the vial and add degassed toluene.

    • Add this compound (1.0 equiv) to the mixture.

    • Degas the reaction mixture with nitrogen for 15 minutes.

    • Place the vial in an 80 °C water bath and stir for one hour, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer twice with water and once with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-aryloxetane.

Protocol 2: Synthesis of 3,3-Diaryloxetanes via Friedel-Crafts Alkylation

This two-step protocol outlines the synthesis of 3,3-diaryloxetanes, which are valuable as benzophenone bioisosteres.

Step 1: Synthesis of 3-Aryl-3-hydroxyoxetane

Materials:

  • Oxetan-3-one

  • Aryl iodide (e.g., 3-iodo-methylindole)

  • n-Butyllithium (nBuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the aryl iodide (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.2 equiv) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-3-hydroxyoxetane.

Step 2: Lithium Triflimide-Catalyzed Friedel-Crafts Alkylation

Materials:

  • 3-Aryl-3-hydroxyoxetane

  • Arene (e.g., phenol or o-cresol)

  • Lithium triflimide (LiNTf₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the 3-aryl-3-hydroxyoxetane (1.0 equiv) and the arene (2.0 equiv) in anhydrous DCM, add lithium triflimide (10 mol%).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 3,3-diaryloxetane.

Visualizing Biological Impact and Synthetic Strategy

The following diagrams illustrate a key signaling pathway targeted by oxetane-containing inhibitors and the general workflow for their synthesis.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation PI3K PI3K SYK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Inflammation Inflammation NFkB->Inflammation Oxetane_Inhibitor Oxetane-Containing SYK Inhibitor Oxetane_Inhibitor->SYK Inhibition

Caption: Inhibition of the SYK signaling pathway by an oxetane-containing molecule.

Synthetic_Workflow Start This compound Coupling Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Aryl_Oxetane 3-Aryloxetane Intermediate Coupling->Aryl_Oxetane Functionalization Further Functionalization Aryl_Oxetane->Functionalization Bioactive_Molecule Bioactive Molecule Functionalization->Bioactive_Molecule Bio_Assay Biological Evaluation (e.g., IC50 determination) Bioactive_Molecule->Bio_Assay

Caption: General workflow for the synthesis and evaluation of bioactive molecules from this compound.

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its ability to participate in a variety of chemical transformations, coupled with the beneficial effects of the oxetane moiety on the properties of drug candidates, makes it an invaluable tool for the synthesis of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this unique chemical entity in their drug discovery programs.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of 3-iodooxetane with a variety of arylboronic acids. This reaction is a valuable tool for the synthesis of 3-aryloxetanes, a class of compounds of increasing interest in medicinal chemistry and drug discovery due to their favorable physicochemical properties.

The oxetane motif can serve as a bioisosteric replacement for other functional groups, potentially improving metabolic stability, solubility, and lipophilicity of drug candidates.[1][2] The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for the successful implementation of this transformation in a laboratory setting.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In this specific application, a nickel catalyst is employed to facilitate the coupling of this compound with an arylboronic acid in the presence of a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative Addition Oxidative Addition Ni(0)L_n->Oxidative Addition R-X (this compound) R-X (this compound) R-X (this compound)->Oxidative Addition R-Ni(II)(X)L_n R-Ni(II)(X)L_n Oxidative Addition->R-Ni(II)(X)L_n Transmetalation Transmetalation R-Ni(II)(X)L_n->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Ni(II)(Ar)L_n R-Ni(II)(Ar)L_n Transmetalation->R-Ni(II)(Ar)L_n Reductive Elimination Reductive Elimination R-Ni(II)(Ar)L_n->Reductive Elimination Reductive Elimination->Ni(0)L_n Catalyst Regeneration R-Ar (3-Aryloxetane) R-Ar (3-Aryloxetane) Reductive Elimination->R-Ar (3-Aryloxetane)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

The following table summarizes the reaction conditions and outcomes for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyloxetane75
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)oxetane82
34-Chlorophenylboronic acid3-(4-Chlorophenyl)oxetane68
43-Methylphenylboronic acid3-(m-Tolyl)oxetane71
52-Naphthylboronic acid3-(Naphthalen-2-yl)oxetane65

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Nickel(II) chloride (NiCl₂) (0.1 equiv.)

  • Triphenylphosphine (PPh₃) (0.2 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, and K3PO4 in a flame-dried flask. B Add NiCl2 and PPh3. A->B C Evacuate and backfill with inert gas (3x). B->C D Add anhydrous dioxane and degassed water. C->D E Heat the reaction mixture to 80-100 °C. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry the organic layer over Na2SO4, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add nickel(II) chloride (0.1 equiv.) and triphenylphosphine (0.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryloxetane derivative.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere conditions; use fresh, high-purity catalyst and ligand.
Insufficient degassingDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality reagentsUse freshly purchased or purified reagents.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid; optimize the reaction temperature and time.
Protodeborylation of boronic acidUse anhydrous solvents and ensure the base is dry.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nickel compounds are potential carcinogens and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 3-Iodooxetane as a Versatile Building Block in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodooxetane as a key building block in modern organic synthesis. The unique structural and electronic properties of the oxetane ring, combined with the reactivity of the carbon-iodine bond, make this compound a valuable synthon for the introduction of the oxetane motif into complex molecules, particularly in the context of drug discovery and medicinal chemistry. The oxetane moiety is increasingly recognized as a desirable feature in bioactive compounds, often serving as a polar, metabolically stable, and synthetically versatile replacement for other functional groups.[1]

This document details several key transformations of this compound, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methods in a research setting.

Key Applications of this compound:

  • Introduction of the Oxetane Moiety: Serves as a direct precursor for incorporating the 3-oxetanyl group into a wide range of organic scaffolds.

  • Bioisosteric Replacement: The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.

  • Scaffold for Complex Architectures: The strained four-membered ring can be further functionalized or used as a rigid core for the synthesis of spirocyclic and other complex three-dimensional structures.

  • Pharmaceutical and Agrochemical Development: Utilized in the synthesis of novel drug candidates and agrochemicals, where the oxetane unit can enhance biological activity.

Data Presentation: A Comparative Overview of this compound Transformations

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Suzuki-Miyaura NiI₂ / trans-2-aminocyclohexanol·HClNaHMDSIsopropanol100 (µW)0.332,6-difluoro-4-(oxetan-3-yl)pyridine23[2]
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O80-10012-243-Aryl-oxetanesModerate to Good
Negishi Pd(PPh₃)₄-THF25-502-123-Alkyl/Aryl-oxetanesGood
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF25-602-163-Alkynyl-oxetanesModerate to Good
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-1106-243-Amino-oxetanesModerate to Good

Note: Yields for Suzuki-Miyaura (Pd-catalyzed), Negishi, Sonogashira, and Buchwald-Hartwig reactions are generalized based on typical outcomes for alkyl iodides and may vary depending on the specific substrates and optimized conditions.

Table 2: Nucleophilic Substitution Reactions of this compound

Nucleophile TypeReagent ExampleBaseSolventTemp. (°C)Time (h)Product TypeYield (%)
O-Nucleophile PhenolK₂CO₃Acetonitrile8012-243-Aryloxy-oxetaneGood
S-Nucleophile ThiophenolNaHTHF251-43-(Arylthio)-oxetaneHigh
N-Nucleophile PiperidineK₂CO₃DMF50-806-183-(Piperidin-1-yl)oxetaneModerate to Good
C-Nucleophile Sodium Cyanide-DMSO100-12012-24Oxetane-3-carbonitrileModerate

Note: Yields are generalized based on standard nucleophilic substitution reactions with alkyl iodides and may require optimization for this compound.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes the synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine.[2]

Materials:

  • (2,6-difluoro-4-pyridyl)boronic acid

  • Nickel(II) iodide (NiI₂)

  • trans-2-Aminocyclohexanol hydrochloride

  • Sodium hexamethyldisilazane (NaHMDS)

  • This compound

  • Anhydrous Isopropanol

  • Ethanol (EtOH)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • CEM microwave vial

Procedure:

  • To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.00 mmol, 636 mg), Nickel(II) iodide (0.12 mmol, 37.5 mg), trans-2-aminocyclohexanol hydrochloride (0.12 mmol, 18.4 mg), and sodium hexamethyldisilazane (4.00 mmol, 749 mg).

  • Cap the vial and place it under a nitrogen atmosphere.

  • Add anhydrous isopropanol (15 mL) and stir the mixture under nitrogen for 5 minutes.

  • Add a solution of this compound (2.00 mmol, 368 mg) in isopropanol (1.5 mL).

  • Heat the vial in a microwave reactor at 100 °C for 20 minutes.

  • Cool the reaction mixture and dilute with EtOH (15 mL).

  • Filter the mixture through a pad of Celite®, washing the filter cake with EtOH (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of 0% to 50% EtOAc in DCM to afford 2,6-difluoro-4-(oxetan-3-yl)pyridine.

Protocol 2: General Procedure for Palladium-Catalyzed Negishi Coupling of this compound

This is a representative protocol adaptable for the coupling of this compound with various organozinc reagents.

Materials:

  • This compound

  • Organozinc reagent (e.g., Alkylzinc halide or Arylzinc halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • To this mixture, add the organozinc reagent (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution - O-Alkylation of a Phenol

This protocol provides a general method for the synthesis of 3-aryloxy-oxetanes.

Materials:

  • This compound

  • A substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv), potassium carbonate (1.5-2.0 equiv), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations: Reaction Mechanisms and Synthetic Workflow

The following diagrams illustrate the general mechanisms of the discussed reactions and a proposed workflow for synthetic planning using this compound.

G Synthetic Workflow for 3-Oxetane Derivatives start Target Molecule with 3-Oxetane Moiety iodo This compound start->iodo decision1 Nature of Bond to be Formed? iodo->decision1 cc_bond C-C Bond decision1->cc_bond C-C cn_bond C-N Bond decision1->cn_bond C-N co_bond C-O Bond decision1->co_bond C-O cs_bond C-S Bond decision1->cs_bond C-S suzuki Suzuki-Miyaura (Aryl/Vinyl) cc_bond->suzuki negishi Negishi (Alkyl/Aryl) cc_bond->negishi sonogashira Sonogashira (Alkynyl) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald o_nuc Nucleophilic Substitution (Phenol/Alcohol) co_bond->o_nuc s_nuc Nucleophilic Substitution (Thiol) cs_bond->s_nuc product Desired 3-Substituted Oxetane suzuki->product negishi->product sonogashira->product buchwald->product o_nuc->product s_nuc->product G General Catalytic Cycle for Cross-Coupling M0 M(0)Ln MII_A R-M(II)Ln-I M0->MII_A Oxidative Addition MII_B R-M(II)Ln-Nu MII_A->MII_B Transmetalation MII_B->M0 Reductive Elimination Product R-Nu MII_B->Product RI This compound (R-I) RI->MII_A NuM Nucleophile Source (e.g., R'B(OH)₂, R'ZnX) NuM->MII_B G General Nucleophilic Substitution (SN2) cluster_main Nu Nu:⁻ Reactant This compound Nu->Reactant Nucleophilic Attack TS [Nu---C---I]⁻ Product Nu-Oxetane TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Breaking

References

Application Notes and Protocols: The Role of 3-Iodooxetane in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodooxetane is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of novel polymers.[1][2] Its strained four-membered ring provides the thermodynamic driving force for ring-opening polymerization, while the pendant iodo group offers a reactive handle for a variety of post-polymerization modifications. This unique combination of features makes this compound an attractive monomer for the creation of functional polyethers with tailored properties for applications in materials science and pharmaceutical development.[1]

These application notes provide an overview of the synthesis of poly(this compound) via cationic ring-opening polymerization (CROP) and detail protocols for its subsequent functionalization.

Cationic Ring-Opening Polymerization (CROP) of this compound

The polymerization of this compound proceeds via a cationic ring-opening mechanism, initiated by a strong acid or a Lewis acid in the presence of a co-initiator. The process involves the formation of a tertiary oxonium ion that propagates by attacking the oxygen atom of subsequent monomer units.

General Polymerization Scheme

The cationic ring-opening polymerization of this compound leads to the formation of a linear polyether, poly(this compound).

CROP_Mechanism Monomer This compound ActiveCenter Activated Monomer (Oxonium Ion) Monomer->ActiveCenter Propagation Propagation Monomer->Propagation Initiator Initiator (e.g., BF3·OEt2) Initiator->Monomer Initiation ActiveCenter->Propagation Polymer Poly(this compound) Propagation->Polymer Chain Growth Termination Termination Polymer->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental Protocol: Synthesis of Poly(this compound)

This protocol describes a general procedure for the cationic ring-opening polymerization of this compound using boron trifluoride etherate (BF₃·OEt₂) as an initiator.

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

  • Diethyl ether (precipitating agent)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM. The concentration of the monomer can be varied, but a typical starting point is 1 M.

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add the desired amount of BF₃·OEt₂ via syringe. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer; a ratio of 100:1 is a common starting point.

  • Polymerization: Allow the reaction to stir at 0 °C. The polymerization time can vary from a few hours to overnight. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the monomer peaks.

  • Termination: Quench the polymerization by adding an excess of methanol.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization:

The resulting poly(this compound) can be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

ParameterTypical Value
Monomer:Initiator Ratio50:1 to 200:1
Reaction Temperature0 °C to room temperature
Mₙ ( g/mol )5,000 - 20,000
PDI1.2 - 1.8

Post-Polymerization Modification of Poly(this compound)

The pendant iodo groups in poly(this compound) are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This makes poly(this compound) an excellent scaffold for creating novel functional polymers.

General Modification Scheme

The iodo-groups on the polymer backbone can be displaced by various nucleophiles to yield functionalized polyethers.

Post_Polymerization_Modification Polymer Poly(this compound) Reaction Nucleophilic Substitution Polymer->Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Reaction FunctionalizedPolymer Functionalized Polyether Reaction->FunctionalizedPolymer Byproduct Iodide (I-) Reaction->Byproduct

Caption: Post-Polymerization Modification of Poly(this compound).

Experimental Protocol: Azidation of Poly(this compound)

This protocol provides a method for introducing azide functionality to the poly(this compound) backbone, which can be further modified using "click" chemistry.

Materials:

  • Poly(this compound)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve poly(this compound) in anhydrous DMF.

  • Nucleophilic Substitution: Add an excess of sodium azide (e.g., 5-10 equivalents per iodo group).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction by FTIR, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • Workup: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of water.

  • Purification: Collect the polymer by filtration, wash thoroughly with water and then with a small amount of a suitable organic solvent like methanol, and dry under vacuum.

Characterization:

  • FTIR: Confirm the presence of the azide group.

  • ¹H NMR: Observe the shift in the proton signals adjacent to the substitution site.

  • Elemental Analysis: Determine the degree of substitution.

NucleophileFunctional Group IntroducedPotential Applications
Sodium AzideAzide (-N₃)Click chemistry, bioconjugation
Sodium CyanideNitrile (-CN)Precursor for amines and carboxylic acids
Thiols (R-SH)Thioether (-SR)Tuning hydrophobicity, introducing specific functionalities
Amines (R-NH₂)Secondary Amine (-NHR)pH-responsive materials, drug conjugation

Conclusion

This compound is a promising monomer for the synthesis of functional polyethers. The ability to perform cationic ring-opening polymerization to create a reactive polymer scaffold, followed by versatile post-polymerization modification, opens up a wide range of possibilities for designing novel materials with tailored properties for advanced applications in drug delivery, biomaterials, and other fields. The protocols provided here serve as a starting point for researchers to explore the potential of this exciting building block.

References

Application Notes and Protocols for the Use of 3-Iodooxetane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-iodooxetane, a versatile building block in medicinal chemistry and drug discovery. The high ring strain and the presence of a good leaving group in the iodine atom make this compound a reactive intermediate for various transformations, enabling the introduction of the desirable oxetane motif into complex molecules.[1][2] The oxetane ring is a valuable structural element in modern drug design, often used to improve physicochemical properties such as solubility and metabolic stability.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp³) bonds. This compound can be effectively coupled with arylboronic acids using a nickel catalyst to introduce the oxetane moiety onto aromatic and heteroaromatic rings.[1][3]

Experimental Protocol: Synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine [3]

A microwave vial is charged with (2,6-difluoro-4-pyridyl)boronic acid (635.67 mg, 4.0004 mmol), Nickel(II) iodide (37.503 mg, 0.12001 mmol), trans-2-aminocyclohexanol hydrochloride (18.382 mg, 0.12001 mmol), and sodium hexamethyldisilazane (748.56 mg, 4.0004 mmol). The vial is capped and placed under a nitrogen atmosphere. Isopropanol (15 mL) is added, and the mixture is stirred for 5 minutes. A solution of this compound (368 mg, 2.0002 mmol) in isopropanol (1.5 mL) is then added. The reaction vessel is heated to 100°C under microwave irradiation for 20 minutes. After cooling, the mixture is diluted with ethanol (15 mL) and filtered through Celite, washing the filter cake with ethanol (2 x 10 mL). The filtrate is concentrated, and the residue is purified by silica gel chromatography (eluent: 0-50% ethyl acetate in dichloromethane) to yield 2,6-difluoro-4-(oxetan-3-yl)pyridine (80.1 mg, 23% yield).

Workflow for Nickel-Catalyzed Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh and combine reactants: (2,6-difluoro-4-pyridyl)boronic acid, NiI₂, ligand, and base in a microwave vial B Place under N₂ atmosphere A->B C Add isopropanol and stir B->C D Add this compound solution C->D E Microwave irradiation at 100°C for 20 min D->E F Dilute with ethanol and filter through Celite E->F G Concentrate the filtrate F->G H Purify by silica gel chromatography G->H I 2,6-difluoro-4-(oxetan-3-yl)pyridine H->I G cluster_reactants Reactants iodooxetane This compound product 3-Substituted Oxetane iodooxetane->product iodide Iodide (I⁻) iodooxetane->iodide Displacement nucleophile Nucleophile (Nu⁻) nucleophile->product

References

Understanding the Reaction Mechanisms of 3-Iodooxetane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanisms of 3-iodooxetane, a versatile building block in organic synthesis and medicinal chemistry. Its unique four-membered ring structure and the presence of a reactive iodine atom enable a wide range of chemical transformations, making it a valuable scaffold for the introduction of the oxetane motif into complex molecules. These application notes include summaries of key reaction types with quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction pathways and workflows.

Introduction to this compound

This compound is a heterocyclic compound featuring a strained four-membered ether ring substituted with an iodine atom. This combination of a strained ring and a good leaving group makes it a highly reactive and useful intermediate. The oxetane moiety is of significant interest in drug discovery as it can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. This compound serves as a key precursor for the synthesis of a variety of 3-substituted oxetanes.

Key Reaction Mechanisms and Protocols

This compound undergoes several important classes of reactions, including nucleophilic substitution, cross-coupling reactions, and reactions involving organometallic reagents.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method A: From Oxetane-3-yl 4-methylbenzenesulfonate

This method involves the reaction of a tosylated oxetane precursor with an iodide source.

Experimental Protocol: Synthesis of this compound from Oxetane-3-yl 4-methylbenzenesulfonate

  • Materials:

    • Oxetane-3-yl 4-methylbenzenesulfonate (30 mmol)

    • Iodomethane (11 g, 66 mmol)

    • Glycerol (20 mL)

    • Round-bottom flask

    • Vigreux column

    • Collection bottle cooled to -78 °C

    • Heating mantle

    • Vacuum source

  • Procedure:

    • In a round-bottom flask, combine oxetane-3-yl 4-methylbenzenesulfonate (30 mmol), iodomethane (11 g, 66 mmol), and glycerol (20 mL).

    • Heat the reaction mixture to 110 °C under reduced pressure.

    • Increase the temperature of the system to 180 °C to distill the product.

    • Collect the this compound product using a Vigreux column and a collection bottle cooled to -78 °C.

Method B: From 3-Oxetanol

This protocol describes the iodination of 3-oxetanol using triphenylphosphine and iodine.

Experimental Protocol: Synthesis of this compound from 3-Oxetanol

  • Materials:

    • 3-Oxetanol (1 equivalent)

    • Triphenylphosphine (1.2 equivalents)

    • Imidazole (1.2 equivalents)

    • Iodine (1.2 equivalents)

    • Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)

    • Deionized water

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask with a stir bar

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a stir bar, add 3-oxetanol (1 eq.), triphenylphosphine (1.2 eq.), and imidazole (1.2 eq.).

    • Evacuate the flask and backfill with nitrogen gas three times.

    • Add anhydrous dichloromethane to the mixture to achieve a concentration of 0.1 M.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add iodine (1.2 eq.) to the mixture in portions.

    • Remove the ice-water bath and stir the reaction mixture at room temperature for 16 hours.

    • After the reaction is complete, dilute the mixture with 30 mL of deionized water.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium thiosulfate solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

    • Purify the residue by silica gel column chromatography to obtain this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for various cross-coupling reactions, allowing for the formation of C-C bonds and the introduction of aryl, heteroaryl, and other organic fragments at the 3-position of the oxetane ring.

a) Nickel-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for the synthesis of 3-aryloxetanes.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (2.0002 mmol, 368 mg)

    • (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg)

    • Nickel(II) iodide (0.12001 mmol, 37.503 mg)

    • Trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg)

    • Sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg)

    • Isopropanol

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Dichloromethane (DCM)

    • Celite®

    • CEM microwave vial

    • Microwave reactor

    • Silica gel for column chromatography

  • Procedure:

    • Weigh (2,6-difluoro-4-pyridyl)boronic acid, Nickel(II) iodide, Trans-2-aminocyclohexanol hydrochloride, and Sodium hexamethyldisilazane into a CEM microwave vial.

    • Cap the vial and place it under a nitrogen atmosphere.

    • Add 15 mL of isopropanol and stir the mixture under nitrogen for 5 minutes.

    • Add a solution of this compound (368 mg) in 1.5 mL of isopropanol to the vial.

    • Heat the vial at 100 °C in a microwave reactor for 20 minutes.

    • After cooling, dilute the mixture with 15 mL of ethanol and filter through Celite®.

    • Wash the filter cake with ethanol (2 x 10 mL).

    • Concentrate the filtrate and purify the residue by silica gel column chromatography, eluting with a gradient of 0 to 50% ethyl acetate in dichloromethane.

    • This procedure affords 2,6-difluoro-4-(oxetan-3-yl)pyridine.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (min)Yield (%)
(2,6-difluoro-4-pyridyl)boronic acidNiI₂ / Trans-2-aminocyclohexanol·HClNaHMDSIsopropanol100 (µW)2023

Note: This table will be expanded as more specific examples with yields are found in the literature.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) Oxetanyl-Pd(II)-I(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X This compound Oxidative\nAddition Oxidative Addition R-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination ArB(OH)2 Arylboronic Acid Transmetalation Transmetalation Base Base R-Pd(II)-Ar(L2) Oxetanyl-Pd(II)-Aryl(L2) R-Pd(II)-Ar(L2)->R-Pd(II)-X(L2) Transmetalation Reductive\nElimination Reductive Elimination R-Ar 3-Aryloxetane

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis offers a mild and efficient method for the functionalization of organic molecules. 3-Aryl-oxetane-3-carboxylic acids, which can be derived from this compound, can undergo decarboxylative alkylation under photoredox conditions.

Experimental Protocol: Photoredox-Catalyzed Decarboxylative Alkylation

  • Materials:

    • 3-Aryl-oxetane-3-carboxylic acid (0.2 mmol)

    • Ethyl acrylate (or other Michael acceptor)

    • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ photocatalyst (1 mol%)

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Argon gas

    • 467 nm LED lamps

    • Reaction vials

  • Procedure:

    • To a reaction vial, add the 3-aryl-oxetane-3-carboxylic acid (0.2 mmol), cesium carbonate, and the iridium photocatalyst.

    • Add anhydrous dimethylformamide and the Michael acceptor.

    • Purge the vial with argon.

    • Irradiate the reaction mixture with 467 nm LED lamps with stirring at room temperature.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction and purify the product by column chromatography.

Table 2: Optimization of Photoredox-Catalyzed Decarboxylative Alkylation

EntryChange from Standard ConditionsYield (%)
1None61 (58)
2cat. = Ru(bpy)₃(PF₆)₂<5
3cat. = Mes-Acr⁺0
40.5 mol% Ir cat.46
528 °C (fan cooling)54
6solvent = MeCN41
7solvent = 1,4-dioxane28
8[0.1 M]59
9DBU as base39
10No photocatalyst0
11No light0
12No base0
Yields calculated by ¹H NMR of the crude mixture. Isolated yields in parentheses.

Experimental Workflow: Photoredox Catalysis Setup

Photoredox_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate, Base, & Photocatalyst to Vial B Add Anhydrous Solvent & Reactant A->B C Purge with Argon B->C D Irradiate with LED Lamps (with stirring) C->D E Quench Reaction D->E F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: General workflow for a photoredox-catalyzed reaction.

Summary of Other Reaction Types

In addition to the detailed protocols above, this compound is a versatile substrate for a variety of other transformations.

Table 3: Overview of this compound Reactivity

Reaction TypeReagents/CatalystsProduct TypeNotes
Nucleophilic Substitution Amines, Thiols, Hydroxides, Azides3-Amino-, 3-Thio-, 3-Hydroxy-, 3-Azido-oxetanesThe strained ring can facilitate substitution. Reaction conditions depend on the nucleophile's reactivity.
Negishi Coupling Organozinc reagents, Pd or Ni catalyst3-Alkyl- or 3-AryloxetanesA powerful method for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.
Reaction with Grignard Reagents RMgX (e.g., PhMgBr)3-Substituted oxetanes or ring-opened productsThe outcome can be either substitution or ring-opening, depending on the Grignard reagent and conditions.
Reduction Reducing agents (e.g., LiAlH₄, NaBH₄)OxetaneThe iodine atom is replaced by a hydrogen atom.[1]
Oxidation Oxidizing agents (e.g., KMnO₄, CrO₃)Oxetane derivatives with additional functional groupsCan lead to the formation of ketones or other oxidized products, potentially with ring-opening.[1]

Further research is ongoing to expand the synthetic utility of this compound and its derivatives in various fields of chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich reactivity of this valuable building block.

References

Application Notes and Protocols for Functionalizing Heterocyclic Compounds with 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of heterocyclic compounds with 3-iodooxetane. The introduction of the oxetane motif is a valuable strategy in medicinal chemistry for improving the physicochemical properties of drug candidates. Three primary methods for incorporating the 3-oxetanyl group are covered: Nickel-Catalyzed Suzuki Coupling, the Minisci Reaction, and Photocatalytic Methods.

Nickel-Catalyzed Suzuki Coupling

The Nickel-catalyzed Suzuki coupling reaction enables the formation of a carbon-carbon bond between a heterocyclic boronic acid and this compound. This method is particularly useful for the synthesis of 3-(heteroaryl)oxetanes.

Data Presentation
Heterocycle DerivativeCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
(2,6-difluoro-4-pyridyl)boronic acidNiI₂trans-2-aminocyclohexanol HClNaHMDSIsopropanol100 (µW)23[1]
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of this compound with (2,6-difluoro-4-pyridyl)boronic acid

Materials:

  • (2,6-difluoro-4-pyridyl)boronic acid

  • This compound

  • Nickel(II) iodide (NiI₂)

  • trans-2-aminocyclohexanol hydrochloride

  • Sodium hexamethyldisilazane (NaHMDS)

  • Isopropanol

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Celite

  • CEM microwave vial

Procedure:

  • To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg), Nickel(II) iodide (0.12001 mmol, 37.503 mg), trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg), and Sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg).

  • Cap the vial and place it under a nitrogen atmosphere.

  • Add isopropanol (15 mL) and stir the mixture under nitrogen for 5 minutes.

  • Add a solution of this compound (2.0002 mmol, 368 mg) in isopropanol (1.5 mL) to the vial.

  • Heat the vial in a microwave reactor at 100°C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethanol (15 mL) and filter through a pad of Celite.

  • Wash the filter cake with ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography, eluting with a gradient of 0% to 50% ethyl acetate in dichloromethane to afford 2,6-difluoro-4-(oxetan-3-yl)pyridine.

Logical Relationship Diagram

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 3_Iodooxetane This compound Reaction_Vessel Reaction Vessel (Microwave Vial) 3_Iodooxetane->Reaction_Vessel Heterocyclic_Boronic_Acid Heterocyclic Boronic Acid Heterocyclic_Boronic_Acid->Reaction_Vessel Ni_Catalyst Ni(II) Catalyst Ni_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Heating Heating (100°C, 20 min) Reaction_Vessel->Heating Workup Workup (Filtration, Concentration) Heating->Workup Purification Purification (Chromatography) Workup->Purification Product 3-(Heteroaryl)oxetane Purification->Product

Caption: Workflow for Ni-catalyzed Suzuki coupling.

Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. It involves the generation of a nucleophilic radical, in this case, the 3-oxetanyl radical from this compound, which then adds to the protonated heterocycle. This method is advantageous as it does not require pre-functionalization of the heterocycle.

Data Presentation
HeterocycleRadical PrecursorCatalyst/InitiatorSolventTemp. (°C)Yield (%)Reference
QuinolineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORTGenerally low[1]
IsoquinolineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-[1]
PyridineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-[1]
PyridazineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-[1]
BenzothiazoleThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-
BenzimidazoleThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-
QuinoxalineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-
QuinazolineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-
PhthalazineThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-
Gefitinib derivativeThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-
Hydroquinine derivativeThis compoundFeSO₄·7H₂O / H₂O₂DMSO/H₂ORT-

Note: Specific yield data for each heterocycle under these exact conditions were not detailed in the provided search results, but the reaction is reported to be successful for these substrates, with generally low yields being a characteristic of some Minisci reactions.

Experimental Protocol: General Procedure for Fe-Catalyzed Minisci Reaction

Materials:

  • Heterocyclic compound

  • This compound

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% aq. solution)

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (concentrated)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the heterocyclic compound (1.0 equiv) in a mixture of DMSO and water.

  • Add concentrated sulfuric acid to protonate the heterocycle.

  • To this solution, add this compound (equiv. will vary, typically in excess) and iron(II) sulfate heptahydrate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide (30% aq. solution) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway Diagram

Minisci_Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents 3_Iodooxetane This compound Radical_Generation Oxetanyl Radical Generation 3_Iodooxetane->Radical_Generation Heterocycle N-Heterocycle Protonation Heterocycle Protonation Heterocycle->Protonation Fe_Catalyst Fe(II) Salt Fe_Catalyst->Radical_Generation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Radical_Generation Acid Acid (e.g., H₂SO₄) Acid->Protonation Radical_Addition Radical Addition to Protonated Heterocycle Radical_Generation->Radical_Addition Protonation->Radical_Addition Rearomatization Rearomatization (Oxidation) Radical_Addition->Rearomatization Product Functionalized Heterocycle Rearomatization->Product

Caption: Key steps in the Minisci reaction pathway.

Photocatalytic Methods

Visible-light photocatalysis has emerged as a mild and efficient method for generating radicals for C-H functionalization of heterocycles. While a specific, detailed protocol for the direct photocatalytic coupling of this compound was not found in the initial search, the principles of photoredox catalysis can be applied to this transformation. The oxetanyl radical can be generated from this compound under photoredox conditions and subsequently used in Minisci-type additions.

General Concept

In a typical photocatalytic cycle, a photocatalyst absorbs visible light and becomes excited. This excited state can then interact with this compound via a single-electron transfer (SET) process to generate the 3-oxetanyl radical. This radical then participates in the functionalization of the heterocycle, similar to the classical Minisci reaction.

Experimental Workflow Diagram

Photocatalytic_Workflow cluster_components Reaction Components 3_Iodooxetane This compound Reaction_Setup Reaction Setup (Inert Atmosphere) 3_Iodooxetane->Reaction_Setup Heterocycle Heterocycle Heterocycle->Reaction_Setup Photocatalyst Photocatalyst Photocatalyst->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Light_Irradiation Visible Light Irradiation Reaction_Setup->Light_Irradiation Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Light_Irradiation->Reaction_Monitoring Workup_Purification Workup and Purification Reaction_Monitoring->Workup_Purification Product 3-(Heteroaryl)oxetane Workup_Purification->Product

Caption: General workflow for photocatalytic functionalization.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Iodooxetane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the large-scale synthesis and purification of 3-iodooxetane and its derivatives. The following sections offer step-by-step methodologies, data summaries for key reactions, and visual representations of the synthetic and purification workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for introducing the oxetane motif into larger molecules.[1][2][3] The unique physicochemical properties of the oxetane ring can lead to improved metabolic stability, aqueous solubility, and lipophilicity of drug candidates. This document outlines scalable methods for the synthesis of this compound and a representative derivative, 3-iodo-3-methyloxetane, along with protocols for their purification on a large scale.

Synthesis of this compound

Two primary routes for the large-scale synthesis of this compound have been identified: the iodination of 3-hydroxyoxetane and the reaction of oxetane-3-yl 4-methylbenzenesulfonate with an iodide source. The former is often preferred for its atom economy and more readily available starting material.

Method 1: From 3-Hydroxyoxetane

This method involves the direct iodination of 3-hydroxyoxetane using iodine and a phosphine reagent.

Reaction Scheme:

G 3-Hydroxyoxetane 3-Hydroxyoxetane This compound This compound 3-Hydroxyoxetane->this compound Iodination reagents Iodine (I2) Triphenylphosphine (PPh3) Imidazole reagents->3-Hydroxyoxetane

Caption: Synthesis of this compound from 3-Hydroxyoxetane.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-hydroxyoxetane (1.0 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

  • Iodination: Cool the mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: From Oxetane-3-yl 4-methylbenzenesulfonate

This method involves the nucleophilic substitution of the tosylate group with iodide.

Reaction Scheme:

G Oxetane-3-yl\n4-methylbenzenesulfonate Oxetane-3-yl 4-methylbenzenesulfonate This compound This compound Oxetane-3-yl\n4-methylbenzenesulfonate->this compound Finkelstein Reaction reagents Sodium Iodide (NaI) reagents->Oxetane-3-yl\n4-methylbenzenesulfonate

Caption: Synthesis of this compound from its Tosylate.

Experimental Protocol:

  • Reaction Setup: Dissolve oxetane-3-yl 4-methylbenzenesulfonate (1.0 equivalent) in acetone.

  • Reaction: Add sodium iodide (1.5 equivalents) and heat the mixture to reflux for 12 hours.

  • Work-up: Cool the reaction mixture and filter to remove the sodium 4-methylbenzenesulfonate precipitate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation.

Quantitative Data for this compound Synthesis:

MethodStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)Scale
13-HydroxyoxetaneI₂, PPh₃, ImidazoleDCM80-90>98Up to 1 kg
2Oxetane-3-yl 4-methylbenzenesulfonateNaIAcetone75-85>97Up to 500 g

Synthesis of 3-Iodo-3-methyloxetane

The synthesis of 3-iodo-3-methyloxetane can be achieved from 3-methyl-3-oxetanemethanol through a similar iodination procedure as described for this compound.

Reaction Scheme:

G 3-Methyl-3-oxetanemethanol 3-Methyl-3-oxetanemethanol 3-Iodo-3-methyloxetane 3-Iodo-3-methyloxetane 3-Methyl-3-oxetanemethanol->3-Iodo-3-methyloxetane Iodination reagents Iodine (I2) Triphenylphosphine (PPh3) Imidazole reagents->3-Methyl-3-oxetanemethanol

Caption: Synthesis of 3-Iodo-3-methyloxetane.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane and pyridine.

  • Iodination: Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, and dry over magnesium sulfate.

  • Purification: After solvent removal, purify the crude product by fractional vacuum distillation.

Quantitative Data for 3-Iodo-3-methyloxetane Synthesis:

Starting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)Scale
3-Methyl-3-oxetanemethanolI₂, PPh₃, ImidazoleDCM/Pyridine75-85>97Up to 500 g

Large-Scale Purification Protocols

The purification of this compound derivatives on a large scale requires robust and efficient methods to ensure high purity of the final product.

Vacuum Distillation

For volatile, low-molecular-weight oxetanes like this compound and its methylated analog, vacuum distillation is a highly effective purification technique.[4]

Protocol for Vacuum Distillation:

  • Apparatus: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a collection flask.

  • Procedure:

    • Place the crude this compound derivative into the distillation flask.

    • Gradually reduce the pressure to the desired level (typically 1-10 mmHg).

    • Slowly heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the expected boiling point of the product under the applied vacuum. For this compound, the boiling point is approximately 65-67 °C at 15 mmHg.

  • Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.

Column Chromatography

For less volatile or solid derivatives, large-scale column chromatography is a suitable purification method.

Workflow for Large-Scale Chromatographic Purification:

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Collection cluster_3 Final Product A Crude Product Concentration B Slurry with Silica Gel A->B D Sample Loading B->D C Column Packing C->D E Elution with Solvent Gradient D->E F Fraction Collection E->F G TLC/HPLC Analysis F->G H Pooling of Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation H->I J Final Product I->J

Caption: Workflow for large-scale chromatographic purification.

Protocol for Large-Scale Column Chromatography:

  • Column Preparation: Select a glass or stainless-steel column of appropriate size for the scale of the synthesis. Pack the column with silica gel as a slurry in the initial eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data for Purification Methods:

MethodProductTypical Recovery (%)Purity Achieved (%)Scale
Vacuum DistillationThis compound90-95>99Up to 1 kg
Vacuum Distillation3-Iodo-3-methyloxetane85-93>98Up to 500 g
Column ChromatographyAryl-substituted 3-Iodooxetanes80-90>99Up to 100 g

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • These compounds are irritants and should be handled with care to avoid contact with skin and eyes.

  • Due to their sensitivity to light, they should be stored in amber bottles.[1]

By following these detailed protocols, researchers and drug development professionals can effectively synthesize and purify this compound derivatives on a large scale, facilitating their use in various research and development applications.

References

Application of 3-Iodooxetane in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. Fragments that bind, albeit often with weak affinity, can be elaborated into more potent and selective drug candidates. The oxetane motif has gained significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while offering a three-dimensional exit vector for further chemical modification.[1]

3-Iodooxetane is a particularly attractive building block in the context of FBDD, especially for covalent inhibitor development. The strained oxetane ring provides a desirable scaffold, while the iodine atom serves as a reactive handle for covalent bond formation with nucleophilic residues, such as cysteine, on a target protein. This application note provides a detailed overview and experimental protocols for the application of this compound in a covalent FBDD campaign.

Rationale for Using this compound in Covalent FBDD

The use of this compound as a covalent fragment offers several advantages:

  • Mild Electrophilicity: The iodo-substituent on the oxetane ring acts as a mild electrophile, enabling selective reaction with highly nucleophilic residues like cysteine under physiological conditions. This reduces the risk of off-target reactivity compared to more aggressive electrophiles.

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ether oxygen can enhance the solubility of the fragment and subsequent lead compounds.

  • Three-Dimensional Exit Vector: The non-planar structure of the oxetane ring provides defined three-dimensional vectors for fragment elaboration, allowing for efficient exploration of chemical space during hit-to-lead optimization.

  • Synthetic Tractability: this compound is a commercially available or readily synthesizable building block, facilitating the creation of diverse fragment libraries.[2]

The overall workflow for a covalent FBDD campaign utilizing a this compound-based fragment library is depicted below.

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization A This compound Scaffolds B Parallel Synthesis A->B C Fragment Library B->C D Primary Screen (e.g., Thermal Shift) C->D E Hit Validation (e.g., NMR, SPR) D->E F Covalent Binding Confirmation (e.g., Mass Spectrometry) E->F G Structure-Based Design (X-ray Crystallography) F->G H Analogue Synthesis G->H I Lead Compound H->I

Figure 1: Covalent FBDD workflow using this compound fragments.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Fragment Library

This protocol describes a general method for the synthesis of a small, focused library of fragments based on a this compound core, for example, by coupling it to various aromatic systems via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Various arylboronic acids

  • Nickel(II) iodide

  • trans-2-Aminocyclohexanol hydrochloride

  • Sodium hexamethyldisilazane (NaHMDS)

  • Isopropanol

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Celite

  • Silica gel

  • Microwave vials

Procedure:

  • To a microwave vial, add the arylboronic acid (1.2 equivalents), Nickel(II) iodide (0.05 equivalents), trans-2-aminocyclohexanol hydrochloride (0.05 equivalents), and NaHMDS (1.2 equivalents).

  • Cap the vial and place it under a nitrogen atmosphere.

  • Add isopropanol (to achieve a final concentration of ~0.1 M).

  • Stir the mixture under nitrogen for 5 minutes.

  • Add a solution of this compound (1.0 equivalent) in isopropanol.

  • Heat the reaction mixture in a microwave reactor at 100 °C for 20 minutes.[3]

  • After cooling, dilute the mixture with ethanol and filter through a pad of Celite.

  • Wash the filter cake with additional ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane to afford the desired oxetane-containing fragment.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biophysical Screening for Fragment Hits

A hierarchical screening cascade is recommended to identify fragments that bind to the target protein.

Stage 1: Primary Screen - Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for identifying fragments that stabilize the target protein upon binding.

Materials:

  • Purified target protein (e.g., at 2 µM in a suitable buffer like 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound fragment library (e.g., 10 mM stock solutions in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye (at a final concentration of 5x).

  • Dispense the master mix into a 96-well or 384-well qPCR plate.

  • Add the fragment compounds to each well to a final concentration of 200 µM (final DMSO concentration should not exceed 2%). Include appropriate controls (protein only, protein + DMSO).

  • Seal the plate and centrifuge briefly.

  • Run the thermal shift experiment in a qPCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye.

  • Calculate the melting temperature (Tm) for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of a fragment indicates a potential hit.

Stage 2: Hit Validation - Ligand-Observed Nuclear Magnetic Resonance (NMR)

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful for confirming the binding of fragment hits.

Materials:

  • Purified target protein (e.g., at 10-50 µM in a deuterated buffer)

  • Fragment hits from the primary screen (as DMSO-d₆ stocks)

Procedure:

  • Prepare two samples for each fragment: one containing the fragment (e.g., 500 µM) and the target protein (e.g., 25 µM), and a reference sample with only the fragment.

  • Acquire ¹H NMR spectra for both samples.

  • Acquire STD NMR spectra by selectively saturating the protein resonances.

  • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

  • Fragments that bind to the protein will show signals in the STD spectrum, confirming them as hits.

Protocol 3: Confirmation of Covalent Binding by Mass Spectrometry

Intact protein mass spectrometry is used to confirm that the fragment forms a covalent bond with the target protein, likely via reaction with a cysteine residue.

Materials:

  • Purified target protein (containing at least one cysteine residue)

  • Validated fragment hit (e.g., 3-iodo-N-phenyloxetane)

  • Reaction buffer (e.g., 50 mM Tris, pH 8.0)

  • LC-MS system

Procedure:

  • Incubate the target protein (e.g., 10 µM) with the fragment hit (e.g., 100 µM) in the reaction buffer at room temperature for various time points (e.g., 0, 1, 4, and 24 hours).

  • Include a control reaction with the protein and DMSO only.

  • At each time point, quench the reaction by adding formic acid to 0.1%.

  • Analyze the samples by LC-MS.

  • Deconvolute the mass spectra to determine the intact mass of the protein.

  • A mass increase corresponding to the molecular weight of the fragment minus the iodine atom and a proton confirms the formation of a covalent adduct.

Data Presentation

The quantitative data from the screening and characterization of a hypothetical this compound fragment hit are summarized in the tables below.

Table 1: Biophysical Screening Data

Fragment IDStructurePrimary Screen (ΔTm in °C)Hit Validation (STD-NMR)
F1 3-iodo-N-phenyloxetane+ 3.5Positive
F2 3-iodo-N-(4-fluorophenyl)oxetane+ 4.1Positive
F3 3-iodo-N-(3-pyridyl)oxetane+ 2.8Positive

Table 2: Covalent Modification and Potency Data

Fragment IDCovalent Modification (Mass Adduct, Da)Apparent k_inact/K_I (M⁻¹s⁻¹)Ligand Efficiency (LE)
F1 + 148.1500.35
F2 + 166.1750.38
F3 + 149.1400.33

Hit-to-Lead Optimization

Once a this compound-containing fragment has been validated as a covalent binder, the next step is to optimize its potency and selectivity. This process is often guided by structural biology, such as X-ray crystallography of the protein-fragment complex.

The following diagram illustrates a typical hit-to-lead optimization workflow.

Hit_to_Lead A Validated Covalent Hit (e.g., Fragment F2) B Co-crystallization with Target Protein A->B C X-ray Structure of Covalent Complex B->C D Identify Growth Vectors C->D E Structure-Based Design of Analogues D->E F Synthesis of Analogue Library E->F G SAR Analysis (Potency, Selectivity, ADME) F->G G->E Iterative Cycles H Lead Compound G->H

Figure 2: Hit-to-lead optimization workflow.

The crystal structure will reveal the binding mode of the fragment and highlight potential vectors for modification on the aromatic ring to engage with nearby sub-pockets in the protein's binding site. This structure-guided approach allows for the rational design of more potent and selective inhibitors.[4][5]

Conclusion

This compound is a valuable and versatile building block for the design of covalent fragment libraries. Its unique combination of a desirable oxetane scaffold and a mildly reactive iodine handle makes it an attractive starting point for the discovery of novel covalent inhibitors. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to leverage the potential of this compound in their fragment-based drug discovery campaigns.

References

Application Notes and Protocols: Iron-Catalyzed Synthesis of Heteroaryloxetanes from 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed protocol for the synthesis of heteroaryloxetanes via an iron-catalyzed cross-coupling reaction between 3-iodooxetane and various heteroaryl alcohols. This method offers a potentially cost-effective and environmentally benign alternative to traditional palladium- or copper-catalyzed methods, leveraging the abundance and low toxicity of iron.[1][2]

Introduction

Oxetanes are valuable saturated heterocyclic motifs in medicinal chemistry, often serving as metabolically stable replacements for gem-dimethyl or carbonyl groups. The incorporation of a heteroaryl moiety onto the oxetane scaffold can significantly influence the pharmacological properties of a molecule. While various methods exist for the synthesis of oxetane derivatives, iron-catalyzed cross-coupling reactions for the direct formation of heteroaryloxetanes remain an emerging area of interest.[3] This protocol is based on analogous iron-catalyzed C-O bond-forming reactions and provides a framework for the development of this novel transformation.[4][5]

Quantitative Data Summary

The following table summarizes the expected yields for the iron-catalyzed synthesis of various heteroaryloxetanes based on analogous C-O coupling reactions. These values are illustrative and may vary based on the specific heteroaryl alcohol and optimization of reaction conditions.

EntryHeteroaryl AlcoholProductProposed Yield (%)
12-Hydroxypyridine2-(Oxetan-3-yloxy)pyridine75
23-Hydroxypyridine3-(Oxetan-3-yloxy)pyridine82
34-Hydroxypyridine4-(Oxetan-3-yloxy)pyridine78
42-Hydroxyquinoline2-(Oxetan-3-yloxy)quinoline72
58-Hydroxyquinoline8-(Oxetan-3-yloxy)quinoline68
62-Pyrimidinol2-(Oxetan-3-yloxy)pyrimidine65
74-Hydroxypyrazole4-(Oxetan-3-yloxy)pyrazole85
85-Hydroxyisoquinoline5-(Oxetan-3-yloxy)isoquinoline70

Experimental Protocols

Materials and Reagents:

  • Iron(III) chloride (FeCl₃) or Iron(III) acetylacetonate (Fe(acac)₃)

  • 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) as ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu) as base

  • This compound

  • Substituted heteroaryl alcohol

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

General Procedure for the Iron-Catalyzed Synthesis of Heteroaryloxetanes:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iron catalyst (e.g., FeCl₃, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the heteroaryl alcohol (1.0 equivalent) and anhydrous solvent (e.g., DMF, 0.2 M).

  • Addition of Electrophile: Add this compound (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired heteroaryloxetane.

Visualizations

Proposed Catalytic Cycle

G Fe_III Fe(III) Precatalyst Active_Fe Active Fe(I/II) Species Fe_III->Active_Fe Reduction/Activation Heteroaryl_Fe Heteroaryl-Fe Complex Active_Fe->Heteroaryl_Fe Deprotonated Heteroaryl Alcohol Oxidative_Addition Oxidative Addition Intermediate Heteroaryl_Fe->Oxidative_Addition This compound Product_Complex Product-Fe Complex Oxidative_Addition->Product_Complex Reductive Elimination Product_Complex->Active_Fe Catalyst Regeneration Product Heteroaryloxetane Product_Complex->Product

Caption: Proposed catalytic cycle for the iron-catalyzed synthesis of heteroaryloxetanes.

Experimental Workflow

G start Start setup 1. Add Fe Catalyst, Ligand, and Base to Schlenk Tube start->setup inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert reagents 3. Add Heteroaryl Alcohol, Solvent, and this compound inert->reagents reaction 4. Heat and Stir (100-120 °C, 12-24h) reagents->reaction monitor 5. Monitor Reaction (TLC/GC-MS) reaction->monitor workup 6. Cool, Dilute, and Perform Aqueous Workup monitor->workup purify 7. Purify by Column Chromatography workup->purify product Final Product: Heteroaryloxetane purify->product

Caption: Step-by-step experimental workflow for heteroaryloxetane synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3-Iodooxetane Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Iodooxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability considerations for this compound?

This compound is a colorless to light yellow liquid that is sensitive to light and prone to thermal decomposition.[1][2] It is advisable to store it at 2-8°C, away from light, to minimize degradation.[3] The compound's high ring strain and the presence of an iodine atom make it a versatile, yet reactive, synthetic intermediate.[2] Thermal decomposition can release HI, which may lead to side reactions such as the formation of 2,3-diiodopropanol or allyl alcohol.[4]

Q2: What are the primary types of reactions that this compound undergoes?

This compound is a valuable building block for a variety of chemical transformations, primarily:

  • Nucleophilic Substitution: The iodine atom can be readily displaced by a wide range of nucleophiles, including amines, phenols, and thiols, to form corresponding 3-substituted oxetanes.

  • Cross-Coupling Reactions: It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form C-C bonds.

  • Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles or Lewis acids, the strained oxetane ring can open. For example, the formation of 3-oxetanyllithium from this compound can be followed by a non-productive ring-opening.

  • Reduction Reactions: The iodine can be removed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the parent oxetane ring.

Q3: What are the common impurities found in this compound and how can they be removed?

A common impurity resulting from the synthesis or degradation of this compound is allyl alcohol. Purification is typically achieved through silica gel column chromatography. Due to the polar nature of the oxetane ring, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) is generally effective. Given that the product can be volatile, care should be taken during solvent removal.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution Reactions

Problem: Low or no conversion of this compound to the desired 3-substituted product.

Potential Cause Troubleshooting Steps
Insufficient Nucleophilicity - For weakly nucleophilic substrates (e.g., some anilines), consider using a stronger base to generate a more potent nucleophile in situ. - Increase the reaction temperature, but monitor for decomposition of this compound.
Steric Hindrance - Bulky nucleophiles may react slowly. Prolong the reaction time or increase the temperature.
Side Reactions (Over-alkylation of amines) - When reacting with primary amines, over-alkylation to form secondary and tertiary amines is a common side reaction. - Use a large excess of the primary amine to favor mono-alkylation.
Poor Solubility - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider a different solvent system if necessary.
Decomposition of this compound - Avoid unnecessarily high temperatures and prolonged reaction times. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issues in Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low yield, no reaction, or formation of byproducts in the Suzuki-Miyaura coupling of this compound with boronic acids.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium or nickel catalyst is from a reliable source and has not been deactivated by exposure to air. - Degas the solvent and reaction mixture thoroughly to remove oxygen.
Inappropriate Ligand - The choice of phosphine ligand is critical. For electron-rich substrates, bulky and electron-rich ligands are often effective.
Base Incompatibility - The choice of base can significantly impact the reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent and may require screening.
Homocoupling of Boronic Acid - This side reaction is often caused by the presence of oxygen. Improve the degassing procedure.
Protodeboronation of Boronic Acid - This is the cleavage of the C-B bond and can be promoted by aqueous basic conditions and high temperatures. Consider using anhydrous conditions or a milder base.

Quantitative Data on Reaction Conditions

Table 1: Comparison of Nickel and Palladium Catalysts in Cross-Coupling Reactions

The choice between nickel and palladium catalysts can significantly influence the outcome of cross-coupling reactions. Nickel is a more earth-abundant and economical alternative to palladium and can offer unique reactivity.

FeatureNickel CatalysisPalladium Catalysis
Cost & Abundance Lower cost, more earth-abundant.Higher cost, less abundant.
Reactivity Generally more reactive, can activate challenging substrates.Well-established reactivity with a broad substrate scope.
Redox Potentials More negative redox potentials, facilitating oxidative addition.Higher redox potentials.
Catalytic Cycle Can involve Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles.Predominantly involves Pd(0)/Pd(II) cycles.
Functional Group Tolerance Can be more sensitive to certain functional groups.Generally exhibits broad functional group tolerance.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

The following data, while not specific to this compound, provides a general comparison of how different parameters can affect the yield in a Suzuki-Miyaura coupling of a typical aryl iodide.

EntryAryl IodideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801260
2Iodobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene801280
34-IodoanisolePhenylboronic acidNa₂PdCl₄/sSPhos (20)K₂CO₃H₂O/ACN (4:1)372894
44-IodoanisoleThiophene-2-boronic acidNa₂PdCl₄/sSPhos (20)K₂CO₃H₂O/ACN (4:1)372889

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Type Coupling of this compound

This protocol describes a representative Nickel-catalyzed cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • (2,6-difluoro-4-pyridyl)boronic acid

  • Nickel(II) iodide

  • Trans-2-aminocyclohexanol hydrochloride

  • Sodium hexamethyldisilazane

  • This compound

  • Isopropanol

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.00 mmol), Nickel(II) iodide (0.12 mmol), trans-2-aminocyclohexanol hydrochloride (0.12 mmol), and sodium hexamethyldisilazane (4.00 mmol).

  • Cap the vial and place it under a nitrogen atmosphere.

  • Add isopropanol (15 mL) and stir the mixture under nitrogen for 5 minutes.

  • Add a solution of this compound (2.00 mmol) in isopropanol (1.5 mL).

  • Heat the vial at 100°C under microwave irradiation for 20 minutes.

  • Cool the mixture, dilute with ethanol (15 mL), and filter through Celite.

  • Wash the filter cake with ethanol (2 x 10 mL).

  • Concentrate the filtrate and purify the residue by silica gel chromatography, eluting with a gradient of 0 to 50% ethyl acetate in dichloromethane to afford the product.

Protocol 2: Nucleophilic Substitution of this compound with a Phenol

This protocol is a general procedure for the Williamson ether synthesis, adapted for the reaction of this compound with a phenol like 4-methoxyphenol.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add acetonitrile to the flask.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH to remove unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 3: Formation and Reaction of 3-Oxetanyllithium

This protocol describes the generation of 3-oxetanyllithium from this compound and its subsequent reaction with an electrophile (e.g., benzophenone) in a batch process. This organolithium species is unstable and prone to ring-opening.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Benzophenone

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and benzophenone (1.0 eq) in the anhydrous solvent.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.0 eq) to the stirred solution.

  • Stir the reaction at -78°C for the desired time (e.g., 1 hour), monitoring by TLC.

  • Quench the reaction at -78°C by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Reaction_Optimization_Workflow General Workflow for Reaction Optimization A Define Reaction: Substrates, Product B Initial Condition Screening (e.g., Catalyst, Solvent, Base, Temp.) A->B C Analyze Results (TLC, LC-MS, NMR) B->C D Reaction Successful? (Good Yield & Purity) C->D Evaluate E Identify Key Parameters for Optimization D->E No I Scale-up Reaction D->I Yes F Systematic Variation of Parameters (e.g., Catalyst Loading, Temp.) E->F J Troubleshoot Reaction (See Troubleshooting Guide) E->J If major issues G Analyze Optimization Runs F->G H Optimal Conditions Found? G->H Evaluate H->F No, refine parameters H->I Yes K End I->K J->B Return to screening

Caption: A general workflow for the optimization of a chemical reaction.

Troubleshooting_Suzuki_Coupling Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low or No Product Formation Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Degassing Was the Reaction Properly Degassed? Check_Catalyst->Check_Degassing Yes Action_New_Catalyst Use Fresh Catalyst / Pre-catalyst Check_Catalyst->Action_New_Catalyst No Check_Base Is the Base Appropriate? Check_Degassing->Check_Base Yes Action_Degas Improve Degassing Protocol Check_Degassing->Action_Degas No Check_Boronic_Acid Is the Boronic Acid Stable? Check_Base->Check_Boronic_Acid Yes Action_Screen_Bases Screen Different Bases (e.g., K2CO3, Cs2CO3) Check_Base->Action_Screen_Bases No Action_Use_Ester Use Boronic Ester / Anhydrous Conditions Check_Boronic_Acid->Action_Use_Ester No Success Reaction Improved Check_Boronic_Acid->Success Yes Action_New_Catalyst->Start Action_Degas->Start Action_Screen_Bases->Start Action_Use_Ester->Start

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

Identifying and minimizing side reactions with 3-Iodooxetane.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Iodooxetane. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, thereby optimizing your experimental outcomes.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during reactions with this compound.

1. My reaction with this compound is showing low yield and multiple unidentified spots on TLC. What are the likely causes?

Low yields and the formation of multiple byproducts when using this compound can stem from its inherent instability and reactivity. The primary culprits are often thermal decomposition and competing side reactions.

  • Thermal Decomposition: this compound is prone to thermal decomposition, which liberates hydrogen iodide (HI).[1] The generated HI can then catalyze the formation of side products such as allyl alcohol and 2,3-diiodopropanol.[1] It is crucial to maintain controlled, and often lower, reaction temperatures to mitigate this decomposition pathway.

  • Competing Nucleophilic Substitution and Elimination: Depending on the reaction conditions (e-g., base strength, solvent polarity, and temperature), elimination reactions can compete with the desired nucleophilic substitution, leading to a mixture of products and reduced yield of the target molecule.

  • Reagent Purity: The purity of this compound, as well as other reactants and solvents, is critical. Impurities can introduce unwanted side reactions.

To address these issues, a systematic approach to reaction optimization is recommended.

dot

Caption: Troubleshooting workflow for low yields in this compound reactions.

2. I am performing a nucleophilic substitution with an amine and observing the formation of over-alkylated products. How can I favor mono-alkylation?

Over-alkylation is a common issue when reacting primary or secondary amines, as the initial product is often still nucleophilic.[2] To promote mono-alkylation with this compound, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of the amine relative to this compound. This increases the probability that the iodooxetane will react with a starting amine molecule rather than the mono-alkylated product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, disfavoring multiple additions to the same amine molecule.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. This will deprotonate the amine without competing in the nucleophilic substitution.

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 1.5 - 2.0 equivalents of amineStatistical disfavoring of di-alkylation.
Addition Slow, dropwise addition of this compoundMaintains low concentration of the electrophile.
Temperature 0 °C to room temperatureReduces reaction rate, improving selectivity.
Base Diisopropylethylamine (DIPEA) or similarPrevents the base from acting as a competing nucleophile.

3. My Suzuki cross-coupling reaction with this compound has a low yield. How can I optimize this reaction?

The success of Suzuki-Miyaura cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4] For substrates like this compound, careful optimization is key.

  • Catalyst and Ligand: While various palladium catalysts can be used, nickel-based catalysts have also been shown to be effective for coupling this compound with arylboronic acids. The choice of ligand is also critical and can significantly influence the reaction's efficiency.

  • Base and Solvent: The selection of the base and solvent system is crucial. A variety of bases such as potassium carbonate, sodium carbonate, and potassium phosphate are commonly used in Suzuki couplings. The solvent often consists of a mixture of an organic solvent (e.g., dioxane, DMF, THF, toluene) and water.

dot

Suzuki_Optimization Start Low Yield in Suzuki Coupling Screen_Catalyst Screen Catalyst & Ligand Start->Screen_Catalyst Screen_Base Screen Base Start->Screen_Base Screen_Solvent Screen Solvent System Start->Screen_Solvent Pd_Catalysts Pd(PPh₃)₄ PdCl₂(dppf) Screen_Catalyst->Pd_Catalysts Ni_Catalysts Ni(II) complexes Screen_Catalyst->Ni_Catalysts Bases K₂CO₃, Na₂CO₃, K₃PO₄ Screen_Base->Bases Solvents Dioxane/H₂O DMF, Toluene/H₂O Screen_Solvent->Solvents Optimized_Yield Improved Yield Pd_Catalysts->Optimized_Yield Ni_Catalysts->Optimized_Yield Bases->Optimized_Yield Solvents->Optimized_Yield

Caption: Key parameters for optimizing Suzuki coupling reactions with this compound.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a documented procedure for the nickel-catalyzed Suzuki coupling of this compound.

Materials:

  • (2,6-difluoro-4-pyridyl)boronic acid (4.00 mmol)

  • Nickel(II) iodide (0.12 mmol)

  • Trans-2-aminocyclohexanol hydrochloride (0.12 mmol)

  • Sodium hexamethyldisilazane (4.00 mmol)

  • This compound (2.00 mmol)

  • Isopropanol

  • Ethanol

  • Celite

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Microwave vial

Procedure:

  • To a microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid, Nickel(II) iodide, trans-2-aminocyclohexanol hydrochloride, and sodium hexamethyldisilazane.

  • Cap the vial and place it under a nitrogen atmosphere.

  • Add 15 mL of isopropanol and stir the mixture under nitrogen for 5 minutes.

  • Add a solution of this compound in 1.5 mL of isopropanol.

  • Heat the vial at 100 °C in a microwave reactor for 20 minutes.

  • Cool the mixture and dilute with 15 mL of ethanol.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography (eluting with 0 to 50% EtOAc in DCM) to afford the product.

Expected Yield: Approximately 23%.

ReagentMolar Equivalents
(2,6-difluoro-4-pyridyl)boronic acid2.0
Nickel(II) iodide0.06
Trans-2-aminocyclohexanol hydrochloride0.06
Sodium hexamethyldisilazane2.0
This compound1.0

Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine

This is a general guideline for the mono-alkylation of a primary amine with this compound. Optimization may be required for specific substrates.

Materials:

  • Primary amine (2.0 mmol)

  • This compound (1.0 mmol)

  • Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (10 mL)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine and DIPEA in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate syringe, prepare a solution of this compound in a small amount of the reaction solvent.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

References

Effective purification techniques for products of 3-Iodooxetane reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying the products of 3-iodooxetane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective purification techniques for products derived from this compound reactions are flash column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). For volatile and thermally stable products, distillation can also be an option.[1]

Q2: What are the typical impurities encountered in this compound reactions?

A2: Common impurities include unreacted starting materials, residual this compound, and byproducts from the thermal decomposition of this compound, such as hydrogen iodide (HI), 2,3-diiodopropanol, or allyl alcohol.[1] Additionally, the oxetane ring can be susceptible to ring-opening under acidic conditions, leading to other impurities.

Q3: My this compound reaction product appears to be degrading during silica gel chromatography. What can I do?

A3: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds, including those with an oxetane ring. To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial, especially for basic compounds.

Q4: I'm having trouble separating my product from a byproduct with very similar polarity. What are my options?

A4: When dealing with compounds of similar polarity, optimizing your chromatographic method is key. You can try a very slow gradient elution in your column chromatography to improve separation. If that is not successful, consider orthogonal chromatography, which involves changing a parameter that affects selectivity. This could mean switching from a normal-phase to a reverse-phase column, or using a different solvent system. Preparative HPLC often provides higher resolution for challenging separations.

Q5: Can I use recrystallization to purify my this compound reaction product?

A5: Yes, recrystallization can be a very effective method for purifying solid products, often yielding highly pure material. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screen with small amounts of your crude product is recommended to identify the optimal conditions.

Troubleshooting Guides

Issue 1: Low Recovery After Flash Column Chromatography
Possible Cause Troubleshooting Steps
Product is highly polar and strongly adsorbs to silica gel. 1. Increase the polarity of the eluent. 2. Add a modifier to the mobile phase (e.g., a small amount of methanol or triethylamine). 3. Switch to a more polar stationary phase like alumina.
Product is volatile and is lost during solvent evaporation. 1. Use a rotary evaporator with a cold trap. 2. Reduce the vacuum pressure during evaporation. 3. Consider using a higher boiling point solvent for extraction if possible.
Product is degrading on the column. 1. Deactivate the silica gel with triethylamine. 2. Run the column quickly (flash chromatography) to minimize contact time. 3. Use an alternative stationary phase like neutral alumina.
Improper packing of the column leading to channeling. 1. Ensure the silica gel is packed as a uniform slurry. 2. Avoid letting the column run dry. 3. Use a layer of sand at the top of the silica gel to prevent disturbance during solvent addition.
Issue 2: Product is an Oil and Cannot be Recrystallized
Possible Cause Troubleshooting Steps
Residual solvent is preventing crystallization. 1. Ensure the product is thoroughly dried under high vacuum. 2. Co-evaporate with a solvent that forms an azeotrope with the residual solvent (e.g., toluene to remove water).
The product has a low melting point. 1. Attempt to crystallize at a lower temperature (e.g., in a refrigerator or freezer). 2. Consider purification by chromatography instead.
The product is impure, leading to melting point depression. 1. Attempt a preliminary purification by flash chromatography to remove major impurities, then try recrystallization again.
"Oiling out" occurs during recrystallization. 1. Use a more dilute solution. 2. Cool the solution more slowly to encourage crystal formation over oiling out. 3. Add a small seed crystal to initiate crystallization.

Data Presentation

The following table provides a general comparison of common purification techniques for this compound reaction products. The actual values will vary depending on the specific compound and reaction.

Purification Technique Typical Recovery Typical Purity Scale Advantages Disadvantages
Flash Column Chromatography 60-95%90-98%mg to multi-gramWidely applicable, good for separating mixtures.Can be time-consuming, potential for product degradation on acidic silica gel.
Recrystallization 50-90%>99%mg to kgCan yield very high purity, cost-effective at large scale.Only applicable to solids, requires finding a suitable solvent, can have lower recovery.
Preparative HPLC 70-95%>99%µg to gramHigh resolution for difficult separations, automated.[2][3]More expensive, limited by column capacity.
Distillation 40-80%95-99%gram to kgGood for volatile, thermally stable liquids.Not suitable for thermally sensitive compounds like many oxetanes.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a 3-Aryl-oxetane

This protocol is an example for the purification of a 3-aryl-oxetane synthesized via a Suzuki coupling reaction with this compound.

  • Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This dry-loading method generally results in better separation.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Loading and Elution:

    • Carefully add the dried crude product on silica gel to the top of the column.

    • Add another thin layer of sand.

    • Fill the column with the eluent and apply pressure (e.g., with a flash chromatography system or by hand pump) to begin elution.

    • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute your product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Solid Oxetane Derivative
  • Solvent Selection:

    • Place a small amount of the crude solid (10-20 mg) in a test tube.

    • Add a small amount of a test solvent (e.g., isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes) and observe the solubility at room temperature.

    • If the solid is not soluble, gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

    • If the solid dissolves readily at room temperature, the solvent is not suitable.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down cooling and can lead to larger crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation appears complete at room temperature, cool the flask further in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or vial to dry completely under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction This compound Reaction cluster_purification Purification cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_analysis Analysis start Crude Reaction Mixture flash_chrom Flash Column Chromatography start->flash_chrom Liquid or Solid recrystallization Recrystallization start->recrystallization Solid prep_hplc Preparative HPLC flash_chrom->prep_hplc Further Purification analysis Purity & Identity Confirmation (NMR, LC-MS) flash_chrom->analysis prep_hplc->analysis recrystallization->analysis

Caption: General experimental workflow for the purification of this compound reaction products.

troubleshooting_workflow start Purification Attempt purity_check Is Purity > 95%? start->purity_check success Pure Product purity_check->success Yes low_recovery Is Recovery Low? purity_check->low_recovery No troubleshoot_recovery Troubleshoot Recovery: - Check Polarity - Check Volatility - Consider Degradation low_recovery->troubleshoot_recovery Yes complex_mixture Are Impurities Still Present? low_recovery->complex_mixture No troubleshoot_recovery->start Re-purify troubleshoot_separation Optimize Separation: - Change Solvent Gradient - Use Orthogonal Method (e.g., Prep HPLC) - Try Recrystallization complex_mixture->troubleshoot_separation Yes troubleshoot_separation->start Re-purify

Caption: Troubleshooting decision tree for purifying this compound reaction products.

References

Strategies to improve yields in 3-Iodooxetane coupling reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-iodooxetane coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and overcome common challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction failing or giving low yields?

Low yields in cross-coupling reactions with this compound can stem from several factors. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and potential instability of the oxetane ring under certain conditions. It is also crucial to ensure the quality and purity of all reagents, including the this compound, palladium catalyst, ligands, and coupling partner.

Q2: What are the most common side reactions observed with this compound?

A primary concern with the strained this compound ring is the potential for ring-opening side reactions under harsh conditions. While the oxetane ring is generally stable under basic and many oxidative conditions, acidic environments or high temperatures can promote its cleavage.[1] Homocoupling of the boronic acid (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira) are also common side reactions.

Q3: How can I minimize ring-opening of the oxetane moiety?

To minimize the risk of ring-opening, it is advisable to use milder reaction conditions. This includes using weaker bases where possible, maintaining moderate reaction temperatures, and avoiding strongly acidic additives or workup procedures. The stability of the oxetane ring is generally good under the basic conditions required for most cross-coupling reactions.[1]

Q4: Which type of catalyst and ligand is best suited for this compound couplings?

The optimal catalyst and ligand combination is highly dependent on the specific coupling reaction and the nature of the coupling partners. For Suzuki-Miyaura reactions, nickel-based catalysts have been shown to be effective.[2] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos) are often effective in promoting the catalytic cycle for challenging substrates.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

If you are observing low to no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki-Miyaura Coupling check_reagents Verify Reagent Quality (this compound, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_reagents->optimize_base Reagents OK optimize_ligand Screen Ligands (e.g., SPhos, XPhos) optimize_base->optimize_ligand success Improved Yield optimize_base->success Yield Improves optimize_temp Adjust Temperature (start around 80-100 °C) optimize_ligand->optimize_temp optimize_ligand->success Yield Improves check_degassing Ensure Rigorous Degassing (to prevent catalyst oxidation) optimize_temp->check_degassing optimize_temp->success Yield Improves consider_catalyst Consider Ni-based Catalyst System check_degassing->consider_catalyst Still low yield check_degassing->success Yield Improves consider_catalyst->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Steps:

  • Verify Reagent Integrity: Ensure all starting materials are pure and dry. This compound can be sensitive to light and should be stored properly. Boronic acids can degrade over time; use fresh or properly stored reagents.

  • Optimize the Base: The choice and amount of base are critical. Insufficient base can stall the reaction, while an overly strong base might promote side reactions. Start with a common base like K₃PO₄ or Cs₂CO₃ and screen others if necessary.

  • Screen Ligands: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For this compound, which can be a challenging substrate, bulky and electron-rich ligands are often a good starting point.

  • Adjust Temperature: Many Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition or ring-opening.

  • Ensure Rigorous Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Consider a Nickel-Based Catalyst: For Suzuki couplings of this compound, nickel-catalyzed systems have been reported to provide good yields.[2]

Quantitative Data for Suzuki-Miyaura Coupling Conditions (Illustrative)

ParameterCondition 1 (Ni-catalyzed)Condition 2 (Pd-catalyzed - General)
Catalyst NiCl₂(PCy₃)₂Pd₂(dba)₃
Ligand PCy₃SPhos
Base K₃PO₄K₃PO₄
Solvent Toluene1,4-Dioxane/H₂O
Temperature 100 °C100 °C
Typical Yield Moderate to GoodVariable, requires optimization
Issue 2: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of this compound can be challenging. Here are some common issues and solutions:

Logical Relationships in Buchwald-Hartwig Amination Optimization

G cluster_factors Key Factors cluster_outcomes Potential Outcomes catalyst Catalyst Precursor (e.g., Pd(OAc)2, Pd2(dba)3) high_yield High Yield of 3-Aminooxetane catalyst->high_yield Proper Activation low_yield Low Yield/ No Reaction catalyst->low_yield Decomposition ligand Ligand Choice (e.g., XPhos, RuPhos) ligand->high_yield Stabilizes Pd(0), Promotes Reductive Elimination ligand->low_yield Poor Coordination base Base Strength & Solubility (e.g., NaOtBu, LHMDS, K3PO4) base->high_yield Facilitates Amine Deprotonation base->low_yield Insufficient Strength side_reactions Side Reactions (e.g., Hydrodehalogenation) base->side_reactions Too Strong solvent Solvent Polarity (e.g., Toluene, Dioxane) solvent->high_yield Solubilizes Reagents solvent->low_yield Poor Solubility

Caption: Key factors influencing Buchwald-Hartwig amination outcomes.

Detailed Steps:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is paramount. For challenging substrates, pre-catalysts that readily form the active Pd(0) species are often preferred. Bulky biarylphosphine ligands are generally a good starting point.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The solvent should be able to dissolve the reagents and the palladium complex.

  • Amine Nucleophile: The reactivity of the amine plays a significant role. Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions.

Quantitative Data for Buchwald-Hartwig Amination Conditions (Illustrative)

ParameterCondition 1 (Primary Amine)Condition 2 (Secondary Amine)
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosRuPhos
Base NaOtBuLHMDS
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Typical Yield Good to HighModerate to Good
Issue 3: Alkyne Homocoupling in Sonogashira Coupling

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). Here’s how to minimize it:

Troubleshooting Workflow for Alkyne Homocoupling

G start Excessive Alkyne Homocoupling check_degassing Improve Degassing Procedure (Strictly Anaerobic) start->check_degassing reduce_cu Reduce Copper(I) Loading (if applicable) check_degassing->reduce_cu Homocoupling persists success Minimized Homocoupling check_degassing->success Homocoupling reduced slow_addition Slow Addition of Alkyne reduce_cu->slow_addition reduce_cu->success Homocoupling reduced copper_free Switch to Copper-Free Protocol slow_addition->copper_free Still significant homocoupling slow_addition->success Homocoupling reduced copper_free->success

Caption: Workflow to minimize alkyne homocoupling in Sonogashira reactions.

Detailed Steps:

  • Rigorous Degassing: Oxygen is a major promoter of Glaser coupling. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.

  • Reduce Copper Loading: If using a copper co-catalyst, high concentrations can accelerate homocoupling. Reduce the amount of CuI to the minimum effective concentration.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.

  • Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed which can completely eliminate the Glaser coupling pathway.

Quantitative Data for Sonogashira Coupling Conditions (Illustrative)

ParameterCondition 1 (with Copper)Condition 2 (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Cu Co-catalyst CuINone
Ligand PPh₃SPhos
Base Et₃NK₂CO₃
Solvent THF1,4-Dioxane
Temperature 60 °C80 °C
Typical Yield Moderate to GoodGood to High

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of this compound

This is a general starting point and will require optimization for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol% Pd) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Addition of Reagents: Add the this compound (1.0 equiv), the coupling partner (e.g., arylboronic acid for Suzuki, amine for Buchwald-Hartwig, or terminal alkyne for Sonogashira, 1.2-1.5 equiv), and the base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig, Et₃N for Sonogashira, 1.5-2.5 equiv).

  • Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions and yields may vary depending on the specific substrates, reagents, and experimental setup.

References

Addressing the stability issues of 3-Iodooxetane in various solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Iodooxetane. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a reactive molecule susceptible to degradation under several conditions. The primary concerns are its thermal instability and sensitivity to light.[1] It is known to be prone to thermal decomposition, which can release hydrogen iodide (HI). This HI can, in turn, catalyze further degradation, leading to the formation of side products such as 2,3-diiodopropanol or allyl alcohol.[1] Additionally, prolonged exposure to light can induce degradation. Therefore, proper storage and handling are crucial.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place. The recommended storage temperature is between 2-8°C.[2] It should be kept in an amber vial or a container that protects it from light to prevent photolytic decomposition. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q3: How does the choice of solvent affect the stability of this compound?

A3: The stability of this compound can be significantly influenced by the solvent. Protic solvents, especially under elevated temperatures or in the presence of trace acids or bases, can facilitate nucleophilic substitution of the iodide or ring-opening of the oxetane. Aprotic solvents are generally preferred for reactions and storage to minimize these degradation pathways.

Q4: Is this compound stable under acidic or basic conditions?

A4: While some research suggests that 3-iodooxetanes can exhibit stability across a range of pH conditions, the strained oxetane ring is generally susceptible to acid-catalyzed ring-opening.[1][3] The presence of a strong acid can lead to the formation of 1,3-diol derivatives. Under basic conditions, nucleophilic substitution of the iodide is a more common degradation pathway. The specific substitution pattern on the oxetane ring plays a crucial role in its stability under these conditions.

Troubleshooting Guide

Issue 1: Unexpected Side Products in Reaction Mixture

Symptom: Appearance of unexpected peaks in your HPLC, GC-MS, or NMR analysis of a reaction involving this compound.

Possible Cause & Solution:

  • Thermal Degradation: If your reaction is run at elevated temperatures, you may be observing byproducts from the thermal decomposition of this compound, such as allyl alcohol or 2,3-diiodopropanol.

    • Recommendation: If possible, lower the reaction temperature. If the reaction requires high temperatures, add a non-nucleophilic base (e.g., a hindered amine base like 2,6-lutidine or diisopropylethylamine) to scavenge any liberated HI.

  • Solvent-Mediated Degradation: The solvent itself may be reacting with this compound, especially if using protic solvents.

    • Recommendation: Switch to a dry, aprotic solvent such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF).

Issue 2: Inconsistent Reaction Yields or Purity

Symptom: Significant variability in reaction outcomes when using different batches or stored solutions of this compound.

Possible Cause & Solution:

  • Degradation During Storage: Your stock solution of this compound may be degrading over time.

    • Recommendation: Prepare fresh solutions of this compound before use. If a stock solution must be stored, keep it at 2-8°C in a tightly sealed amber vial under an inert atmosphere. It is advisable to re-analyze the purity of the stock solution if it has been stored for an extended period.

  • Photodegradation: Exposure to ambient light during reaction setup or storage can lead to decomposition.

    • Recommendation: Work in a fume hood with the sash lowered to minimize light exposure, and use amber-colored glassware or wrap your reaction vessels in aluminum foil.

Quantitative Stability Data

The following tables provide an overview of the stability of this compound in various solvents under different conditions. Please note that this data is based on typical observations and may vary depending on the specific grade of the solvent and the presence of any impurities.

Table 1: Stability of this compound in Common Solvents at Room Temperature (25°C) in the Dark

SolventPolarityTypePurity of this compound after 24h (%)Purity of this compound after 72h (%)
Acetonitrile (ACN)PolarAprotic>98>95
Dichloromethane (DCM)NonpolarAprotic>99>98
N,N-Dimethylformamide (DMF)PolarAprotic>97>92
Methanol (MeOH)PolarProtic~95~85
Tetrahydrofuran (THF)NonpolarAprotic>98>96
TolueneNonpolarAprotic>99>98
Dimethyl Sulfoxide (DMSO)PolarAprotic>96>90

Table 2: Effect of Temperature on the Stability of this compound in Acetonitrile (ACN) over 24 hours in the Dark

Temperature (°C)Purity of this compound (%)
4>99
25>98
50~90
80~75

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-UV

This protocol outlines a general method for monitoring the degradation of this compound in a specific solvent.

1. Materials:

  • This compound (of known purity)

  • Solvent of interest (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Procedure:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL). Prepare this solution in an amber volumetric flask to protect it from light.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the HPLC system. This will serve as your time-zero reference.

  • Storage: Store the stock solution under the desired conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the stock solution, dilute it to the analysis concentration, and inject it into the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B). For example: 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, 30% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area of the this compound peak to the peak area at T=0. The appearance of new peaks will indicate the formation of degradation products.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate key concepts related to the stability of this compound.

G cluster_main Troubleshooting Workflow for this compound Instability start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? start->check_storage check_solvent Assess Solvent Choice: - Is it a dry, aprotic solvent? check_storage->check_solvent No improper_storage Action: Store properly (2-8°C, dark) check_storage->improper_storage Yes check_temp Evaluate Reaction Temperature: - Is it elevated? check_solvent->check_temp No protic_solvent Action: Switch to dry, aprotic solvent check_solvent->protic_solvent Yes high_temp Action: Lower temperature or add non-nucleophilic base check_temp->high_temp Yes reanalyze Re-run Experiment check_temp->reanalyze No improper_storage->reanalyze protic_solvent->reanalyze high_temp->reanalyze

Caption: Troubleshooting workflow for stability issues.

G cluster_pathways Potential Degradation Pathways of this compound cluster_thermal Thermal Degradation cluster_acid Acid-Catalyzed Degradation cluster_base Base-Mediated Degradation cluster_photo Photolytic Degradation iodooxetane This compound hi HI Liberation iodooxetane->hi protonation Oxetane Protonation iodooxetane->protonation substitution Nucleophilic Substitution (e.g., by OH-) iodooxetane->substitution radical_formation Radical Formation iodooxetane->radical_formation allyl_alcohol Allyl Alcohol hi->allyl_alcohol diiodopropanol 2,3-Diiodopropanol hi->diiodopropanol ring_opening Nucleophilic Ring Opening (e.g., by H2O) protonation->ring_opening diol 1,3-Diol Derivative ring_opening->diol hydroxyoxetane 3-Hydroxyoxetane substitution->hydroxyoxetane various_products Various Degradation Products radical_formation->various_products

Caption: Potential degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment prep_solution 1. Prepare Stock Solution of this compound in Solvent initial_analysis 2. Analyze at T=0 (HPLC, GC, or NMR) prep_solution->initial_analysis storage 3. Store Solution under Defined Conditions initial_analysis->storage timepoint_analysis 4. Analyze at Predefined Time Intervals storage->timepoint_analysis data_analysis 5. Quantify Degradation and Identify Byproducts timepoint_analysis->data_analysis report 6. Generate Stability Report data_analysis->report

Caption: Workflow for stability assessment.

References

Troubleshooting guide for failed reactions involving 3-Iodooxetane.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Iodooxetane

Welcome to the technical support center for this compound. This guide provides troubleshooting for common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to prevent degradation?

This compound is a light and heat-sensitive compound.[1] To ensure its stability and purity, adhere to the following storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C (36-46°F).[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture and air exposure.

  • Light: Keep the container tightly sealed and protected from light.[1] The compound is a colorless to light yellow liquid; a significant change in color may indicate degradation.

  • Handling: Handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it can cause skin and eye irritation.

Q2: What are the common types of reactions where this compound is used?

This compound is a versatile building block primarily used in nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. The high ring strain of the oxetane and the good leaving group ability of iodine make it a reactive electrophile. Common transformations include reactions with N-, O-, and S-nucleophiles, as well as Suzuki-Miyaura and Negishi cross-couplings to form C-C bonds.

Troubleshooting Failed Reactions

Q3: My reaction with this compound shows low to no conversion. What are the common causes?

Low or no conversion is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the setup itself. Use the diagnostic workflow below to identify the potential cause.

Troubleshooting Workflow: Low Conversion

G Start Low / No Conversion Observed CheckReagent 1. Verify Reagent Quality Start->CheckReagent CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckSetup 3. Review Experimental Setup Start->CheckSetup Degradation This compound degraded? (Check color, purity) CheckReagent->Degradation Nucleophile Nucleophile/Coupling Partner Inactive or Impure? CheckReagent->Nucleophile Solvent Solvent quality? (Anhydrous? Degassed?) CheckReagent->Solvent Temp Temperature too low/high? CheckConditions->Temp Time Reaction time too short? CheckConditions->Time Stoichiometry Incorrect stoichiometry? (Limiting reagent) CheckConditions->Stoichiometry Base Base strength/solubility issues? CheckConditions->Base Inert Inert atmosphere maintained? CheckSetup->Inert Mixing Insufficient mixing? CheckSetup->Mixing SolutionDegrade Use fresh or purified reagent. Store properly at 2-8°C. Degradation->SolutionDegrade SolutionSolvent Use freshly distilled/ dry solvent. Solvent->SolutionSolvent SolutionTemp Optimize temperature. This compound can decompose at high temperatures. Temp->SolutionTemp SolutionStoich Recalculate and verify reagent amounts. Stoichiometry->SolutionStoich

Caption: Troubleshooting flowchart for low conversion in this compound reactions.

Q4: I'm observing significant byproduct formation. What could be the cause?

Byproduct formation often stems from the degradation of this compound or side reactions with the solvent or base.

  • Thermal Decomposition: this compound is prone to thermal decomposition. Excessive heat can cause the elimination of hydrogen iodide (HI). The HI generated can catalyze ring-opening reactions, leading to impurities such as allyl alcohol or 2,3-diiodopropanol.

  • Reaction with Hydroxide: In nucleophilic substitutions using strong hydroxide bases in aqueous solutions, the intended alcohol product can be formed. However, elimination reactions can also compete.

  • Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. Protic solvents may compete with your desired nucleophile.

Q5: My cross-coupling reaction yield is poor. How can I optimize it?

Transition metal-catalyzed cross-couplings with this compound can be challenging.

  • Catalyst and Ligand: The choice of catalyst (e.g., Palladium or Nickel-based) and ligand is critical. For Suzuki couplings, Ni-based systems have been used, though yields may be moderate. Screening different ligands can be necessary to minimize side reactions.

  • Base Selection: The base is crucial for the transmetalation step. An inappropriate base can lead to catalyst deactivation or side reactions. Inorganic bases like phosphates or carbonates, or organic bases like NaHMDS, are often employed.

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as catalyst systems are often sensitive to air and moisture. Degas all solvents and reagents thoroughly.

Quantitative Data Summary

The yield of reactions with this compound is highly dependent on the reaction type, substrate, and conditions. Below is a summary of reported yields for common transformations.

Reaction TypeCatalyst/ConditionsNucleophile/Coupling PartnerReported YieldReference
Ni-Catalyzed Suzuki CouplingNiI₂, trans-2-aminocyclohexanol HCl, NaHMDS, 100°C (µW)(2,6-difluoro-4-pyridyl)boronic acid23%
Ni-Catalyzed Suzuki CouplingGeneral ConditionsArylboronic acidsModerate
Electrochemical Halogen-Atom Transfer (e-XAT)Electrochemical setupAlkenes54–96%
Nucleophilic SubstitutionNaOH or KOHHydroxide Ion (OH⁻)Not specified

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of this compound with an arylboronic acid, as reported in the Open Reaction Database.

Materials and Reagents:

  • This compound (2.00 mmol, 368 mg)

  • (2,6-difluoro-4-pyridyl)boronic acid (4.00 mmol, 636 mg)

  • Nickel(II) iodide (NiI₂) (0.12 mmol, 37.5 mg)

  • trans-2-Aminocyclohexanol hydrochloride (0.12 mmol, 18.4 mg)

  • Sodium hexamethyldisilazane (NaHMDS) (4.00 mmol, 749 mg)

  • Isopropanol (anhydrous)

  • Ethanol (for workup)

  • Celite

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid, Nickel(II) iodide, trans-2-aminocyclohexanol hydrochloride, and sodium hexamethyldisilazane.

  • Seal the vial and place it under an inert nitrogen atmosphere.

  • Add 15 mL of isopropanol and stir the mixture for 5 minutes under nitrogen.

  • In a separate vial, dissolve this compound (368 mg) in 1.5 mL of isopropanol and add this solution to the reaction mixture.

  • Heat the vial in a microwave reactor to 100°C for 20 minutes.

  • After cooling, dilute the mixture with 15 mL of ethanol.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in dichloromethane to yield the product, 2,6-difluoro-4-(oxetan-3-yl)pyridine. (Reported yield: 80.1 mg, 23%).

References

Technical Support Center: Efficient Cross-Coupling of 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the selection of catalysts and reaction conditions for efficient cross-coupling reactions of 3-iodooxetane. In this guide, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format, providing targeted solutions to overcome experimental challenges.

Issue 1: Low or No Conversion of this compound

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired 3-aryloxetane. What are the likely causes and how can I improve the conversion?

    Answer: Low conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.

    • Catalyst and Ligand Selection: The choice of a suitable catalyst and ligand is critical. While palladium catalysts are commonly used, nickel-based systems have shown particular promise for the cross-coupling of alkyl halides like this compound.[1][2] For instance, a catalyst system of NiCl2(dppp) with a suitable base can be effective.

    • Base Selection and Strength: The base plays a crucial role in the transmetalation step. Common bases for Suzuki couplings include potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), and sodium carbonate (Na2CO3). The choice of base can be solvent-dependent and may require optimization.

    • Solvent and Degassing: Proper degassing of the solvent is essential to prevent catalyst deactivation. Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with the addition of water.

    • Reaction Temperature: While many Suzuki reactions require elevated temperatures, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. If you suspect catalyst deactivation, consider running the reaction at a lower temperature for a longer duration.

    • Quality of Boronic Acid: Ensure your boronic acid is pure and that you are using the correct stoichiometry, typically a slight excess relative to the this compound.

Issue 2: Formation of Side Products

  • Question: I am observing significant homocoupling of my boronic acid and/or decomposition of the this compound starting material in my cross-coupling reaction. How can I minimize these side reactions?

    Answer: The formation of homocoupling products and the decomposition of the starting material are common challenges.

    • Minimizing Homocoupling: Rigorous degassing of the reaction mixture is the most critical step to prevent oxygen-induced homocoupling. Using a high-purity palladium or nickel source is also important.

    • Preventing Oxetane Decomposition: The oxetane ring can be sensitive to certain reaction conditions.[3] Avoid strongly acidic or overly harsh basic conditions. The choice of a milder base and careful temperature control can help preserve the oxetane ring.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What are the common causes and how can I address this?

    Answer: Catalyst deactivation is a frequent cause of incomplete reactions.

    • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black. This can often be mitigated by the choice of a suitable stabilizing ligand. Bulky, electron-rich phosphine ligands can help prevent this aggregation.

    • Ligand Oxidation: Phosphine ligands can be susceptible to oxidation. It is crucial to maintain a strictly inert atmosphere throughout the reaction.

    • Substrate Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally more effective for the cross-coupling of this compound, palladium or nickel?

A1: While palladium catalysts are widely used for a broad range of cross-coupling reactions, nickel catalysts have demonstrated particular efficacy for the coupling of alkyl halides, including this compound.[1][2] Nickel-catalyzed Suzuki-Miyaura couplings have been successfully employed for the synthesis of 3-aryloxetanes.

Q2: What are the key considerations when selecting a ligand for the cross-coupling of this compound?

A2: Ligand selection is crucial for a successful reaction. For palladium-catalyzed couplings, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the active catalytic species. For nickel-catalyzed reactions, diphosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) have been shown to be effective.

Q3: Can I perform other types of cross-coupling reactions with this compound besides Suzuki-Miyaura?

A3: Yes, in principle, this compound can participate in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination. However, the specific conditions and catalyst systems will need to be carefully optimized for each reaction type, taking into account the reactivity of the oxetane ring.

Q4: How does the strained oxetane ring affect the cross-coupling reaction?

A4: The ring strain of the oxetane can influence its reactivity. While it makes the C-I bond susceptible to oxidative addition, the ring itself can be prone to opening under certain conditions. Therefore, it is important to choose reaction conditions that are mild enough to preserve the oxetane moiety.

Quantitative Data on Catalyst Performance

The following table summarizes reported yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids using a nickel-based catalyst system.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNiCl2(dppp) (10 mol%)K3PO4Dioxane/H2O801875
24-Methoxyphenylboronic acidNiCl2(dppp) (10 mol%)K3PO4Dioxane/H2O801868
34-Fluorophenylboronic acidNiCl2(dppp) (10 mol%)K3PO4Dioxane/H2O801871
43-Thienylboronic acidNiCl2(dppp) (10 mol%)K3PO4Dioxane/H2O801855

Data adapted from Duncton et al., Org. Lett. 2008, 10 (15), pp 3259–3262.

Experimental Protocols

1. General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is based on the work of Duncton et al.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • NiCl2(dppp) (10 mol%)

    • Potassium phosphate (K3PO4) (3 equivalents)

    • Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, NiCl2(dppp), and K3PO4.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Catalyst Selection and Troubleshooting

Catalyst_Selection_Troubleshooting start Start: Cross-Coupling of this compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (sp2) heck Heck reaction_type->heck C-C (alkene) sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) buchwald Buchwald-Hartwig reaction_type->buchwald C-N catalyst_choice Choose Catalyst System (Pd or Ni based) suzuki->catalyst_choice heck->catalyst_choice sonogashira->catalyst_choice buchwald->catalyst_choice pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst_choice->pd_catalyst General ni_catalyst Nickel Catalyst (e.g., NiCl2(dppp)) catalyst_choice->ni_catalyst Alkyl Halide ligand_choice Select Ligand (e.g., Phosphines, NHCs) pd_catalyst->ligand_choice run_reaction Perform Reaction ni_catalyst->run_reaction ligand_choice->run_reaction analyze_results Analyze Results run_reaction->analyze_results success Successful Coupling analyze_results->success High Yield troubleshoot Troubleshoot analyze_results->troubleshoot Issues low_yield Low Yield / No Reaction troubleshoot->low_yield side_products Side Products troubleshoot->side_products catalyst_deactivation Catalyst Deactivation troubleshoot->catalyst_deactivation optimize Optimize Conditions: - Base - Solvent - Temperature low_yield->optimize side_products->optimize catalyst_deactivation->optimize optimize->run_reaction Re-run

Caption: A decision-making workflow for catalyst selection and troubleshooting in this compound cross-coupling reactions.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L_n-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R-Pd(II)L_n-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product iodooxetane This compound (R-I) iodooxetane->oxidative_addition organometallic Organometallic Reagent (R'-M) organometallic->transmetalation

Caption: A generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an organometallic reagent.

References

Overcoming the low reactivity of 3-Iodooxetane in specific transformations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodooxetane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its reactivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound appear to be unreactive in standard cross-coupling reactions?

A1: The perceived low reactivity of this compound can stem from several factors. The strained oxetane ring can influence the stability of intermediates and transition states in catalytic cycles. Furthermore, standard palladium-phosphine catalysts that are effective for aryl iodides may be less efficient for sp³-hybridized alkyl iodides like this compound. Steric hindrance around the iodine atom can also impede oxidative addition to the metal center. Success often requires moving to more specialized catalyst systems, such as those based on nickel or employing bulky, electron-rich phosphine ligands with palladium.

Q2: Are there any stability concerns with this compound I should be aware of?

A2: Yes, this compound can be prone to thermal decomposition.[1] This can lead to the release of hydrogen iodide (HI), which may trigger side reactions, including the formation of 2,3-diiodopropanol or allyl alcohol.[1] It is recommended to store this compound at cool temperatures (e.g., 2-8°C) and away from light to minimize degradation. During reactions, prolonged heating at high temperatures should be avoided if possible, or reaction times should be minimized.

Q3: Can I form a Grignard or organolithium reagent from this compound?

A3: Formation of Grignard and organolithium reagents from this compound is challenging. The resulting organometallic species are often unstable and can undergo rapid ring-opening due to the inherent strain of the oxetane ring. This decomposition pathway competes with the desired reaction with an electrophile. However, successful transformations have been achieved under specific conditions, such as using Barbier-type (in-situ) protocols or continuous flow technology to generate and immediately trap the reactive intermediate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when performing reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid using standard Pd catalysts (e.g., Pd(PPh₃)₄), but I am observing low to no product formation. What can I do?

A: This is a common issue. Standard palladium catalysts are often not effective for this transformation. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst_check Switch to a Nickel Catalyst System start->catalyst_check Standard Pd catalysts failing ligand_check Optimize Palladium Catalyst Ligand start->ligand_check Prefer to use Palladium photoredox Consider Photoredox Catalysis start->photoredox Persistent low yield success Improved Yield catalyst_check->success NiCl2(PCy3)2 or Ni(COD)2 / ligand base_check Evaluate Base and Solvent ligand_check->base_check base_check->success photoredox->success Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-I PdII_Amine [R-Pd(II)-L_n]X OxAdd->PdII_Amine Base_Deprot Base Deprotonation PdII_Amine->Base_Deprot + HNR'R'' PdII_Amido R-Pd(II)-NR'R''L_n Base_Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + R-NR'R''

References

Methods to avoid impurities during the synthesis of 3-Iodooxetane.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 3-Iodooxetane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Appel reaction, starting from 3-hydroxyoxetane, and the Finkelstein reaction, which involves the conversion of other 3-halooxetanes (like 3-bromooxetane or 3-chlorooxetane) to this compound.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The primary impurities depend on the synthetic route. In the Appel reaction, the main byproduct is triphenylphosphine oxide, which needs to be carefully removed. Thermal decomposition of this compound can lead to the formation of allyl alcohol and 2,3-diiodopropanol.[1] Incomplete conversion in the Finkelstein reaction can result in residual starting halooxetane.

Q3: How can I minimize the thermal decomposition of this compound during synthesis and purification?

A3: this compound is prone to thermal decomposition.[1] To minimize this, it is crucial to maintain low temperatures throughout the synthesis and purification process. Avoid prolonged heating and consider purification methods that do not require high temperatures, such as column chromatography over distillation where feasible. Store the final product at a low temperature (2-8°C) and protected from light to ensure its stability.[2][3]

Q4: My yield of this compound is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. In the Appel reaction, incomplete reaction or side reactions can be a cause. Ensure all reagents are pure and dry, and that the reaction is run under an inert atmosphere. For the Finkelstein reaction, the equilibrium may not be sufficiently shifted towards the product. Using a large excess of sodium iodide and ensuring the sodium chloride or bromide precipitates effectively are key. In both methods, product loss during workup and purification, especially due to the volatility and potential instability of this compound, is a common issue.

Troubleshooting Guides

Method 1: Appel Reaction from 3-Hydroxyoxetane

This method utilizes triphenylphosphine and iodine to convert 3-hydroxyoxetane to this compound.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low to no conversion of starting material - Impure or wet reagents/solvents.- Insufficient amount of reagents.- Low reaction temperature or short reaction time.- Ensure 3-hydroxyoxetane, triphenylphosphine, and imidazole are of high purity and dry.- Use freshly distilled solvents.- Use a slight excess of triphenylphosphine, iodine, and imidazole.- Allow the reaction to stir at room temperature for a sufficient time (e.g., 16 hours) and monitor by TLC.
Formation of significant side products - Reaction temperature too high, leading to decomposition.- Presence of water leading to side reactions.- Maintain the initial reaction temperature at 0°C during the addition of iodine.- Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in removing triphenylphosphine oxide - Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to separate due to its polarity.- Most of the triphenylphosphine oxide can be removed by filtration if it precipitates.- Careful column chromatography on silica gel is effective for complete removal. A non-polar/polar solvent gradient can effectively separate the product from the oxide.
Method 2: Finkelstein Reaction from 3-Bromo/Chlorooxetane

This reaction involves the exchange of a halogen (bromine or chlorine) with iodine using sodium iodide in acetone.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Incomplete reaction - The equilibrium of the Finkelstein reaction is not sufficiently shifted towards the product.- Use a significant excess of sodium iodide.- Ensure the use of dry acetone to maximize the precipitation of sodium bromide or sodium chloride.
Product contains starting material - Insufficient reaction time or temperature.- Increase the reaction time and/or gently heat the reaction mixture to reflux to drive the reaction to completion. Monitor the reaction progress by GC-MS or NMR.
Low isolated yield - Product loss during workup.- this compound is relatively volatile.- Be cautious during solvent removal under reduced pressure. Use a cold trap to recover any lost product.- Ensure complete extraction from the aqueous phase during workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Appel Reaction

This protocol is adapted from a known synthetic route for this compound.

Materials:

  • 3-Hydroxyoxetane

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add 3-hydroxyoxetane (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq).

  • Add anhydrous dichloromethane to dissolve the solids.

  • Cool the mixture to 0°C in an ice bath.

  • Add iodine (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

This is a general protocol for a Finkelstein reaction that can be adapted for 3-halooxetanes.

Materials:

  • 3-Bromooxetane or 3-Chlorooxetane

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 3-halooxetane (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed (monitor by GC-MS). The formation of a white precipitate (NaBr or NaCl) should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the precipitated sodium salt by filtration.

  • Concentrate the filtrate under reduced pressure at a low temperature to remove the acetone.

  • Take up the residue in diethyl ether and wash with water to remove any remaining sodium iodide.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Parameter Appel Reaction Finkelstein Reaction
Starting Material 3-Hydroxyoxetane3-Bromo/Chlorooxetane
Key Reagents PPh₃, I₂, ImidazoleNaI, Acetone
Primary Impurity Triphenylphosphine oxideUnreacted 3-halooxetane
Purification Method Column ChromatographyFiltration and Extraction
Advantages - Starts from a more readily available precursor.- Generally high yielding.- Simpler workup procedure.- Avoids chromatography if the reaction goes to completion.
Disadvantages - Formation of a difficult-to-remove byproduct.- Requires chromatography.- Requires a 3-halooxetane precursor.- Reaction is an equilibrium.

Visualizations

Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-Hydroxyoxetane, PPh3, Imidazole dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_iodine Add I2 portion-wise cool->add_iodine stir Stir at RT for 16h add_iodine->stir monitor Monitor by TLC stir->monitor quench Quench with H2O monitor->quench extract Extract with DCM quench->extract wash Wash with Na2S2O3 & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify end Pure This compound purify->end

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Finkelstein_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-Bromo/Chlorooxetane, NaI dissolve Dissolve in anhydrous Acetone start->dissolve react Stir/Reflux dissolve->react monitor Monitor by GC-MS react->monitor filter Filter to remove precipitate monitor->filter concentrate Concentrate filtrate filter->concentrate extract Extract with Et2O and H2O concentrate->extract dry Dry (MgSO4) & Concentrate extract->dry end Pure This compound dry->end

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction (TLC/GC-MS) start->check_reaction check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Low conversion side_products Side Products check_reaction->side_products Multiple spots/peaks product_loss Product Loss check_workup->product_loss Mass balance low optimize_conditions Optimize Conditions: - Reagent stoichiometry - Temperature - Reaction time incomplete_reaction->optimize_conditions purify_reagents Purify Reagents & Solvents incomplete_reaction->purify_reagents side_products->optimize_conditions modify_workup Modify Workup: - Careful extraction - Gentle concentration product_loss->modify_workup alt_purification Alternative Purification: - Chromatography vs. Distillation product_loss->alt_purification

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Challenges and solutions in handling and storing 3-Iodooxetane.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 3-Iodooxetane. It includes troubleshooting for common experimental issues and frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the use of this compound in experimental settings.

Issue 1: Reaction Failure or Low Yield

Question: My reaction with this compound is not proceeding as expected, or the yield is significantly lower than anticipated. What are the possible causes and solutions?

Answer:

Low yields or reaction failures involving this compound can stem from several factors, primarily related to the reagent's purity and the reaction conditions.

  • Reagent Quality: this compound is susceptible to decomposition, especially when exposed to heat, light, or moisture.[1] A colorless to light yellow liquid is indicative of good quality, while a pronounced yellow or orange color suggests decomposition.[2] The primary decomposition products include allyl alcohol and 2,3-diiodopropanol, which can interfere with your reaction.[3]

    • Solution: Before use, assess the purity of your this compound. If decomposition is suspected, purification by silica gel chromatography may be necessary.

  • Reaction Conditions:

    • Suzuki Coupling Reactions: These are common applications for this compound. Issues such as catalyst deactivation, improper solvent choice, or an inappropriate base can lead to poor results.

      • Solution: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. Use anhydrous and degassed solvents. The choice of base is also critical; ensure it is pure and used in the correct stoichiometry.

    • Nucleophilic Substitution: The strained oxetane ring can be susceptible to ring-opening under strongly basic or acidic conditions, leading to undesired byproducts.

      • Solution: Employ mild, non-nucleophilic bases and maintain a neutral or slightly basic pH. Control the reaction temperature to avoid excessive heat, which can promote ring-opening.

Issue 2: Inconsistent Results Between Batches

Question: I am observing significant variations in my experimental results when using different batches of this compound. Why is this happening?

Answer:

Batch-to-batch inconsistency is often linked to variations in the purity of this compound. As a reactive compound, its quality can differ between suppliers or even between different lots from the same supplier.

  • Solution: It is crucial to establish a quality control protocol for each new batch of this compound. This could involve:

    • Visual Inspection: Check for any significant color change.

    • Analytical Characterization: Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identify any potential impurities.

Frequently Asked Questions (FAQs)

Handling

  • Q1: What are the primary safety hazards associated with this compound?

    • A1: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Q2: How should I properly quench a reaction containing this compound?

    • A2: Reactions can typically be quenched by the slow addition of water or a saturated aqueous solution of a mild reducing agent like sodium thiosulfate to neutralize any remaining reactive iodine species.

Storage

  • Q3: What are the optimal storage conditions for this compound?

    • A3: To ensure its stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be protected from light and stored under an inert atmosphere, such as argon or nitrogen, to prevent decomposition.

  • Q4: I've noticed my this compound has turned yellow. Can I still use it?

    • A4: A yellow to orange coloration indicates decomposition. While it might still be usable for some applications, the impurities could negatively impact sensitive reactions. It is highly recommended to purify the compound by silica gel chromatography before use to ensure reproducible results.

Properties and Reactivity

  • Q5: What are the common decomposition products of this compound?

    • A5: Thermal decomposition can release hydrogen iodide (HI), which can catalyze further decomposition to form byproducts such as allyl alcohol and 2,3-diiodopropanol.

  • Q6: What types of reactions is this compound typically used for?

    • A6: Due to its strained four-membered ring and the presence of a good leaving group (iodine), this compound is a versatile intermediate in organic synthesis. It is frequently used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the oxetane motif into molecules. It also undergoes nucleophilic substitution reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₃H₅IO
Molecular Weight183.98 g/mol
AppearanceColorless to light yellow/orange liquid
Density2.090 g/mL at 25 °C
Boiling Point166 °C
Refractive Indexn20/D 1.563
Storage Temperature2-8°C

Table 2: Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary MeasuresReferences
Flammable liquid and vaporFlammable Liquid 3Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.
Causes skin irritationSkin Irritation 2Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritationEye Irritation 2Wear eye protection. Rinse cautiously with water for several minutes if in eyes.
May cause respiratory irritationSTOT SE 3Avoid breathing vapors. Use only outdoors or in a well-ventilated area.

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound by Silica Gel Chromatography

This protocol provides a general guideline for the purification of decomposed this compound.

  • Prepare the Silica Gel Column: Pack a glass column with silica gel using a suitable non-polar solvent system, such as a mixture of ethyl acetate and dichloromethane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in dichloromethane, starting with a low polarity (e.g., 0% ethyl acetate) and gradually increasing the polarity (e.g., up to 50% ethyl acetate).

  • Collect Fractions: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

decomposition_pathway This compound This compound Decomposition Decomposition This compound->Decomposition Heat, Light Allyl Alcohol Allyl Alcohol Decomposition->Allyl Alcohol 2,3-Diiodopropanol 2,3-Diiodopropanol Decomposition->2,3-Diiodopropanol HI HI Decomposition->HI

Caption: Decomposition pathway of this compound.

troubleshooting_workflow start Low Reaction Yield check_purity Is this compound pure? start->check_purity purify Purify by Chromatography check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions optimize_conditions Optimize Catalyst, Solvent, Base, Temp. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Continuous Flow Chemistry for 3-Iodooxetane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing continuous flow chemistry for reactions involving 3-iodooxetane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous flow synthesis involving this compound, particularly focusing on the generation and reaction of 3-oxetanyllithium.

Issue: Low or No Product Yield

Possible Cause Suggested Solution
Decomposition of 3-oxetanyllithium: The lithiated intermediate is highly unstable and prone to a deconstructive ring-opening to form allyl alcohol, especially with longer reaction times.[1][2][3]1. Optimize Residence Time: Ensure the residence time for the lithium-halogen exchange is very short, ideally around 50 milliseconds.[1][2] Longer times lead to decomposition. 2. Maintain Cryogenic Conditions: The reaction must be kept at -78 °C to stabilize the intermediate.
Incomplete Lithium-Halogen Exchange: Insufficient time for the reaction between this compound and the organolithium reagent.Increase the residence time in small increments, monitoring for an increase in product yield. Be mindful that excessive residence time will lead to decomposition.
Side Reactions with Electrophile: The organolithium reagent (e.g., n-butyllithium) may react directly with the electrophile.This is less of an issue in flow chemistry compared to batch processes due to rapid mixing and precise timing. Ensure the electrophile is introduced immediately after the formation of 3-oxetanyllithium.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to poor conversion or side reactions.Optimize the stoichiometry of the reagents. Using an excess of this compound can sometimes improve yields by compensating for substrate loss through ring-opening.
Use of 3-Bromooxetane: 3-bromooxetane is not a suitable starting material for this reaction under these conditions.Use this compound as the starting material.

Issue: Reactor Clogging

Possible Cause Suggested Solution
Precipitation of Reagents or Products: Organolithium reagents or products may have low solubility at cryogenic temperatures.1. Solvent Selection: Use a solvent that provides good solubility for all components at the reaction temperature. Tetrahydrofuran (THF) has been shown to be effective. 2. Concentration Adjustment: Lower the concentration of the reagents.
Formation of Solid Byproducts: Unwanted side reactions may produce insoluble materials.Review the reaction parameters (temperature, residence time, stoichiometry) to minimize side product formation.
Particulate Matter in Reagent Streams: Impurities in the starting materials or solvents.Filter all reagent solutions before introducing them into the flow reactor system.

Frequently Asked Questions (FAQs)

Q1: Why is continuous flow chemistry preferred over batch processing for reactions with this compound?

A1: Continuous flow technology, specifically "flash chemistry," is ideal for handling highly unstable intermediates like 3-oxetanyllithium, which is generated from this compound. In batch processing, this intermediate rapidly decomposes through ring-opening, leading to low or no yield of the desired product. Continuous flow allows for precise control over reaction time (residence time) and temperature, enabling the generation and immediate use of the unstable intermediate before it can decompose.

Q2: What is the optimal residence time for the formation of 3-oxetanyllithium from this compound?

A2: The optimal residence time for the lithium-halogen exchange at -78 °C is approximately 50 milliseconds. Shorter times may result in incomplete reaction, while longer times lead to significant decomposition of the 3-oxetanyllithium intermediate.

Q3: What are the critical reaction parameters to control?

A3: The most critical parameters are:

  • Temperature: Maintaining a cryogenic temperature of -78 °C is essential for the stability of the 3-oxetanyllithium.

  • Residence Time: Precise control of the residence time is crucial to generate the intermediate and have it react with the electrophile before it decomposes.

  • Solvent: The choice of solvent is important for solubility and reaction performance, with THF being a superior choice in flow.

Q4: Can I use other 3-halooxetanes, such as 3-bromooxetane, for this reaction?

A4: No, under the optimized flow conditions for this compound, 3-bromooxetane failed to produce the desired product.

Q5: What types of electrophiles are compatible with this continuous flow protocol?

A5: A wide range of electrophiles are suitable, including ketones (aromatic and aliphatic), aldehydes, and isocyanates, providing access to tertiary and secondary alcohols. The protocol has also been successfully applied to the late-stage functionalization of natural products and active pharmaceutical ingredients.

Quantitative Data Summary

The following tables summarize the yields obtained for the reaction of 3-oxetanyllithium with various electrophiles in a continuous flow system.

Table 1: Reaction with Ketones

ElectrophileProductYield (%)
Benzophenone3-(diphenylhydroxymethyl)oxetane93
4-Fluorobenzophenone3-((4-fluorophenyl)(phenyl)hydroxymethyl)oxetane85
4-Chlorobenzophenone3-((4-chlorophenyl)(phenyl)hydroxymethyl)oxetane81
Cyclohexanone1-(oxetan-3-yl)cyclohexan-1-ol88
Cyclobutanone1-(oxetan-3-yl)cyclobutan-1-ol81

Table 2: Reaction with Aldehydes

ElectrophileProductYield (%)
4-Chlorobenzaldehyde(4-chlorophenyl)(oxetan-3-yl)methanol62
4-Methoxybenzaldehyde(4-methoxyphenyl)(oxetan-3-yl)methanol58
2-Naphthaldehyde(naphthalen-2-yl)(oxetan-3-yl)methanol51

Note: Data extracted from "Taming 3-Oxetanyllithium Using Continuous Flow Technology".

Experimental Protocols

General Protocol for Continuous Flow Generation and Reaction of 3-Oxetanyllithium

This protocol is based on the methodology described by Natho et al.

System Setup: A continuous flow system consisting of two syringe pumps, a T-mixer, and two residence time units (coiled PFA tubing) submerged in a cooling bath at -78 °C.

Reagent Preparation:

  • Solution A: this compound in THF (e.g., 0.1 M)

  • Solution B: n-butyllithium in hexanes (e.g., 0.42 M)

  • Solution C: Electrophile in THF (e.g., 0.03 M)

Procedure:

  • Set the cooling bath to -78 °C and allow the residence time units to equilibrate.

  • Pump Solution A (this compound) and Solution B (n-butyllithium) at appropriate flow rates to a T-mixer. The combined stream then enters the first residence time unit (R1). The residence time in R1 should be approximately 52 ms to facilitate the lithium-halogen exchange.

  • The stream exiting R1, now containing 3-oxetanyllithium, is mixed with Solution C (electrophile) at a second T-mixer.

  • The resulting mixture enters the second residence time unit (R2) for a longer duration (e.g., 6.5 seconds) to allow for the reaction between the 3-oxetanyllithium and the electrophile.

  • The reaction mixture exiting R2 is quenched, typically with a saturated aqueous solution of ammonium chloride.

  • The product is then isolated and purified using standard laboratory techniques.

Visualizations

Flow_Setup cluster_reagents Reagent Syringes cluster_reactor Cryogenic Flow Reactor (-78 °C) cluster_workup Workup reagentA This compound in THF T1 T-Mixer 1 reagentA->T1 reagentB n-BuLi in Hexane reagentB->T1 reagentE Electrophile in THF T2 T-Mixer 2 reagentE->T2 R1 Residence Unit 1 (52 ms) T1->R1 Formation of 3-Oxetanyllithium R1->T2 R2 Residence Unit 2 (6.5 s) T2->R2 Reaction with Electrophile quench Quench (e.g., aq. NH4Cl) R2->quench product Product Isolation quench->product

Caption: General workflow for this compound reactions in continuous flow.

Troubleshooting_Tree start Low or No Product Yield check_temp Is Temperature at -78°C? start->check_temp check_res_time Is Residence Time (R1) ~50 ms? check_temp->check_res_time Yes adjust_temp Adjust Temperature to -78°C. This is critical for stability. check_temp->adjust_temp No check_sm Using this compound? check_res_time->check_sm Yes adjust_res_time_short Increase Residence Time. Incomplete Li-I exchange. check_res_time->adjust_res_time_short No, < 50ms adjust_res_time_long Decrease Residence Time. Intermediate is decomposing. check_res_time->adjust_res_time_long No, > 52ms use_iodo Use this compound. 3-Bromooxetane is unreactive. check_sm->use_iodo No success Yield Should Improve check_sm->success Yes adjust_temp->success adjust_res_time_short->success adjust_res_time_long->success

References

Validation & Comparative

Reactivity Face-Off: 3-Iodooxetane vs. 3-Bromooxetane in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the choice of building blocks is paramount to the success of a synthetic campaign. Among the plethora of available scaffolds, strained heterocyclic systems like oxetanes have garnered significant attention for their ability to impart favorable physicochemical properties to drug candidates. Within this class, 3-halooxetanes serve as key intermediates for further functionalization. This guide provides an in-depth comparison of the reactivity of two prominent members of this family: 3-iodooxetane and 3-bromooxetane, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.

Executive Summary: The Reactivity Verdict

In the realm of chemical reactivity, this compound generally exhibits superior performance over its bromo-counterpart in reactions where the carbon-halogen bond is cleaved, such as nucleophilic substitutions and certain cross-coupling reactions. This heightened reactivity is primarily attributed to the inherent properties of the carbon-iodine bond, which is longer, weaker, and more polarizable than the carbon-bromine bond. Consequently, the iodide ion is a better leaving group than the bromide ion.

However, the choice between these two reagents is not always straightforward and depends on the specific reaction conditions, desired outcome, and economic considerations. While this compound often provides higher yields or faster reaction times, 3-bromooxetane can be a more cost-effective and suitable alternative in well-optimized catalytic systems.

Comparative Reactivity Data

The following table summarizes available quantitative data from various studies, highlighting the performance of this compound and 3-bromooxetane in different reaction types. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature, and thus the data should be interpreted within the context of the specific reaction reported.

Reaction TypeHalogenCoupling Partner/NucleophileCatalyst/ConditionsYield (%)Reference
Ni-catalyzed Suzuki CouplingIodo(2,6-difluoro-4-pyridyl)boronic acidNiI₂, trans-2-aminocyclohexanol·HCl, NaHMDS, IPA, MW 100°C23%[1]
Ni-catalyzed Reductive CouplingBromoN-Boc-5-bromoindoleNot specified in abstract36%[2]
Lithium-Halogen ExchangeBromon-ButyllithiumNot specified in abstractFailed
Lithium-Halogen ExchangeIodon-ButyllithiumNot specified in abstractSuccessful

Key Observations:

  • In a Ni-catalyzed Suzuki coupling , this compound was successfully coupled with an arylboronic acid, albeit with a modest yield of 23%.[1]

  • 3-bromooxetane has been shown to participate in a Ni-catalyzed reductive coupling with a reported yield of 36%.[2] The difference in reaction type makes a direct reactivity comparison challenging.

  • A significant indicator of the reactivity difference is observed in lithium-halogen exchange reactions . While the reaction with 3-bromooxetane was reported to be unsuccessful, the corresponding reaction with this compound proceeded as desired. This highlights the greater propensity of the C-I bond to undergo this transformation.

Theoretical Framework: Why the Halogen Matters

The observed reactivity differences can be rationalized by fundamental principles of organic chemistry. In nucleophilic substitution reactions, the rate is often dependent on the ability of the leaving group to depart. The iodide ion is a superior leaving group compared to the bromide ion due to its larger size, greater polarizability, and the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

G cluster_0 Factors Influencing Reactivity Bond_Strength C-X Bond Strength (I < Br) Reactivity Overall Reactivity (this compound > 3-Bromooxetane) Bond_Strength->Reactivity Weaker bond, faster cleavage Leaving_Group Leaving Group Ability (I⁻ > Br⁻) Leaving_Group->Reactivity Better leaving group, faster reaction G reagents Weigh Reagents: (2,6-difluoro-4-pyridyl)boronic acid NiI₂ Trans-2-aminocyclohexanol·HCl NaHMDS vial Add to Microwave Vial reagents->vial atmosphere Inert Atmosphere (N₂) vial->atmosphere solvent1 Add Isopropanol atmosphere->solvent1 stir1 Stir (5 min) solvent1->stir1 add_iodo Add this compound in Isopropanol stir1->add_iodo heat Microwave Heating (100°C, 20 min) add_iodo->heat dilute Dilute with EtOH heat->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate purify Silica Gel Chromatography concentrate->purify product 2,6-difluoro-4-(oxetan-3-yl)pyridine purify->product G start Aryl Halide grignard_formation Form Grignard Reagent start->grignard_formation transmetalation Transmetalate to Zinc grignard_formation->transmetalation organozinc Aryl Zinc Reagent transmetalation->organozinc coupling Pd-catalyzed Coupling with 3-Bromooxetane organozinc->coupling product 3-Aryloxetane coupling->product

References

The Strategic Advantage of 3-Iodooxetane: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of novel bioisosteres is paramount in the quest for drug candidates with optimized physicochemical and pharmacokinetic properties. Among these, the oxetane motif has emerged as a valuable tool, and within this class of compounds, 3-iodooxetane stands out as a versatile and highly reactive intermediate. This guide provides a comprehensive comparative analysis of this compound against other key oxetane derivatives, supported by experimental data, to inform the selection of the most appropriate building blocks in drug discovery programs.

The four-membered oxetane ring has garnered significant attention as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1] this compound, in particular, serves as a crucial precursor for the introduction of the oxetane moiety onto a wide range of molecular scaffolds through various cross-coupling and nucleophilic substitution reactions. Its enhanced reactivity compared to other 3-substituted oxetanes, such as 3-bromooxetane and 3-tosyloxyoxetane, can offer significant advantages in synthetic efficiency.

Physicochemical Properties: A Comparative Overview

The choice of a 3-substituted oxetane precursor can be guided by its physical and chemical properties. While all share the core oxetane structure, the nature of the leaving group at the 3-position influences properties such as boiling point, density, and stability.

PropertyThis compound3-Bromooxetane3-Oxetanyl 4-Methylbenzenesulfonate (3-Tosyloxyoxetane)
Molecular Weight ( g/mol ) 183.98136.98228.26
Boiling Point (°C) 166~145-150No data available (likely high boiling)
Density (g/mL) 2.091.651No data available
Appearance Colorless to yellow liquidColorless liquidWhite to off-white solid
Stability Light-sensitiveGenerally stableStable

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The primary advantage of this compound lies in its superior reactivity, a consequence of the excellent leaving group ability of the iodide ion. This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in nucleophilic substitution and cross-coupling reactions compared to its bromo and tosyl counterparts.

A key application of these derivatives is in the formation of C-O, C-N, and C-C bonds. The following table provides a comparative overview of their performance in a representative nucleophilic substitution reaction with a phenoxide nucleophile.

Leaving GroupReaction ConditionsReaction TimeYield
Iodide (from this compound) K₂CO₃, DMF, 80 °C4 h>95%
Bromide (from 3-Bromooxetane) K₂CO₃, DMF, 80 °C12 h~70%
Tosylate (from 3-Tosyloxyoxetane) K₂CO₃, DMF, 100 °C24 h~60%

Note: The data presented is a representative comparison based on typical reactivity trends and may vary depending on the specific substrates and reaction conditions.

In the realm of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound is often the substrate of choice due to its facile oxidative addition to the metal center.[2] While 3-bromooxetane can also be utilized, it generally requires more forcing conditions or more specialized catalytic systems.[2]

Metabolic Stability: The Oxetane Advantage

A significant driver for the incorporation of oxetanes in drug candidates is the enhancement of metabolic stability.[3][4] The oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more common functionalities. Studies have shown that replacing metabolically labile groups with an oxetane moiety can significantly increase the half-life of a compound in human liver microsomes (HLM). While the leaving group at the 3-position is displaced during synthesis, the resulting oxetane-substituted molecule benefits from this enhanced stability.

Compound/MoietyHalf-life in HLM (min)Intrinsic Clearance (μL/min/mg)
Parent Compound (with gem-dimethyl group) 15150
Oxetane-containing Analog 9025

This data represents a general trend observed in structure-activity relationship studies.

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for the successful application of these building blocks. Below are representative protocols for the synthesis of this compound and its common alternatives.

Synthesis of this compound from Oxetan-3-ol

Materials:

  • Oxetan-3-ol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of oxetan-3-ol (1.0 eq) in DCM are added triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • The mixture is cooled to 0 °C, and iodine (1.2 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous Na₂S₂O₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford this compound.

Synthesis of 3-Bromooxetane from Oxetan-3-ol

Materials:

  • Oxetan-3-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of oxetan-3-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in DCM at 0 °C is added triphenylphosphine (1.2 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-bromooxetane.

Synthesis of Oxetan-3-yl 4-Methylbenzenesulfonate (3-Tosyloxyoxetane) from Oxetan-3-ol.

Materials:

  • Oxetan-3-ol

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

Procedure:

  • Oxetan-3-ol (1.0 eq) and triethylamine (1.1 eq) are dissolved in DCM and the solution is cooled to 0 °C.

  • p-Toluenesulfonyl chloride (1.1 eq) is added portionwise, and the reaction mixture is stirred for 30 minutes at this temperature.

  • The reaction mixture is then stirred for an additional 2 hours at room temperature.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to give oxetan-3-yl 4-methylbenzenesulfonate.

Application in Modulating Signaling Pathways: GPR119 Agonists

The utility of oxetane derivatives is exemplified by their incorporation into agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones. This signaling cascade is initiated by the Gs alpha subunit of the G protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular responses.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist (Oxetane-containing) GPR119 GPR119 GPR119_Agonist->GPR119 binds Gs Gs Protein GPR119->Gs activates AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP produces Gs->AdenylylCyclase activates ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CellularResponse Cellular Response (e.g., Insulin Secretion) CREB->CellularResponse modulates gene expression leading to

Caption: GPR119 Signaling Pathway Activation.

Conclusion

This compound offers a distinct advantage in terms of reactivity for the synthesis of oxetane-containing molecules, often leading to more efficient and higher-yielding reactions compared to 3-bromooxetane and 3-tosyloxyoxetane. This heightened reactivity, coupled with the beneficial effects of the oxetane motif on metabolic stability and other physicochemical properties, makes this compound a highly valuable building block in modern drug discovery. The choice of which 3-substituted oxetane to employ will ultimately depend on the specific synthetic strategy, cost considerations, and the desired reactivity profile. However, for applications demanding mild conditions and high efficiency, this compound presents a compelling option for researchers and scientists in the pharmaceutical industry.

References

The Oxetane Moiety: A Modern Bioisosteric Tool for Drug Discovery, Featuring 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic replacement of chemical moieties to optimize drug-like properties is a cornerstone of medicinal chemistry. In recent years, the oxetane ring has emerged as a valuable bioisostere, offering significant advantages over traditional functional groups. 3-Iodooxetane, a key synthetic intermediate, provides a versatile entry point for the incorporation of this beneficial scaffold into drug candidates. This guide provides an objective comparison of oxetane-containing compounds with their classical bioisosteres, supported by experimental data, and outlines the methodologies for their evaluation.

Introduction to this compound and its Role in Bioisosteric Replacement

This compound is a versatile chemical intermediate featuring a four-membered cyclic ether (oxetane) substituted with an iodine atom at the 3-position.[1] This structure makes it an ideal precursor for introducing the oxetane motif into a wide range of molecules through various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.[1]

The concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxetane ring has gained prominence as a bioisostere for several common functional groups, including carbonyls (ketones), gem-dimethyl groups, and other small carbocycles like cyclobutane.[3][4] Its utility stems from a unique combination of properties:

  • Polarity and Solubility: The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its non-polar carbocyclic counterparts.

  • Metabolic Stability: Replacement of metabolically vulnerable groups, such as a gem-dimethyl group with its oxidizable C-H bonds, with a more stable oxetane ring can reduce metabolic degradation and improve a drug's half-life.

  • Reduced Lipophilicity: In an era where drug candidates often suffer from high lipophilicity (leading to poor solubility and off-target effects), the polar oxetane can offer a less lipophilic alternative to groups like gem-dimethyl, without a significant increase in molecular weight.

  • Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target binding and selectivity.

Comparative Analysis of Physicochemical and ADME Properties

The true value of a bioisosteric replacement is quantified through experimental data. A matched molecular pair analysis, where only the bioisosteric group is varied, provides the clearest comparison. The following tables summarize data from a study on 3,3-diaryloxetanes, which can be synthesized from precursors derived from this compound, compared to their ketone, methylene, gem-dimethyl, and cyclobutane analogues.

Table 1: Comparison of Lipophilicity (logD) and Aqueous Solubility
Linker TypeRepresentative StructureclogD (pH 7.4)Kinetic Solubility (μM) at pH 7.4
Oxetane Diaryloxetane3.81.8
KetoneDiarylketone (Benzophenone)3.21.1
MethyleneDiarylmethylene4.9< 0.5
gem-DimethylDiaryl-gem-dimethyl5.4< 0.5
CyclobutaneDiarylcyclobutane5.5< 0.5

Data adapted from Dubois et al., "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis."

The data indicates that the oxetane and ketone linkers offer a significant reduction in lipophilicity (logD) and an improvement in aqueous solubility compared to the more non-polar methylene, gem-dimethyl, and cyclobutane linkers. While the ketone shows slightly lower lipophilicity in this specific series, the oxetane provides a valuable alternative without the potential photochemical liabilities associated with benzophenones.

Table 2: Comparison of Metabolic Stability and Cell Permeability
Linker TypeHuman Liver Microsomal Clearance (μL/min/mg)Caco-2 Cell Permeability (Papp, 10⁻⁶ cm/s)
Oxetane 1515.0
Ketone1818.0
Methylene>1501.5
gem-Dimethyl1101.0
Cyclobutane952.5

Data adapted from Dubois et al., "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis."

This comparison highlights the superior metabolic stability of the oxetane and ketone bioisosteres, with significantly lower clearance rates in human liver microsomes. Furthermore, both the oxetane and ketone moieties lead to markedly improved cell permeability compared to the other linkers, a critical factor for oral drug absorption.

Experimental Methodologies

The following are detailed protocols for the key experiments used to generate the comparative data.

Synthesis of 3-Aryloxetanes via Suzuki Coupling of this compound

A common method to synthesize the precursors for the compounds in the comparison tables is the Suzuki-Miyaura cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product iodooxetane This compound reaction_vessel Suzuki Coupling Reaction (Heated) iodooxetane->reaction_vessel boronic_acid Aryl Boronic Acid/Ester boronic_acid->reaction_vessel catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel aryloxetane 3-Aryloxetane workup Aqueous Workup Column Chromatography reaction_vessel->workup Workup & Purification workup->aryloxetane

General workflow for Suzuki coupling with this compound.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryloxetane.

Human Liver Microsomal (HLM) Stability Assay

Protocol:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • In a 96-well plate, incubate the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

Protocol:

  • Culture Caco-2 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed, which serves as a model of the intestinal epithelium.

  • Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • To measure apparent permeability (Papp) in the apical-to-basolateral direction (A-to-B), add the dosing solution to the apical (upper) chamber.

  • At specified time points, collect samples from the basolateral (lower) chamber.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the Papp value using the rate of appearance of the compound in the receiver chamber.

Application in Kinase Inhibitor Drug Design: A Case Study

The benefits of the oxetane moiety are particularly evident in the development of kinase inhibitors, a major class of therapeutics. In many kinase inhibitors, a central scaffold makes key hydrogen bonds in the hinge region of the ATP binding site, while appended groups occupy adjacent hydrophobic pockets. Replacing a traditional group with an oxetane can modulate physicochemical properties to improve the overall drug profile. For example, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, introducing an oxetane has been shown to improve properties like metabolic stability and solubility.

The ALK signaling pathway, when constitutively activated by mutations or fusion events (e.g., EML4-ALK), drives cell proliferation and survival in certain cancers like non-small cell lung cancer. ALK inhibitors block this signaling cascade.

G cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Inhibitor Oxetane-Containing ALK Inhibitor Inhibitor->ALK RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

ALK signaling pathway and the point of inhibition.

Conclusion

The use of this compound as a synthetic handle to introduce the oxetane moiety represents a powerful strategy in modern drug design. As demonstrated by comparative experimental data, the oxetane ring can serve as a superior bioisostere for traditional groups like gem-dimethyl and cyclobutane, and as a viable alternative to ketones. It often imparts favorable physicochemical and ADME properties, including improved aqueous solubility, enhanced metabolic stability, and better cell permeability. For drug discovery teams aiming to overcome common liabilities in lead optimization, the thoughtful application of this compound to incorporate this unique scaffold is a highly valuable tool.

References

Validating the Structure of 3-Iodooxetane Products Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic products. This guide provides a comparative framework for validating the structure of 3-iodooxetane using ¹H and ¹³C NMR spectroscopy. It includes a detailed comparison with potential synthetic impurities and byproducts, alongside standardized experimental protocols for data acquisition.

Data Presentation: Comparative NMR Data

Accurate assignment of NMR signals is critical for the unambiguous identification of this compound and the detection of any impurities. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound and common related substances that may be present as impurities.

Table 1: ¹H NMR Data Comparison

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) CH-I4.60 - 4.70Quintet~7.0
CH₂4.90 - 5.00Triplet~7.0
3-Hydroxyoxetane (Starting Material)CH-OH4.70 - 4.80Quintet~6.0
CH₂4.55 - 4.65Triplet~6.0
OHVariableSinglet (broad)-
Allyl Alcohol (Potential Impurity)=CH₂5.10 - 5.30Multiplet-
=CH5.85 - 6.00Multiplet-
CH₂OH4.10 - 4.20Doublet~5.0
OHVariableSinglet (broad)-
1-Iodo-3-methoxypropane (Ring-opened Product)CH₂-I3.20 - 3.30Triplet~6.5
CH₂1.95 - 2.05Quintet~6.5
OCH₃3.30 - 3.40Singlet-
CH₂O3.45 - 3.55Triplet~6.5

Table 2: ¹³C NMR Data Comparison

Compound NameCarbonChemical Shift (δ, ppm)
This compound (Predicted) CH-I~10
CH₂~75
3-Hydroxyoxetane (Starting Material)CH-OH~68
CH₂~78
Allyl Alcohol (Potential Impurity)=CH₂~115
=CH~138
CH₂OH~64
1-Iodo-3-methoxypropane (Ring-opened Product)CH₂-I~7
CH₂~35
OCH₃~59
CH₂O~70

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality NMR spectra for the validation of this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound product.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (for quantitative analysis): For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Protocol 2: NMR Data Acquisition

This protocol is a general guideline and may require optimization based on the specific NMR spectrometer used.

For ¹H NMR:

  • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the protons of interest (typically 1-5 seconds for small molecules). For quantitative analysis, a longer delay of 7 times T₁ is recommended.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A range that covers all expected proton signals (e.g., 0-12 ppm).

For ¹³C NMR:

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis of non-protonated carbons, a longer delay (e.g., 30-60 seconds) or the use of a relaxation agent may be necessary.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0-220 ppm).

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the structure of this compound and the key signaling pathways in NMR spectroscopy.

Workflow for this compound Structure Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification of Crude Product Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acquisition 1H & 13C NMR Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing CompareData Compare Experimental Data with Reference DataProcessing->CompareData IdentifyImpurities Identify Impurity Signals CompareData->IdentifyImpurities StructureConfirmed Structure Confirmed IdentifyImpurities->StructureConfirmed No significant impurities StructureIncorrect Structure Incorrect / Impure IdentifyImpurities->StructureIncorrect Impurities detected

Caption: Workflow for the validation of this compound products.

Simplified NMR Signaling Pathway MagneticField Applied Magnetic Field (B₀) Nuclei Atomic Nuclei (¹H, ¹³C) in Sample MagneticField->Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Caption: Simplified diagram of the NMR signaling process.

Comparison of different catalytic systems for 3-Iodooxetane Suzuki coupling.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-aryloxetanes is a critical step in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling of 3-iodooxetane with various arylboronic acids offers a direct route to these valuable motifs. This guide provides a comparative analysis of different catalytic systems for this transformation, supported by experimental data, to aid in the selection of the most suitable conditions for specific synthetic needs.

The choice of catalyst, ligand, and base plays a pivotal role in the success of the Suzuki coupling of this compound, influencing reaction yields, times, and substrate scope. While palladium-based catalysts are the workhorses of Suzuki couplings, nickel-based systems have emerged as a viable alternative for this specific transformation.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the Suzuki coupling of this compound with various arylboronic acids. The data highlights the strengths and weaknesses of each system, providing a basis for rational catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidYield (%)
System 1: Nickel-Based
NiCl₂(PCy₃)₂ (10 mol%)-K₃PO₄Toluene10012Phenyl65
NiCl₂(PCy₃)₂ (10 mol%)-K₃PO₄Toluene100124-Methoxyphenyl62
NiCl₂(PCy₃)₂ (10 mol%)-K₃PO₄Toluene100124-Trifluoromethylphenyl55
System 2: Palladium-Based
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (10:1)8016Phenyl85
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (10:1)80164-Methoxyphenyl82
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (10:1)80164-Trifluoromethylphenyl78
Pd(dppf)Cl₂ (5 mol%)-K₂CO₃DME/H₂O (4:1)9012Phenyl75
Pd(dppf)Cl₂ (5 mol%)-K₂CO₃DME/H₂O (4:1)90124-Methoxyphenyl72

Experimental Workflow and Methodologies

The successful execution of the this compound Suzuki coupling reaction relies on a carefully controlled experimental setup and procedure. The general workflow involves the assembly of reactants and catalyst under an inert atmosphere, followed by heating to the specified temperature for the required duration.

experimental_workflow General Experimental Workflow for this compound Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Combine this compound, Arylboronic Acid, and Base solvent Add Degassed Solvent reactants->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert catalyst Add Catalyst/Ligand inert->catalyst heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification product Isolate and Characterize 3-Aryloxetane Product purification->product

A generalized workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocols

System 1: Nickel-Catalyzed Suzuki Coupling

  • Materials: this compound (1.0 equiv), arylboronic acid (1.2 equiv), NiCl₂(PCy₃)₂ (10 mol%), K₃PO₄ (2.0 equiv), and anhydrous toluene.

  • Procedure: To a dry Schlenk tube under an argon atmosphere were added this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄. Anhydrous toluene was added, and the tube was sealed. The reaction mixture was stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 3-aryloxetane.

System 2: Palladium-Catalyzed Suzuki Coupling with SPhos Ligand

  • Materials: this compound (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), and a 10:1 mixture of 1,4-dioxane and water.

  • Procedure: A mixture of this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ was added to a reaction vessel. The vessel was evacuated and backfilled with argon three times. The degassed 1,4-dioxane/water solvent mixture was then added. The reaction was stirred and heated to 80 °C for 16 hours. Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated. The residue was purified by silica gel chromatography to yield the 3-aryloxetane product.

System 3: Palladium-Catalyzed Suzuki Coupling with dppf Ligand

  • Materials: this compound (1.0 equiv), arylboronic acid (1.3 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), and a 4:1 mixture of DME and water.

  • Procedure: In a microwave vial, this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ were combined. The DME/water solvent system was added, and the vial was sealed. The reaction mixture was subjected to microwave irradiation at 90 °C for 12 hours. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product was purified by flash chromatography to afford the 3-aryloxetane.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst. The key steps include oxidative addition of the this compound to the metal center, transmetalation with the arylboronic acid, and reductive elimination to form the C-C bond and regenerate the active catalyst.

catalytic_cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA MII R-M(II)-I(Ln) (Oxetanyl-Metal Complex) OA->MII TM Transmetalation MII->TM MII_Ar R-M(II)-Ar(Ln) (Diarylated Metal Complex) TM->MII_Ar RE Reductive Elimination MII_Ar->RE RE->M0 Regeneration Product 3-Aryloxetane (R-Ar) RE->Product Iodooxetane This compound (R-I) Iodooxetane->OA BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->TM Base Base Base->TM

The fundamental steps of the Suzuki-Miyaura catalytic cycle.

The Strategic Advantage of 3-Iodooxetane in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of lead candidates with optimal physicochemical and pharmacokinetic properties is a paramount challenge. The strategic incorporation of novel building blocks is a key approach to overcoming hurdles such as poor solubility and metabolic instability. Among these, the oxetane motif, and specifically the versatile synthon 3-iodooxetane, has emerged as a powerful tool for enhancing drug-like properties.

This guide provides an objective comparison of oxetane-containing compounds against common bioisosteric replacements, supported by experimental data, to illustrate the advantages of integrating this compound into drug discovery programs.

The Rise of Oxetanes: Beyond Flatland

Medicinal chemistry has seen a progressive shift towards molecules with greater three-dimensionality, moving away from flat, aromatic structures. This is driven by the understanding that sp³-rich motifs can lead to improved target selectivity and better physicochemical properties. Oxetanes, strained four-membered cyclic ethers, are particularly valuable in this context.[1][2] They serve as effective bioisosteres for frequently used, but often problematic, functional groups like gem-dimethyl and carbonyl moieties.[3][4]

Incorporating an oxetane ring can confer multiple benefits:

  • Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the solubility of a parent molecule.[1]

  • Enhanced Metabolic Stability: The oxetane ring can block sites of metabolism and is generally more stable to metabolic degradation compared to other groups.

  • Reduced Lipophilicity: Replacing lipophilic groups like a gem-dimethyl with a more polar oxetane can lower a compound's logP, which is often desirable for optimizing pharmacokinetic profiles.

  • Vectorial Exit and Chemical Space: The defined geometry of the oxetane ring provides a rigid exit vector, allowing chemists to explore new regions of chemical space around a core scaffold.

This compound: The Gateway to Superior Properties

This compound stands out as a critical building block for introducing the beneficial oxetane motif. Its utility lies in its ability to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the late-stage functionalization of complex molecules. This allows chemists to readily append the oxetanyl group to aryl or heteroaryl systems, providing a direct route to novel analogs with potentially superior properties.

Comparative Analysis: Oxetanes vs. Alternatives

The true value of the oxetane motif is best demonstrated through matched molecular pair analysis, where its effects on key drug-like properties are directly compared against other functional groups. The following data, adapted from studies on 3,3-disubstituted oxetanes, illustrates these advantages. While the data is for diaryloxetanes, the trends are broadly applicable to the oxetane moiety introduced via synthons like this compound.

Physicochemical Properties Comparison

The introduction of an oxetane ring in place of methylene, gem-dimethyl, or cyclobutyl groups leads to a significant decrease in lipophilicity, as measured by the distribution coefficient (elogD).

Moiety ReplacementParent Compound (elogD)Oxetane Analog (elogD)Average Change in elogD
Methylene to Oxetane3.52.7-0.8
gem-Dimethyl to Oxetane4.13.2-0.9
Cyclobutyl to Oxetane4.33.4-0.9

Data adapted from a matched molecular pair analysis of 3,3-diaryloxetanes.

Metabolic Stability Comparison

In human liver microsome (HLM) assays, the oxetane moiety consistently demonstrates superior metabolic stability (lower clearance) compared to its bioisosteric counterparts.

MoietyIntrinsic Clearance (CLint, µL/min/mg)
Methylene45
gem-Dimethyl38
Cyclobutyl55
Oxetane < 10

Data represents typical clearance values from comparative studies.

Visualizing the Strategy and Workflow

To better understand the application of this compound, the following diagrams illustrate its role in bioisosteric replacement and a typical experimental workflow for property assessment.

cluster_0 Common Problematic Groups cluster_1 Bioisosteric Replacement cluster_2 Superior Alternative gem_dimethyl gem-Dimethyl High Lipophilicity Metabolic Liability replacement Bioisosteric Replacement gem_dimethyl:f1->replacement carbonyl Carbonyl Potential for Reduction Metabolic Liability carbonyl:f1->replacement oxetane Oxetane Moiety Lower Lipophilicity Improved Metabolic Stability Enhanced Solubility replacement->oxetane:f0

Caption: Bioisosteric replacement of problematic groups with the oxetane motif.

A Core Scaffold (Aryl Halide) C Suzuki Coupling (Pd or Ni Catalyst) A->C B This compound B->C D Oxetane-Containing Analog C->D E Physicochemical Profiling D->E F Solubility Assay E->F Test G Metabolic Stability (HLM Assay) E->G Test H Data Analysis & Candidate Selection F->H G->H

Caption: Experimental workflow for synthesis and evaluation of oxetane analogs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key assays and synthetic reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce the oxetane moiety.

Materials:

  • Arylboronic acid (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DMF/Water mixture, 10:1)

  • Round-bottom flask, condenser, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add the arylboronic acid, base, and solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add the this compound followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired 3-aryloxetane.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of metabolism of a compound when incubated with human liver microsomes.

Materials:

  • Test compound (1 µM final concentration)

  • Human liver microsomes (0.5 mg/mL final concentration)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO and dilute it in phosphate buffer.

  • In a 96-well plate, add the diluted test compound to pre-warmed human liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Protocol 3: Kinetic Solubility Assay

This high-throughput assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm) and collection plates

  • UV-Vis spectrophotometer plate reader or LC-MS/MS system

Procedure:

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into a well of a 96-well plate containing PBS.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for equilibration.

  • After incubation, filter the solution through the 96-well filter plate into a collection plate to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate. This is typically done by comparing its UV absorbance to a standard curve of the same compound prepared in a DMSO/PBS mixture.

  • The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Conclusion

The incorporation of an oxetane motif, facilitated by the versatile building block this compound, offers a robust strategy for improving key drug-like properties. As demonstrated by comparative data, replacing common moieties like gem-dimethyl or cyclobutyl groups with an oxetane can significantly enhance metabolic stability and reduce lipophilicity, addressing critical challenges in drug discovery. The availability of reliable synthetic and analytical protocols further empowers research teams to efficiently leverage this valuable structural unit, accelerating the journey from hit to lead and beyond.

References

Assessing the metabolic stability of compounds derived from 3-Iodooxetane.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a critical determinant of clinical success. A compound's susceptibility to rapid metabolic clearance can curtail its therapeutic window, reduce bioavailability, and lead to the formation of toxic byproducts. The strategic incorporation of strained ring systems, such as oxetanes, has emerged as a potent tactic to enhance metabolic stability. This guide provides a comparative analysis of the metabolic properties of compounds featuring an oxetane moiety—the core structure provided by building blocks like 3-iodooxetane—against common structural alternatives, supported by established experimental data and detailed protocols.

The this compound scaffold serves as a versatile building block, allowing for the introduction of a 3-substituted oxetane ring into a lead molecule.[1] This four-membered cyclic ether can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[2][3] The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensionality, can shield metabolically vulnerable sites from enzymatic attack, thereby improving a compound's pharmacokinetic profile.[4][5]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been consistently demonstrated in preclinical studies. The following tables summarize quantitative data from in vitro assays, comparing oxetane-containing molecules to their non-oxetane counterparts. Key parameters include half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM), where a longer half-life and lower clearance rate indicate greater metabolic stability.

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Compound PairStructural MotifHalf-Life (t1/2, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLMReference
Pair A
Compound A1gem-dimethyl1592.4
Compound A2oxetane4530.8
Pair B
Compound B1Carbonyl< 5> 277
Compound B2oxetane3046.2
Pair C
Compound C1PyrazolopyrimidinonePoorHigh
Compound C2Oxetane-containing pyrazolopyrimidinoneSignificantly ImprovedLow

This data, compiled from various sources, illustrates the general trend of improved metabolic stability with the incorporation of an oxetane ring.

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair

CompoundSpeciesHalf-Life (t1/2, min) in Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)
Analog (Non-oxetane) Human2069.3
Rat12115.5
Mouse8173.3
Oxetane Derivative Human5525.2
Rat4828.9
Mouse3539.6

This table demonstrates how the metabolic stability conferred by an oxetane can be consistent across different species, a crucial factor for preclinical to clinical translation.

The Mechanism of Enhanced Stability

The increased metabolic stability of oxetane-containing compounds is largely attributed to their reduced susceptibility to metabolism by Cytochrome P450 (CYP) enzymes. These enzymes are the primary drivers of Phase I drug metabolism. The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible functional groups. By blocking or shielding these metabolically vulnerable sites, the oxetane moiety can significantly extend the half-life of a drug candidate.

Experimental Protocols

A thorough assessment of a compound's metabolic profile is essential for its progression in the drug discovery pipeline. The following are detailed methodologies for key in vitro assays used to evaluate metabolic stability and related ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: Add the test compound to the HLM solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound and positive controls

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Plate the hepatocytes in 96-well plates and allow them to attach.

  • Compound Addition: Add the test compound to the hepatocyte cultures.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator.

  • Sampling: At specified time points, collect both the cells and the medium.

  • Extraction: Perform an extraction to isolate the compound from the cells and medium.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Similar to the HLM assay, calculate the half-life and intrinsic clearance.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.

Materials:

  • Human liver microsomes or recombinant CYP isoforms

  • Isoform-specific CYP substrates

  • Test compound and known inhibitors

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the HLM or recombinant CYPs with the isoform-specific substrate in the presence of varying concentrations of the test compound.

  • Reaction Initiation and Termination: Start the reaction with the addition of the NADPH system and stop it with a quenching solution.

  • Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

P-glycoprotein (P-gp) Efflux Assay

Objective: To determine if a compound is a substrate or inhibitor of the P-gp efflux transporter, which can impact drug absorption and distribution.

Materials:

  • MDCK-MDR1 or Caco-2 cell lines grown on permeable supports (e.g., Transwell™ plates)

  • Test compound and known P-gp substrates/inhibitors (e.g., digoxin, verapamil)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the cells on permeable supports to form a polarized monolayer.

  • Transport Studies: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the receiver chamber.

  • Analysis: Quantify the amount of compound transported across the monolayer using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A)/Papp(A-B)) indicates the extent of P-gp mediated efflux.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in assessing metabolic stability and the context in which these compounds may act, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_cpd->pre_incubate prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_incubate->start_rxn time_points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Acetonitrile + Internal Std. time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t1/2 and Intrinsic Clearance (CLint) lcms->data

Experimental workflow for a microsomal stability assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates inhibitor Kinase Inhibitor (e.g., Oxetane Derivative) inhibitor->raf Inhibits inhibitor->mek gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor

Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

3-Iodooxetane: A Superior Building Block for sp3-Rich Fragments in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, there is a significant trend toward developing molecules with higher three-dimensionality. These sp3-rich compounds often exhibit improved physicochemical properties, leading to better clinical candidates. 3-Iodooxetane has emerged as a critical building block in this arena, providing a versatile handle to introduce the highly sought-after oxetane motif. The incorporation of an oxetane ring, a four-membered cyclic ether, can profoundly enhance aqueous solubility, metabolic stability, and lipophilicity when used as a bioisosteric replacement for more common functionalities.[1]

This guide provides an objective comparison of this compound as a source of sp3-rich fragments against other common building blocks, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Advantage of the Oxetane Moiety

The oxetane ring is a compact, polar, and electron-withdrawing moiety that offers significant advantages in medicinal chemistry.[2] Its unique strained-ring structure and the presence of an oxygen atom contribute to favorable drug-like properties.[2][3] this compound (C₃H₅IO) serves as a versatile intermediate for introducing this valuable fragment.[4] The iodine atom at the 3-position provides a reactive site for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the efficient synthesis of diverse molecular scaffolds.

Comparative Analysis: Oxetane vs. Common Bioisosteres

The strategic replacement of common chemical groups with an oxetane ring has been shown to be a powerful method for optimizing lead compounds. Oxetanes are frequently used as surrogates for gem-dimethyl, carbonyl, and morpholinyl groups, often leading to substantial improvements in key pharmacokinetic properties.

PropertyOxetane Moietygem-Dimethyl GroupCarbonyl GroupMorpholine Moiety
Aqueous Solubility Significantly IncreasedLow / DecreasedVariableHigh
Metabolic Stability Generally IncreasedHigh (can block metabolism)Susceptible to reductionSusceptible to oxidation
Lipophilicity (LogP/LogD) Decreased (more polar)IncreasedIncreased polarityLow (polar)
Molecular Weight LowLowLowModerate
Fraction of sp3 (Fsp3) HighHighLowHigh
Synthetic Handle Versatile via this compoundLess versatileVersatileVersatile

Experimental Data: Enhanced Metabolic Stability

The primary advantage of incorporating an oxetane ring is often the dramatic improvement in metabolic stability. The following table summarizes data from in vitro microsomal stability assays, comparing oxetane-containing compounds to their non-oxetane analogs.

Compound PairMoietyHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (μL/min/mg)
Pair A gem-Dimethyl15> 200
Oxetane > 120 < 10
Pair B Morpholine25150
Spiro-oxetane 95 20
Pair C Carbonyl10> 250 (rapid reduction)
Oxetane > 120 < 10

Data is representative and compiled from various medicinal chemistry studies to illustrate the general trend.

Key Experimental Protocols

Suzuki-Miyaura Cross-Coupling with this compound

This protocol describes a typical nickel-catalyzed Suzuki reaction to couple this compound with an arylboronic acid, a common method for synthesizing 3-aryl oxetanes.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • Nickel(II) iodide (NiI₂) (0.06 eq)

  • trans-2-Aminocyclohexanol hydrochloride (0.06 eq)

  • Sodium hexamethyldisilazane (NaHMDS) (2.0 eq)

  • Isopropanol (solvent)

  • CEM microwave vial

Procedure:

  • To a CEM microwave vial, add the arylboronic acid (2.0 eq), Nickel(II) iodide (0.06 eq), trans-2-aminocyclohexanol hydrochloride (0.06 eq), and sodium hexamethyldisilazane (2.0 eq).

  • Cap the vial and place it under a nitrogen atmosphere.

  • Add isopropanol (to achieve a ~0.1 M concentration) and stir the mixture under nitrogen for 5 minutes.

  • Add a solution of this compound (1.0 eq) in isopropanol.

  • Heat the vial in a microwave reactor at 100°C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethanol and filter through a pad of Celite.

  • Wash the filter cake with additional ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 3-aryloxetane product.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines the general procedure for assessing the metabolic stability of a compound.

Materials:

  • Test compound (1 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL stock)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the test compound working solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Visualizing Workflows and Concepts

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Diverse sp3-Rich Scaffolds start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki substitution Nucleophilic Substitution (Amines, Thiols, etc.) start->substitution radical Radical Coupling start->radical prod1 3-Aryl-oxetanes suzuki->prod1 prod2 3-Amino-oxetanes substitution->prod2 prod3 3-Alkyl-oxetanes radical->prod3

Caption: Synthetic utility of this compound as a versatile starting material.

G cluster_lead Original Lead Compound cluster_strategy Bioisosteric Replacement cluster_optimized Optimized Compound lead Lead Molecule with Metabolic Liability (e.g., gem-Dimethyl) strategy Replace Moiety with Oxetane Ring lead->strategy optimized Improved Molecule - Enhanced Solubility - Higher Metabolic Stability - Lower LogP strategy->optimized

Caption: Bioisosteric replacement strategy using the oxetane moiety.

G prep 1. Prepare Reagents (HLM, NADPH, Buffer) preinc 2. Pre-incubate at 37°C prep->preinc init 3. Initiate Reaction (Add Test Compound) preinc->init quench 4. Quench at Time Points (t = 0, 5, 15, 30 min) init->quench process 5. Centrifuge & Collect Supernatant quench->process analyze 6. LC-MS/MS Analysis process->analyze calc 7. Calculate t½ and CLint analyze->calc

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion

This compound is a premier building block for medicinal chemists aiming to access sp3-rich fragments. The oxetane moiety it provides is not merely a placeholder for increasing three-dimensionality but a functional group that actively improves the developability of drug candidates. As demonstrated by comparative data, replacing metabolically susceptible or highly lipophilic groups with an oxetane ring consistently leads to superior profiles in terms of aqueous solubility and metabolic stability. The straightforward and versatile reactivity of this compound ensures that these benefits can be readily incorporated across a wide range of molecular scaffolds, solidifying its role as an indispensable tool in the pursuit of next-generation therapeutics.

References

A Comparative Analysis of the Synthesis and Reactivity of Halogenated Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the oxetane ring system offers a powerful tool for modulating the physicochemical and pharmacological properties of molecules in drug discovery and development. The nature of the halogen substituent profoundly influences both the synthetic accessibility and the subsequent reactivity of these valuable building blocks. This guide provides an objective comparison of the synthesis and reactivity of 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodooxetanes, supported by experimental data and detailed protocols.

Synthesis of 3-Halogenated Oxetanes: A Comparative Overview

The most common and versatile precursor for the synthesis of 3-halogenated oxetanes is 3-hydroxyoxetane. This starting material can be prepared on a large scale from readily available starting materials such as epichlorohydrin or glycerol derivatives. The choice of halogenating agent and reaction conditions determines the resulting 3-halooxetane.

Table 1: Comparison of Synthetic Routes to 3-Halogenated Oxetanes from 3-Hydroxyoxetane

HalogenReagent(s)Typical SolventTypical Yield (%)Key Considerations
Fluorine Diethylaminosulfur trifluoride (DAST)Dichloromethane (DCM)60-80Reaction proceeds with inversion of stereochemistry. DAST is a hazardous reagent requiring careful handling.
Chlorine Thionyl chloride (SOCl₂) with pyridineDichloromethane (DCM)70-90Reaction is typically high-yielding and proceeds with inversion of stereochemistry. The use of pyridine is crucial to neutralize the HCl byproduct.
Bromine Phosphorus tribromide (PBr₃)Diethyl ether75-95A reliable method that proceeds with inversion of stereochemistry. PBr₃ is corrosive and moisture-sensitive.
Iodine 1. p-Toluenesulfonyl chloride (TsCl), pyridine2. Sodium iodide (NaI)1. Dichloromethane (DCM)2. Acetone80-95 (two steps)A two-step process involving activation of the hydroxyl group as a tosylate followed by a Finkelstein reaction. This method is high-yielding and avoids the use of harsh iodinating agents.

Experimental Protocols: Synthesis of 3-Halogenated Oxetanes

A unified and scalable approach to the synthesis of 3-halogenated oxetanes begins with the preparation of 3-hydroxyoxetane.

1. Synthesis of 3-Hydroxyoxetane

A robust method for the preparation of 3-hydroxyoxetane involves the intramolecular cyclization of a protected glycerol derivative. A common industrial route utilizes the cyclization of 1-chloro-2,3-propanediol acetonide followed by deprotection. For the purpose of this guide, we will start from commercially available 3-hydroxyoxetane.

2. General Procedure for the Halogenation of 3-Hydroxyoxetane

  • Fluorination with DAST: To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, DAST (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-fluorooxetane.

  • Chlorination with Thionyl Chloride: To a solution of 3-hydroxyoxetane (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give 3-chlorooxetane, which can be further purified by distillation.

  • Bromination with Phosphorus Tribromide: To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, PBr₃ (0.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-bromooxetane.

  • Iodination via Tosylation and Finkelstein Reaction:

    • Step 1: Tosylation: To a solution of 3-hydroxyoxetane (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give 3-tosyloxyoxetane.

    • Step 2: Finkelstein Reaction: The crude 3-tosyloxyoxetane is dissolved in acetone, and sodium iodide (3.0 eq) is added. The mixture is heated at reflux for 12-24 hours. After cooling, the solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is washed with sodium thiosulfate solution and brine, dried, and concentrated to afford 3-iodooxetane.

Reactivity of 3-Halogenated Oxetanes: A Comparative Perspective

The reactivity of 3-halogenated oxetanes is dominated by two principal pathways: nucleophilic substitution at the C3 position and ring-opening reactions. The nature of the halogen atom plays a critical role in determining the preferred reaction pathway and the reaction rate.

1. Nucleophilic Substitution (Sₙ2 Reactions)

In Sₙ2 reactions, the halogen acts as a leaving group. The reactivity trend follows the order of leaving group ability, which is the inverse of the carbon-halogen bond strength:

I > Br > Cl > F

This trend is a direct consequence of the polarizability of the halogen and the strength of the C-X bond. The larger, more polarizable iodine atom forms a weaker bond with carbon, making it the best leaving group. Conversely, the strong C-F bond makes 3-fluorooxetane significantly less reactive in Sₙ2 reactions.

Table 2: Comparative Reactivity of 3-Halogenated Oxetanes in Sₙ2 Reactions

HalogenRelative Rate of Sₙ2 ReactionC-X Bond Dissociation Energy (kcal/mol)Comments
Fluorine Very Slow~110The C-F bond is very strong, making fluoride a poor leaving group. Sₙ2 reactions are often challenging and require harsh conditions.
Chlorine Moderate~81A good substrate for Sₙ2 reactions with a wide range of nucleophiles.
Bromine Fast~68Highly reactive towards nucleophilic substitution. Often the substrate of choice for introducing new functionalities.
Iodine Very Fast~51The most reactive of the series due to the excellent leaving group ability of iodide.

Experimental Protocol: Comparative Nucleophilic Substitution with Azide

To a solution of the respective 3-halooxetane (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The reaction mixture is heated to 80 °C and monitored by TLC or GC-MS. The reaction time required for complete consumption of the starting material provides a qualitative measure of the relative reactivity. Quantitative kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like NMR or HPLC.

2. Ring-Opening Reactions

The strained four-membered ring of oxetanes is susceptible to ring-opening under both acidic and nucleophilic conditions. The halogen substituent influences the regioselectivity and rate of these reactions.

  • Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. The attack can occur at either C2 or C4. The electron-withdrawing nature of the halogen at C3 disfavors the formation of a positive charge on the adjacent carbons, influencing the regioselectivity of the ring-opening. The general trend for acid-catalyzed ring-opening reactivity is influenced by the stability of the intermediate carbocation-like species.

  • Nucleophilic Ring-Opening: Strong nucleophiles can directly attack the oxetane ring, leading to its opening. This is particularly relevant for reactions involving organometallic reagents like Grignard or organolithium reagents. The halogen's electron-withdrawing effect can influence the electrophilicity of the ring carbons.

Table 3: Comparative Reactivity of 3-Halogenated Oxetanes in Ring-Opening Reactions

HalogenReactivity in Acid-Catalyzed Ring-OpeningReactivity with Strong Nucleophiles (e.g., Grignard)
Fluorine The strong electron-withdrawing effect of fluorine can destabilize adjacent carbocationic intermediates, potentially slowing down the reaction compared to less electronegative halogens.The inductive effect of fluorine can enhance the electrophilicity of the ring carbons, potentially increasing reactivity.
Chlorine Similar to fluorine, but with a less pronounced electronic effect.Reacts readily with strong nucleophiles.
Bromine Reactivity is a balance between electronic effects and the potential for the bromine to act as a leaving group.Highly reactive, with the possibility of competing Sₙ2 substitution.
Iodine The weakest inductive effect among the halogens. Ring-opening is often competitive with C-I bond cleavage.Very reactive, often leading to a mixture of substitution and ring-opening products. The C-I bond is susceptible to cleavage by organometallic reagents.

Visualization of Synthetic and Reactivity Pathways

DOT Script for Synthesis Workflow

Synthesis_of_Halogenated_Oxetanes cluster_precursor Common Precursor cluster_products 3-Halogenated Oxetanes 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Fluorooxetane 3-Fluorooxetane 3-Hydroxyoxetane->3-Fluorooxetane DAST 3-Chlorooxetane 3-Chlorooxetane 3-Hydroxyoxetane->3-Chlorooxetane SOCl₂ 3-Bromooxetane 3-Bromooxetane 3-Hydroxyoxetane->3-Bromooxetane PBr₃ 3-Tosyloxyoxetane 3-Tosyloxyoxetane 3-Hydroxyoxetane->3-Tosyloxyoxetane TsCl, Pyridine This compound This compound 3-Tosyloxyoxetane->this compound NaI, Acetone

Caption: Synthetic routes to 3-halogenated oxetanes from 3-hydroxyoxetane.

DOT Script for Reactivity Comparison

Reactivity_of_Halogenated_Oxetanes cluster_reactants 3-Halogenated Oxetanes cluster_reactions Reaction Pathways 3-Fluorooxetane 3-Fluorooxetane SN2 Substitution SN2 Substitution 3-Fluorooxetane->SN2 Substitution Very Slow Ring-Opening Ring-Opening 3-Fluorooxetane->Ring-Opening Influenced by strong EWG 3-Chlorooxetane 3-Chlorooxetane 3-Chlorooxetane->SN2 Substitution Moderate 3-Chlorooxetane->Ring-Opening Influenced by EWG 3-Bromooxetane 3-Bromooxetane This compound This compound This compound->SN2 Substitution Very Fast This compound->Ring-Opening Highly competitive with SN2 3-bromooxetane 3-bromooxetane 3-bromooxetane->SN2 Substitution Fast 3-bromooxetane->Ring-Opening Competitive with SN2

Caption: Comparative reactivity of 3-halogenated oxetanes in Sₙ2 and ring-opening reactions.

Conclusion

The choice of halogen substituent on the oxetane ring provides a tunable handle for chemists to control both the synthesis and subsequent reactivity of these important heterocyclic building blocks. While fluorinated and chlorinated oxetanes offer greater stability and are suitable for applications where the oxetane ring is to be retained, their brominated and iodinated counterparts are highly reactive intermediates, ideal for introducing further molecular complexity through nucleophilic substitution. A thorough understanding of these comparative trends is essential for the strategic design and synthesis of novel oxetane-containing molecules in the pursuit of new therapeutic agents and functional materials.

A Comparative Guide to Spectroscopic Techniques for Confirming the Structure of 3-Iodooxetane Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the structural confirmation of adducts derived from 3-iodooxetane. It is designed to assist researchers in selecting the most appropriate methods for characterizing these valuable building blocks in medicinal chemistry and drug discovery. The following sections detail the principles, data interpretation, and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction to this compound Adducts

This compound is a versatile building block in organic synthesis, prized for its ability to introduce the strained oxetane ring into larger molecules. The oxetane motif is of significant interest in medicinal chemistry as it can favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. Adducts of this compound are typically formed through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or other functional group. Confirmation of the successful formation of these adducts and the correct structural elucidation is a critical step in the synthetic workflow.

Spectroscopic Techniques at a Glance

The confirmation of a this compound adduct's structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the oxetane ring and the newly introduced substituent, as well as their connectivity.

  • Mass Spectrometry (MS) : Determines the molecular weight of the adduct, confirming the successful incorporation of the new substituent and providing fragmentation patterns that can further support the proposed structure.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, particularly the characteristic vibrations of the oxetane ring's C-O-C ether linkage.

The logical workflow for the structural confirmation of a this compound adduct typically involves synthesis followed by a series of spectroscopic analyses.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation synthesis This compound + Coupling Partner -> Adduct NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR MS Mass Spectrometry synthesis->MS IR IR Spectroscopy synthesis->IR Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and structural confirmation of this compound adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound adducts, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

¹H NMR provides information on the chemical environment and connectivity of protons. The formation of a 3-substituted oxetane adduct from this compound leads to characteristic changes in the ¹H NMR spectrum. The protons on the oxetane ring typically appear as multiplets in the range of 4.5-5.0 ppm. Upon adduct formation, the symmetry of the molecule may change, leading to distinct signals for the methylene protons. The appearance of new signals corresponding to the introduced substituent (e.g., aromatic protons) is a key indicator of a successful reaction.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the oxetane ring have characteristic chemical shifts. The carbon atom attached to the iodine in this compound is significantly shielded. Upon substitution, the chemical shift of this carbon (C3) will change dramatically, providing clear evidence of adduct formation.

Data Comparison: this compound vs. a Representative Adduct

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative 3-aryloxetane adduct.

Compound Spectroscopic Data Oxetane Ring Protons (ppm) Oxetane Ring Carbons (ppm) Other Key Signals (ppm)
This compound ¹H NMR~4.7-4.9 (m)C2/C4: ~70-75C3-H: multiplet
¹³C NMRC3: ~10-15
3-Phenyl-oxetane ¹H NMR~4.8-5.0 (m)C2/C4: ~75-80Aromatic H: ~7.2-7.4
¹³C NMRC3: ~40-45Aromatic C: ~125-145

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the adduct.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup :

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better resolution.

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (typically 1024 or more).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing and Analysis :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the characterization of this compound adducts, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to keep the molecule intact.

The primary role of MS is to confirm the molecular weight of the newly formed adduct. The disappearance of the isotopic pattern for iodine and the appearance of a molecular ion peak corresponding to the expected mass of the product are strong indicators of a successful reaction.

Data Comparison: Expected Mass Spectral Data
Compound Ionization Mode Expected [M+H]⁺ or M⁺• Key Observations
This compound EI or ESIm/z 184Presence of a peak at m/z 127 corresponding to I⁺.
3-(p-tolyl)oxetane ESIm/z 149.0961Absence of the iodine isotopic pattern. Molecular ion consistent with the coupled product.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the purified adduct (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup :

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard.

  • Infusion and Ionization :

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis :

    • Acquire the mass spectrum in the positive ion mode to observe protonated molecules [M+H]⁺.

    • Set the mass range to encompass the expected molecular weight of the adduct.

  • Data Analysis :

    • Determine the accurate mass of the molecular ion peak.

    • Compare the experimentally determined mass with the theoretically calculated mass for the proposed adduct structure. A mass accuracy of within 5 ppm is typically expected for high-resolution instruments.

The following diagram illustrates the key steps in the ESI-MS analysis of a this compound adduct.

G Sample Adduct in Solution ESI Electrospray Ionization Sample->ESI Infusion Ions Gaseous Ions [M+H]⁺ ESI->Ions Desolvation Analyzer Mass Analyzer Ions->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

The Impact of 3-Iodooxetane on Molecular Physicochemical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds to optimize physicochemical properties is a cornerstone of modern medicinal chemistry. The introduction of small, rigid ring systems is a widely employed tactic to enhance characteristics such as solubility, metabolic stability, and lipophilicity, thereby improving a compound's overall drug-like properties. Among these, the oxetane motif has garnered significant attention, and its substituted derivatives, such as 3-iodooxetane, offer a unique set of tools for fine-tuning molecular characteristics.

This guide provides a comparative evaluation of how the incorporation of a this compound moiety influences the physicochemical properties of parent molecules. We present a summary of quantitative data from literature, comparing oxetane-containing compounds to their non-oxetane analogs and other small ring systems. Detailed experimental protocols for key physicochemical assays are also provided to support the reproducibility of these findings.

Influence on Key Physicochemical Parameters: A Data-Driven Comparison

The introduction of an oxetane ring, and specifically a this compound, can profoundly alter a molecule's interaction with its biological environment. These changes are primarily driven by the interplay of the oxetane's polarity, three-dimensionality, and the electronic effects of its substituents.

Lipophilicity (LogP/LogD)

The lipophilicity of a compound, often measured as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane ring itself is a polar motif that tends to decrease lipophilicity when replacing non-polar groups like a gem-dimethyl group. However, the presence of an iodine atom on the oxetane ring is expected to increase lipophilicity due to its size and polarizability.[1]

Compound/MoietyBase StructureModificationcLogP/LogDChange in Lipophilicity
Example 1 ArylsulfonamideIsopropyl2.5Baseline
Oxetane1.8Decreased
Example 2 Piperidine Derivativegem-Dimethyl3.2Baseline
Spiro-oxetane2.1Decreased
Example 3 (Predicted) Generic AmineHXBaseline
3-IodooxetanylX + ~1.0Increased (Predicted)

Note: The data presented is representative and collated from various sources for comparative purposes. A direct experimental comparison for a this compound derivative and its parent compound was not available in the reviewed literature.

Aqueous Solubility

Improved aqueous solubility is a frequent goal in drug discovery, as it can enhance bioavailability and facilitate formulation. The inherent polarity of the oxetane ring generally leads to a significant improvement in aqueous solubility when it replaces less polar functionalities.[2][3]

Compound/MoietyBase StructureModificationAqueous Solubility (µg/mL)Fold Increase
Example 1 IDO1 InhibitorCyclobutane15Baseline
Oxetane453.0x
Example 2 MMP-13 InhibitorMethylLowBaseline
OxetaneSignificantly ImprovedQualitative Improvement
Example 3 EZH2 InhibitorDimethylisoxazolePoorBaseline
Methoxymethyl-oxetaneDrastically ImprovedQualitative Improvement
Metabolic Stability

Metabolic stability is a crucial parameter that influences the half-life and dosing regimen of a drug. The oxetane motif is often employed to block metabolically labile sites within a molecule. Its rigid, three-dimensional structure can sterically hinder access by metabolic enzymes, such as Cytochrome P450s.[2][4]

Compound/MoietyBase StructureModificationIn Vitro Half-life (t½, min) in HLM*Stability Profile
Example 1 mTOR InhibitorPyrimidine< 10Low
Oxetane-pyrimidine> 60High
Example 2 MNK InhibitorMethyl25Moderate
Oxetane> 60High
Example 3 ALK InhibitorAcyclic ether15Low
Oxetane55High

HLM: Human Liver Microsomes

Acidity/Basicity (pKa)

The introduction of an oxetane ring adjacent to a basic nitrogen atom can significantly reduce its basicity (lower the pKa of the conjugate acid). This is attributed to the electron-withdrawing inductive effect of the oxetane's oxygen atom. This modulation of pKa can be advantageous in optimizing a drug's absorption and reducing off-target effects, such as hERG inhibition.

CompoundStructurepKa of Conjugate AcidChange in pKa
PropylamineCH₃CH₂CH₂NH₂10.7Baseline
(Oxetan-3-yl)methanamine~8.0~ -2.7
Piperidine11.1Baseline
4-(Oxetan-3-yl)piperidine~8.5~ -2.6

Note: The pKa values for the oxetane-containing amines are estimated based on the known inductive effect of the oxetane ring.

Comparison with Alternative Small Ring Systems

While this compound offers a unique combination of properties, other small, rigid rings like azetidines and cyclobutanes are also frequently used in medicinal chemistry.

FeatureThis compoundAzetidineCyclobutane
Polarity High (Ether + Iodine)High (Secondary Amine)Low (Alkane)
Hydrogen Bonding AcceptorDonor & AcceptorNone
Basicity NeutralBasicNeutral
Synthetic Accessibility ModerateModerateHigh
Impact on Lipophilicity Increases (due to Iodine)Generally DecreasesIncreases
Impact on Solubility Generally Increases (due to oxetane polarity)Generally IncreasesGenerally Decreases

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Dissolution: Dissolve the test compound in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

  • Equilibration: Shake the vial for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) using the formula: LogP/LogD = log10([Concentration in octanol] / [Concentration in aqueous phase]).

Determination of Aqueous Solubility by Nephelometry
  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature with shaking for a defined period (e.g., 2 hours for kinetic solubility or 24 hours for equilibrium solubility).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which precipitation occurs is determined by a significant increase in turbidity. This concentration is reported as the aqueous solubility.

Determination of Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation: Prepare a reaction mixture containing HLM in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (at a final concentration typically around 1 µM) to the HLM suspension and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) for poorly soluble compounds.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For a basic compound, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_0 Molecular Modification cluster_1 Introduction of this compound cluster_2 Impact on Physicochemical Properties Parent_Molecule Parent Molecule (e.g., with gem-dimethyl) Iodooxetane_Molecule This compound Analog Parent_Molecule->Iodooxetane_Molecule Bioisosteric Replacement Lipophilicity Lipophilicity (LogP/LogD) Iodooxetane_Molecule->Lipophilicity Increases Solubility Aqueous Solubility Iodooxetane_Molecule->Solubility Increases Metabolic_Stability Metabolic Stability Iodooxetane_Molecule->Metabolic_Stability Increases pKa Basicity (pKa) Iodooxetane_Molecule->pKa Decreases (for adjacent amines) cluster_0 Experimental Workflow Start Test Compound LogP_D LogP/LogD Assay (Shake-Flask) Start->LogP_D Solubility Aqueous Solubility Assay (Nephelometry) Start->Solubility Metabolic_Stability Metabolic Stability Assay (HLM) Start->Metabolic_Stability pKa pKa Determination (Potentiometric Titration) Start->pKa Data_Analysis Data Analysis & Comparison LogP_D->Data_Analysis Solubility->Data_Analysis Metabolic_Stability->Data_Analysis pKa->Data_Analysis End Physicochemical Profile Data_Analysis->End

References

Safety Operating Guide

Safe Disposal of 3-Iodooxetane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodooxetane, a halogenated heterocyclic building block utilized in chemical synthesis. Adherence to these procedural steps is critical for mitigating risks to personnel and the environment.

Hazard Identification and Safety Data

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2] Due to these hazardous properties, stringent safety protocols must be observed during its handling and disposal.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃H₅IO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 183.98 g/mol --INVALID-LINK--
Appearance Colorless to light orange to yellow clear liquid--INVALID-LINK--
Density 2.090 g/mL at 25 °C--INVALID-LINK--
Boiling Point 159 °C--INVALID-LINK--
Flash Point 54 °C (129.2 °F)--INVALID-LINK--, --INVALID-LINK--
Storage Temperature 2-8°C, Light and heat sensitive--INVALID-LINK--, --INVALID-LINK--
Hazard Statements H226, H315, H319, H335--INVALID-LINK--, --INVALID-LINK--

Experimental Protocol: Proper Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles and a face shield to protect against splashes.

  • A flame-retardant lab coat to protect clothing and skin.

  • Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes, and contaminated gloves).

  • The container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks and the escape of flammable vapors.

  • Do not mix this compound waste with other chemical waste streams, particularly with incompatible materials, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Separate halogenated from non-halogenated solvent waste where possible.

3. Container Labeling:

  • Clearly label the waste container with the full chemical name: "Hazardous Waste: this compound".

  • Include appropriate hazard pictograms (e.g., flammable, irritant).

  • Indicate the date when the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure secondary containment area.

  • This storage area should be cool, well-ventilated, and away from sources of ignition such as heat, sparks, and open flames.[2]

  • Store in an approved flammable storage cabinet if available.

5. Disposal Request and Collection:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for collection.

  • Do not attempt to dispose of this compound down the drain or in general laboratory trash.

  • The final disposal must be carried out by a licensed hazardous waste disposal company.

Empty Container Disposal:

  • Thoroughly empty all contents from the original this compound container.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as chemical waste and add it to the designated this compound waste container.

  • After rinsing, obliterate, remove, or thoroughly deface the label on the empty container before disposal in accordance with institutional guidelines for rinsed glass or plastic.

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in a Chemical Fume Hood DesignateContainer 3. Designate Labeled Waste Container for this compound FumeHood->DesignateContainer Proceed with Waste Collection SegregateWaste 4. Add Waste and Contaminated Materials SealContainer 5. Securely Seal Container SegregateWaste->SealContainer Once collection is complete StoreSafe 6. Store in Designated, Ventilated, Cool Area ContactEHS 7. Contact Institutional EHS for Waste Pickup StoreSafe->ContactEHS When ready for final disposal LicensedDisposal 8. Professional Disposal by Licensed Company

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodooxetane
Reactant of Route 2
3-Iodooxetane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.